Acetylastragaloside I
Description
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Properties
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O17/c1-22(49)58-28-20-57-40(36(60-24(3)51)35(28)59-23(2)50)63-30-12-14-47-21-46(47)16-15-43(8)37(45(10)13-11-31(64-45)42(6,7)56)25(52)18-44(43,9)29(46)17-26(38(47)41(30,4)5)61-39-34(55)33(54)32(53)27(19-48)62-39/h25-40,48,52-56H,11-21H2,1-10H3/t25-,26-,27-,28-,29?,30?,31+,32-,33+,34-,35+,36-,37+,38?,39-,40+,43-,44+,45-,46?,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZSMZJAHIHRRT-GGTVCRRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2CC[C@]34CC35CC[C@@]6([C@H]([C@@H](C[C@]6(C5C[C@H](C4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
911.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acetylastragaloside I: A Deep Dive into Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I (ASI), a key bioactive saponin (B1150181) derived from the medicinal herb Astragalus membranaceus, is gaining significant attention for its diverse pharmacological activities. As a tetracyclic triterpenoid (B12794562) saponin, its unique chemical structure contributes to its therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound and its closely related analogue, Astragaloside (B48827) IV (AS-IV), focusing on its influence on key signaling pathways. While much of the current research has focused on Astragaloside IV, the structural similarities suggest analogous mechanisms for this compound. This document will synthesize the available data, present it in a structured format, detail relevant experimental protocols, and visualize the intricate signaling cascades involved.
Core Mechanisms of Action: A Multi-Target Approach
This compound and its related compounds exert their effects through the modulation of multiple signaling pathways, leading to a range of physiological responses including anti-inflammatory, anti-fibrotic, and immunomodulatory effects.
Anti-Inflammatory Effects
A primary mechanism of this compound is the suppression of inflammatory responses. This is largely achieved through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][2] Under inflammatory conditions, this compound prevents the degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]
Furthermore, evidence suggests that astragalosides can modulate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway .[5][6] This pathway is crucial for the innate immune response to cytosolic DNA. By regulating this pathway, this compound can potentially restore immune homeostasis and attenuate excessive inflammatory responses.[5]
Anti-Fibrotic Activity
This compound demonstrates significant anti-fibrotic properties, particularly in the context of hepatic and cardiovascular diseases.[3][4] The principal pathway implicated in this effect is the TGF-β/Smad (Transforming Growth Factor-beta/Sma and Mad related proteins) signaling cascade .[7] this compound has been shown to downregulate the expression of TGF-β1 and its receptor, TβR-I.[7] This, in turn, inhibits the phosphorylation of downstream mediators Smad2 and Smad3, preventing their translocation to the nucleus and subsequent transcription of pro-fibrotic genes like collagen and fibronectin.[7]
Another key target in its anti-fibrotic action is the PAR2 (Protease-Activated Receptor 2) signaling pathway .[3][4] Inhibition of PAR2 and its downstream effectors, PKA and PKCε, by astragalosides leads to a reduction in pro-inflammatory cytokine production and collagen deposition.[3][4]
Modulation of Cell Growth and Survival
The PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathway , a critical regulator of cell proliferation, survival, and metabolism, is also modulated by astragalosides.[8] By influencing the phosphorylation status of key proteins within this pathway, this compound can impact cellular processes that are often dysregulated in disease states.
Quantitative Data Summary
The following tables summarize the available quantitative data for Astragaloside IV (AS-IV), a close structural analogue of this compound. This data provides insights into the potential potency and efficacy of this compound.
Table 1: Anti-Inflammatory and Anti-Fibrotic Activity of Astragaloside IV
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| IC50 | LPS-stimulated RAW 264.7 cells | AS-IV | 7.1 μM (for NF-κB transcriptional activity) | [9] |
| EC50 | Primary human lung fibroblasts | Olodaterol (β2-agonist with anti-fibrotic effects) | ~1-10 pM (cAMP release) | [10] |
| FVC (% predicted) | Patients with progressive fibrosing non-IPF ILDs | Pirfenidone (2403 mg/die) or Nintedanib (300 mg/die) | Stabilization of FVC after 6 months | [11][12] |
Note: Data for specific IC50/EC50 values for this compound are limited in the reviewed literature. The data for Olodaterol and antifibrotic drugs are provided for context on assays used to measure anti-fibrotic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to elucidate the mechanism of action of astragalosides.
Western Blot Analysis for Signaling Protein Phosphorylation
This protocol is a standard method to quantify the expression and phosphorylation status of proteins within a signaling pathway.
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Cell Lysis: Treat cells with the compound of interest (e.g., this compound) for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-Smad3, total Smad3, phospho-Akt, total Akt) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.
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Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample and Standard Incubation: Add cell culture supernatants or serum samples, along with a serial dilution of a known concentration of the recombinant cytokine (standard curve), to the wells and incubate for 2 hours.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.
-
Concentration Calculation: Calculate the cytokine concentration in the samples by interpolating from the standard curve.[3]
NF-κB Nuclear Translocation Assay
This high-content screening assay visualizes and quantifies the movement of NF-κB from the cytoplasm to the nucleus.
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Cell Plating: Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound (e.g., this compound) for a predetermined time.
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Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to induce NF-κB translocation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
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Immunostaining: Stain the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
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Imaging: Acquire images using an automated fluorescence microscope or high-content imaging system.
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Image Analysis: Use image analysis software to quantify the fluorescence intensity of NF-κB p65 in the nucleus and cytoplasm. The ratio of nuclear to cytoplasmic fluorescence indicates the extent of translocation.[13]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
References
- 1. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astragaloside Alleviates Hepatic Fibrosis Function via PAR2 Signaling Pathway in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astragaloside IV Regulates cGAS-STING Signaling Pathway to Alleviate Immunosuppression Caused by PRRSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Astragaloside Inhibits Hepatic Fibrosis by Modulation of TGF-β1/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV attenuates high glucose-induced NF-κB-mediated inflammation through activation of PI3K/AKT-ERK-dependent Nrf2/ARE signaling pathway in glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Olodaterol shows anti‐fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Possible value of antifibrotic drugs in patients with progressive fibrosing non-IPF interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Possible value of antifibrotic drugs in patients with progressive fibrosing non-IPF interstitial lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Origin of Acetylastragaloside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylastragaloside I is a cycloartane-type triterpenoid (B12794562) saponin (B1150181) of significant interest within the scientific community, primarily for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural sources, biosynthetic pathway, and established methods for its extraction, isolation, and purification. Furthermore, this document elucidates the compound's pharmacological activities, with a particular focus on its modulation of key cellular signaling pathways implicated in inflammation and cancer.
Natural Origin
This compound is a naturally occurring phytochemical predominantly found in the roots of various species of the Astragalus genus (Fabaceae family). The most notable sources include Astragalus membranaceus (Fisch.) Bge. and Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao, which are perennial flowering plants native to the northern and eastern regions of China, as well as Mongolia and Korea. These plants, commonly known as Huang-qi, have a long history of use in traditional Chinese medicine. This compound is one of several bioactive saponins (B1172615) present in these roots, alongside other structurally related compounds such as Astragaloside I, II, IV, and Isoastragaloside I.
Biosynthesis of this compound
The biosynthesis of this compound, a complex triterpenoid saponin, is a multi-step enzymatic process that occurs in the plant cells of Astragalus species. The pathway begins with fundamental precursors from primary metabolism and proceeds through the intricate cyclization and subsequent modification of a triterpene skeleton.
The foundational building blocks for all terpenoids, including this compound, are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways within the plant cell: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.
The subsequent steps involve the condensation of IPP and DMAPP units to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately squalene (B77637). The cyclization of squalene is a critical branching point in triterpenoid biosynthesis. In the case of this compound, the precursor 2,3-oxidosqualene (B107256) is cyclized by the enzyme cycloartenol (B190886) synthase to form cycloartenol, which possesses the characteristic tetracyclic structure with a cyclopropane (B1198618) ring.
Following the formation of the cycloartenol skeleton, a series of post-cyclization modifications occur, which are catalyzed by a variety of enzymes, primarily from the cytochrome P450 monooxygenase (CYP450) and UDP-glycosyltransferase (UGT) superfamilies. These modifications include hydroxylation, oxidation, and glycosylation at specific positions on the cycloartane (B1207475) framework. The final acetylation step, which adds an acetyl group to the glycosyl moiety, is catalyzed by an acetyltransferase, leading to the formation of this compound.
Acetylastragaloside I: A Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylastragaloside I is a cycloartane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Astragalus species, a prominent herb in traditional medicine. As an acetylated derivative of the well-studied Astragaloside IV, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It also explores the current landscape of its synthesis, detailing the biosynthetic pathways and noting the apparent absence of a reported total chemical synthesis. Furthermore, this guide summarizes the known biological activities of this compound, with a particular focus on its anti-trypanosomal effects, and discusses the signaling pathways potentially modulated by this class of compounds. Detailed experimental protocols from seminal studies are provided to facilitate further research and development.
Discovery and Isolation
This compound was first isolated and characterized in 1983 by Isao Kitagawa and his team from the roots of Korean Astragalus membranaceus Bunge.[1] Their work, a cornerstone in the study of astragalosides, involved the meticulous extraction and separation of various saponins.
Experimental Protocol: Isolation of this compound
The following protocol is based on the methodologies described by Kitagawa et al. (1983).[1]
Table 1: Materials for Extraction and Isolation
| Material/Reagent | Supplier/Grade | Purpose |
| Dried roots of Astragalus membranaceus | - | Starting material |
| Methanol (MeOH) | Reagent Grade | Extraction solvent |
| Chloroform (B151607) (CHCl₃) | Reagent Grade | Solvent for partitioning |
| n-Butanol (n-BuOH) | Reagent Grade | Solvent for partitioning |
| Water (H₂O) | Distilled | Solvent for partitioning |
| Silica (B1680970) gel | Chromatography Grade | Column chromatography stationary phase |
| Sephadex LH-20 | Chromatography Grade | Size-exclusion chromatography |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Monitoring separation |
| Sulfuric acid (H₂SO₄) | Analytical Grade | TLC visualization reagent |
1.1.1. Extraction
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The dried and powdered roots of Astragalus membranaceus are refluxed with methanol.
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The methanolic extract is concentrated under reduced pressure to yield a crude extract.
1.1.2. Partitioning
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The crude extract is suspended in water and partitioned successively with chloroform and water-saturated n-butanol.
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The n-butanol layer, containing the saponins, is collected and concentrated.
1.1.3. Chromatographic Separation
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The concentrated n-butanol extract is subjected to silica gel column chromatography.
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Elution is performed with a gradient of chloroform-methanol-water.
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Fractions are collected and monitored by TLC. Fractions containing compounds with similar Rf values are pooled.
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Further purification of the pooled fractions is achieved by repeated silica gel column chromatography and Sephadex LH-20 column chromatography (eluting with methanol) to yield pure this compound.
Structure Elucidation
The structure of this compound was determined through a combination of chemical degradation and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings |
| ¹H-NMR | Revealed the presence of acetyl groups and signals characteristic of a cycloartane (B1207475) triterpenoid skeleton and sugar moieties. |
| ¹³C-NMR | Confirmed the carbon skeleton and the positions of glycosylation and acetylation. |
| Mass Spectrometry (FD-MS) | Determined the molecular weight of the compound. |
The structure was identified as 3-O-β-(2',3',4'-tri-O-acetyl)-D-xylopyranosyl-6-O-β-D-glucopyranosylcycloastragenol.[1]
Synthesis of this compound
To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The structural complexity of the cycloartane skeleton and the stereoselective installation of the glycosidic linkages and acetyl groups present significant synthetic challenges.
Biosynthesis
This compound is synthesized in Astragalus species through the isoprenoid pathway. The biosynthesis of astragalosides, including this compound, begins with the cyclization of 2,3-oxidosqualene (B107256) to form the cycloartenol (B190886) backbone. This is followed by a series of enzymatic modifications, including hydroxylation, glycosylation, and acetylation, to yield the final molecule.
Biological Activity and Signaling Pathways
Research on the specific biological activities of this compound is less extensive compared to its precursor, Astragaloside IV. However, existing studies indicate its potential as a therapeutic agent.
Anti-trypanosomal Activity
One of the most notable reported activities of this compound is its effect against Trypanosoma species, the protozoan parasites responsible for diseases such as African sleeping sickness and Chagas disease.
Table 3: Anti-trypanosomal Activity of this compound
| Trypanosome Species | IC₅₀ (µg/mL) | Reference |
| Trypanosoma brucei rhodesiense | 9.5 | Calis et al., 2006 |
| Trypanosoma cruzi | 5.0 | Calis et al., 2006 |
The exact mechanism of its anti-trypanosomal action is not yet fully elucidated but may involve disruption of the parasite's cell membrane or interference with key metabolic pathways.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, the activities of the structurally related Astragaloside IV suggest potential targets. Astragaloside IV has been shown to modulate several key signaling pathways involved in inflammation, immune response, and cellular protection. These include:
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NF-κB Signaling Pathway: A central regulator of inflammation.
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MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.
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PI3K/Akt Signaling Pathway: Crucial for cell survival and growth.
It is plausible that this compound exerts its biological effects through similar mechanisms, although further research is required to confirm this. The acetylation of the sugar moiety may influence its bioavailability, cell permeability, and interaction with molecular targets, potentially leading to a distinct pharmacological profile compared to Astragaloside IV.
Conclusion and Future Directions
This compound is a naturally occurring saponin with demonstrated biological activity. While its initial discovery and isolation have been well-documented, further research is needed in several key areas. The lack of a reported total synthesis presents an opportunity for synthetic chemists to develop novel strategies for the construction of this complex molecule, which would enable more detailed structure-activity relationship studies. Furthermore, a deeper investigation into the specific signaling pathways modulated by this compound is crucial to fully understand its therapeutic potential. Future studies should focus on elucidating its mechanisms of action and exploring its efficacy in various disease models.
References
Acetylastragaloside I: A Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I, a cycloartane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Astragalus species, has emerged as a molecule of significant interest in pharmacological research. As a key bioactive constituent of this traditional medicinal herb, this compound is being investigated for a range of therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its quantitative effects, underlying mechanisms of action, and the experimental methodologies used for its evaluation.
Core Biological Activities
This compound has demonstrated a spectrum of biological activities, primarily centered around its anti-parasitic, anti-inflammatory, and anti-cancer properties. The following sections delve into the specifics of these activities, presenting available quantitative data and the signaling pathways implicated in its mechanism of action.
Anti-Parasitic Activity
This compound has shown notable efficacy against several protozoan parasites, highlighting its potential as a lead compound for the development of new anti-parasitic drugs.
Quantitative Data on Anti-Parasitic Activity
| Parasite Species | Assay Type | Endpoint | IC50 Value |
| Trypanosoma brucei rhodesiense | In vitro | Growth inhibition | 9.5 µg/mL |
| Trypanosoma cruzi | In vitro | Growth inhibition | 5.0 µg/mL |
| Leishmania donovani | In vitro | Proliferation inhibition | 13.2 - 21.3 µg/mL |
Experimental Protocols
Trypanocidal Activity Assay
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Parasite Culture: Trypanosoma brucei rhodesiense and Trypanosoma cruzi are cultured in appropriate media (e.g., HMI-9 for T. b. rhodesiense and LIT for T. cruzi) to maintain logarithmic growth phase.
-
Assay Procedure:
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Parasites are seeded in 96-well plates at a density of 1 x 10^4 parasites/mL.
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This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
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The plates are incubated at the optimal temperature for parasite growth (e.g., 37°C for T. b. rhodesiense and 28°C for T. cruzi) for 72 hours.
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A resazurin-based reagent is added to each well, and the plates are incubated for an additional 24 hours.
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The fluorescence or absorbance is measured using a microplate reader.
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-
Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.
Leishmanicidal Activity Assay
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Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum.
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Assay Procedure:
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Promastigotes in the logarithmic growth phase are seeded in 96-well plates.
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Serial dilutions of this compound are added to the wells.
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The plates are incubated at 22°C for 72 hours.
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Parasite viability is assessed using the MTT assay, where the reduction of MTT to formazan (B1609692) by viable parasites is measured colorimetrically.
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-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound.
Anti-Inflammatory and Immunomodulatory Effects
While specific quantitative data for this compound's anti-inflammatory activity is still emerging, studies on the broader class of astragalosides suggest a potent inhibitory effect on key inflammatory pathways. The primary mechanism appears to be the modulation of signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Signaling Pathway: NF-κB Inhibition
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. In response to inflammatory stimuli, NF-κB is translocated to the nucleus, where it induces the expression of pro-inflammatory genes. This compound may interfere with this process, leading to a downstream reduction in inflammatory mediators.
Experimental Workflow: NF-κB Inhibition Assay
Anti-Cancer Activity
The anti-proliferative effects of astragalosides have been documented in various cancer cell lines. While specific IC50 values for this compound are not yet widely published, the general mechanism is thought to involve the induction of apoptosis and the modulation of signaling pathways crucial for cancer cell survival and proliferation, such as the TGF-β/Smad and MAPK pathways.
Signaling Pathway: Modulation of TGF-β/Smad and MAPK Pathways
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Astragalosides have been shown to modulate this pathway, potentially inhibiting the pro-tumorigenic effects of TGF-β. The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival that is often dysregulated in cancer. Inhibition of this pathway is a key strategy in cancer therapy.
Experimental Workflow: In Vitro Anti-Cancer Assay
Conclusion and Future Directions
This compound is a promising natural product with multifaceted biological activities. Its demonstrated anti-parasitic effects, coupled with the potential for anti-inflammatory and anti-cancer applications, warrant further in-depth investigation. Future research should focus on elucidating the precise molecular targets of this compound and obtaining more extensive quantitative data, including IC50 and EC50 values, across a wider range of biological assays and cell lines. Such studies will be crucial for advancing the development of this compound as a potential therapeutic agent for various diseases. Furthermore, detailed in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.
Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of Acetylastragaloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I, a naturally occurring cycloartane-type triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal herb Astragalus membranaceus, is emerging as a compound of significant interest in pharmacological research. Its nuanced chemical structure, closely related to the well-studied Astragaloside (B48827) IV, offers a unique profile of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, presenting a comprehensive analysis of its biological effects, the influence of its chemical moieties on its activity, and detailed experimental methodologies. This document is intended to serve as a critical resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.
Core Biological Activities and Structure-Activity Relationship
This compound shares a common tetracyclic triterpenoid core with other astragalosides but is distinguished by the presence of an acetyl group on its xylose moiety. This seemingly minor structural variation significantly influences its pharmacological profile, particularly in comparison to its close analog, Astragaloside IV. The following sections delineate the key biological activities of this compound and the current understanding of its SAR.
Immunomodulatory Effects
One of the most pronounced activities of this compound is its potent immunomodulatory effect, particularly on T-cell activation. Evidence suggests that this compound is a more potent T-cell activator than Astragaloside IV.[1] This enhanced activity is attributed to the presence of the acetyl group, which may facilitate better interaction with cellular targets or improve its bioavailability.
Anti-Inflammatory Properties
Both this compound and Astragaloside IV exhibit significant anti-inflammatory activities, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators.[1] While direct comparative quantitative data for this compound is limited, studies on Astragaloside IV have demonstrated its ability to suppress the expression of inflammatory cytokines such as TNF-α and IL-6. The acetyl group in this compound is thought to contribute to its anti-inflammatory potency, though further quantitative studies are needed to fully elucidate its specific contribution.
Neuroprotective Effects
Astragalosides have demonstrated notable neuroprotective properties. Studies on Astragaloside IV have shown its ability to protect neurons from ischemic damage and reduce apoptosis.[2] A comparative study on acetylcholinesterase inhibition revealed that Astragaloside IV has a slightly lower IC50 value than Astragaloside II (which is structurally identical to this compound), suggesting a higher potency for Astragaloside IV in this specific activity.[3] This indicates that the acetyl group may not be advantageous for this particular target, highlighting the nuanced nature of the SAR for different biological endpoints.
Cardiovascular Effects
The cardioprotective effects of astragalosides are well-documented, with Astragaloside IV being the most extensively studied.[4][5] It has been shown to protect the myocardium from ischemia-reperfusion injury, reduce apoptosis, and inhibit cardiac fibrosis.[4][5] While direct in-depth studies on the cardiovascular effects of this compound are less common, its structural similarity to Astragaloside IV suggests it likely possesses similar cardioprotective properties. The influence of the acetyl group on these activities remains an area for further investigation.
Quantitative Data Summary
To facilitate a clear comparison of the biological activities of this compound and its related compounds, the following table summarizes the available quantitative data.
| Compound | Biological Activity | Assay System | Quantitative Data (IC50/EC50) | Reference |
| This compound (Astragaloside II) | Acetylcholinesterase Inhibition | TLC bioautography | 5.9 µM | [3] |
| Astragaloside IV | Acetylcholinesterase Inhibition | TLC bioautography | 4.0 µM | [3] |
| Astragaloside III | Acetylcholinesterase Inhibition | TLC bioautography | 4.2 µM | [3] |
| Astragaloside IV | Inhibition of LPS-induced MCP-1 | In vivo (mice) | 10 mg/kg inhibited by 82% | [1] |
| Astragaloside IV | Inhibition of LPS-induced TNF-α | In vivo (mice) | 10 mg/kg inhibited by 49% | [1] |
Key Signaling Pathways
The biological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of future drug candidates.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound, similar to Astragaloside IV, is known to inhibit the activation of NF-κB. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Studies on astragalosides have shown their ability to modulate this pathway, which is particularly relevant to their neuroprotective and cardioprotective effects. Activation of the PI3K/Akt pathway generally promotes cell survival and inhibits apoptosis.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and survival. The modulation of this pathway by astragalosides contributes to their diverse pharmacological effects.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activities of this compound.
Telomerase Activity Assay
Objective: To measure the ability of this compound to activate the telomerase enzyme.
Methodology: A common method is the Telomeric Repeat Amplification Protocol (TRAP) assay.
-
Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines are cultured under standard conditions. Cells are treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins, including telomerase.
-
TRAP Reaction: The cell lysate is added to a reaction mixture containing a synthetic DNA primer (TS primer), dNTPs, and a reverse primer. Telomerase, if active, will add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: The extended products are then amplified by PCR.
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized using a DNA stain (e.g., SYBR Green). The intensity of the characteristic DNA ladder indicates the level of telomerase activity.
-
Quantification: For quantitative analysis, a real-time PCR-based TRAP assay can be used, where the amplification of telomeric repeats is monitored in real-time.
NF-κB Activation Assay (Immunofluorescence)
Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit as a measure of NF-κB activation.
Methodology:
-
Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) or macrophages (e.g., RAW 264.7) are grown on coverslips in a multi-well plate.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified time.
-
Stimulation: Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce NF-κB activation.
-
Fixation and Permeabilization: After stimulation, the cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: The cells are incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).
-
Microscopy and Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The nuclear translocation of p65 is quantified by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm.
Conclusion and Future Directions
This compound presents a compelling profile of biological activities, with its structure subtly influencing its pharmacological effects. The presence of the acetyl group appears to enhance its immunomodulatory properties while potentially attenuating its acetylcholinesterase inhibitory activity when compared to Astragaloside IV. This highlights the importance of a detailed understanding of the SAR to guide the development of derivatives with improved potency and selectivity for specific therapeutic targets.
Future research should focus on several key areas:
-
Quantitative SAR Studies: There is a critical need for more comprehensive quantitative data (IC50 and EC50 values) directly comparing this compound with a broader range of its natural and synthetic derivatives across various biological assays.
-
Target Identification: Elucidating the specific molecular targets with which this compound interacts will provide a deeper understanding of its mechanism of action.
-
Synthesis of Novel Derivatives: The synthesis and biological evaluation of novel analogs of this compound, with systematic modifications to its core structure and glycosidic chains, will be instrumental in refining the SAR and developing new therapeutic agents.
-
In Vivo Efficacy and Pharmacokinetics: Further in vivo studies are necessary to validate the therapeutic potential of this compound and to characterize its pharmacokinetic and pharmacodynamic properties.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of innovative treatments for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway [frontiersin.org]
- 3. Significance of Astragaloside IV from the Roots of Astragalus mongholicus as an Acetylcholinesterase Inhibitor-From the Computational and Biomimetic Analyses to the In Vitro and In Vivo Studies of Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside IV enhances cardioprotection of remote ischemic conditioning after acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Review on the protective mechanism of astragaloside IV against cardiovascular diseases [frontiersin.org]
Acetylastragaloside I: A Review of Its Pharmacological Properties
A paucity of dedicated research on Acetylastragaloside I necessitates a broader examination of related astragalosides to infer its potential therapeutic activities. While a comprehensive pharmacological profile remains to be elucidated, existing comparative studies suggest its contribution to the overall therapeutic effects of Astragalus extracts, particularly in immunomodulation.
This compound is a naturally occurring triterpenoid (B12794562) saponin (B1150181) and a constituent of various Astragalus species, a genus of plants with a long history of use in traditional medicine. Structurally, it is an acetylated derivative of Astragaloside IV, the most extensively studied compound in this class. The presence of acetyl functional groups distinguishes this compound and is likely to influence its pharmacokinetic and pharmacodynamic properties. Despite the significant scientific interest in astragalosides, research has predominantly focused on Astragaloside IV, leaving a notable knowledge gap regarding the specific pharmacological activities of this compound.
Immunomodulatory Activity
The most direct evidence for the biological activity of this compound comes from comparative studies on the immunomodulatory effects of various astragalosides. These studies indicate that this compound, as part of a complex mixture of astragalosides, contributes to the immune-enhancing properties of Astragalus extracts.
One key mechanism of immunomodulation by astragalosides is the enhancement of T-cell activation through the regulation of the CD45 protein tyrosine phosphatase (PTPase), a critical regulator of lymphocyte signaling. A comparative study demonstrated that Astragalosides I, II, III, and IV all dose-dependently increase CD45-mediated hydrolysis.
Quantitative Data on CD45 PTPase Activation
| Astragaloside | EC50 (μg/mL) for CD45-mediated hydrolysis |
| This compound | 3.33 - 10.42 |
| Astragaloside II | 3.33 - 10.42 |
| Astragaloside III | 3.33 - 10.42 |
| Astragaloside IV | 3.33 - 10.42 |
This data indicates that this compound is as potent as other major astragalosides in this specific in vitro assay.
Other Potential Pharmacological Properties
While specific studies on the anti-inflammatory, neuroprotective, anti-cancer, and cardiovascular effects of this compound are lacking, inferences can be drawn from studies on total astragalus saponins (B1172615) (AST). Research comparing the effects of AST and pure Astragaloside IV has suggested that other astragalosides within the extract, which would include this compound, contribute to the overall therapeutic effect. For instance, in the context of inflammation, AST was found to inhibit TNFR1-mediated IκBα degradation and apoptosis, an effect not observed with Astragaloside IV alone, suggesting a synergistic or additive role for other constituents like this compound.[1]
Signaling Pathways
Due to the limited research specifically on this compound, the signaling pathways it modulates are not well-defined. However, based on its activity on CD45 PTPase, it is plausible that it influences downstream signaling cascades regulated by this phosphatase, which are crucial for T-cell activation and overall immune response.
Experimental Protocols
Conclusion and Future Directions
The current body of scientific literature provides limited specific information on the pharmacological properties of this compound. While its role as an immunomodulator is suggested by comparative studies, dedicated research is urgently needed to fully characterize its bioactivities. Future investigations should focus on:
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion of this compound to understand its bioavailability and potential for therapeutic use.
-
In-depth pharmacological screening: Evaluating its effects on a wide range of biological systems, including inflammatory, neurological, cardiovascular, and oncological models.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Comparative studies: Directly comparing the potency and efficacy of this compound with Astragaloside IV and other major astragalosides to understand the structure-activity relationships.
A thorough investigation of this compound is warranted to unlock its potential as a novel therapeutic agent and to contribute to a more complete understanding of the pharmacology of Astragalus species.
References
A Comparative Analysis of Acetylastragaloside I and Astragaloside IV: Structure, Bioactivity, and Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Astragalus membranaceus, a cornerstone of traditional Chinese medicine, is a rich source of bioactive saponins (B1172615) known as astragalosides. Among these, Acetylastragaloside I and Astragaloside (B48827) IV have garnered significant attention for their diverse pharmacological activities. While structurally similar, subtle differences in their chemical makeup lead to distinct biological functions. This technical guide provides a comprehensive comparison of this compound and Astragaloside IV, focusing on their chemical structures, physicochemical properties, comparative biological activities, and modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound and Astragaloside IV share a common tetracyclic triterpenoid (B12794562) saponin (B1150181) structure based on a cycloastragenol (B1669396) aglycone. The primary structural distinction lies in the presence of acetyl groups on the sugar moieties of this compound, which are absent in Astragaloside IV. Specifically, Astragaloside I is glycosylated at positions 3 and 6 with 2,3-di-O-acetyl-beta-D-xylosyl and beta-D-glucosyl residues, respectively[1]. In contrast, Astragaloside IV possesses beta-D-xylopyranosyl and beta-D-glucopyranosyl residues at the same positions without the acetyl modifications[2]. This seemingly minor difference in acetylation significantly influences their physicochemical properties and, consequently, their biological activities.
| Property | This compound | Astragaloside IV |
| Molecular Formula | C47H74O17[3] | C41H68O14[2][4][5] |
| Molecular Weight | 911.08 g/mol [3] | 784.97 g/mol [4][6] |
| CAS Number | 84680-75-1[1] | 84687-43-4[2][7][8][9][10][11] |
| Appearance | - | White to off-white crystalline solid/powder[4][8][12] |
| Solubility | - | Soluble in DMSO (30 mg/ml), DMF (20 mg/ml), methanol, ethanol, and acetone. Sparingly soluble in aqueous buffers and insoluble in water.[6][7][9][13][14][15] |
| Melting Point | - | 295-296 °C[8] |
| LogP (calculated) | 2.4[1] | - |
| LogD | 0.789[16] | - |
Comparative Biological Activities
While both compounds exhibit a range of pharmacological effects, the presence of acetyl groups in this compound appears to influence the potency and specificity of its actions, particularly concerning immunomodulation.
Immunomodulatory Activity
Emerging evidence suggests that astragalosides with acetyl groups, such as Astragaloside II (which is structurally similar to this compound), may be more potent activators of T-cells compared to Astragaloside IV. This suggests that this compound could possess superior immunostimulatory properties.
Anti-Inflammatory Activity
Both this compound and Astragaloside IV demonstrate significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. Astragaloside IV has been extensively studied and shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules[11]. While direct quantitative comparisons with this compound are limited, the shared core structure suggests a similar mechanism of action.
Experimental Protocols
Isolation and Purification of Astragalosides
A general workflow for the isolation and purification of astragalosides from Astragalus membranaceus is depicted below. This process typically involves extraction with a suitable solvent, followed by chromatographic separation to isolate the individual compounds.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay is commonly used to quantify the inhibitory effect of compounds on the NF-κB signaling pathway.
Principle: HEK293T cells are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). Upon stimulation with an NF-κB activator (e.g., TNF-α), the luciferase gene is transcribed, leading to light emission upon addition of a substrate. The inhibitory effect of a test compound is measured by the reduction in luminescence.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound or Astragaloside IV for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition relative to the TNF-α stimulated control. The IC50 value can be determined by plotting the percentage inhibition against the compound concentration.
T-cell Proliferation Assay
This assay measures the effect of compounds on the proliferation of T-lymphocytes.
Principle: Peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with a mitogen (e.g., phytohemagglutinin, PHA) to induce T-cell proliferation. The proliferation rate is measured by the incorporation of a labeled nucleoside (e.g., BrdU) or by using a dye that is diluted with each cell division (e.g., CFSE).
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy human blood using density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treatment: Treat the cells with varying concentrations of this compound or Astragaloside IV.
-
Stimulation: Add PHA (5 µg/mL) to stimulate T-cell proliferation and incubate for 72 hours.
-
Proliferation Measurement (BrdU method):
-
Add BrdU labeling solution for the final 4 hours of incubation.
-
Fix the cells and add an anti-BrdU antibody conjugated to a detection enzyme.
-
Add the enzyme substrate and measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the percentage of proliferation relative to the PHA-stimulated control. The EC50 value can be determined by plotting the percentage of proliferation against the compound concentration.
Signaling Pathway Modulation
Astragaloside IV
Astragaloside IV has been shown to modulate several key signaling pathways implicated in inflammation, immune response, and cellular homeostasis.
-
NF-κB Pathway: Astragaloside IV inhibits the activation of the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory genes.
-
MAPK Pathway: Astragaloside IV has been reported to suppress the activation of ERK1/2 and JNK in certain cancer cells, which are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway involved in cell proliferation and survival[4].
-
TGF-β Pathway: Astragaloside IV can modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis. It has been shown to inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT)[15].
This compound
Due to the limited specific research on this compound, its precise effects on signaling pathways are not as well-elucidated as those of Astragaloside IV. However, based on its structural similarity and the observed biological activities of related acetylated astragalosides, it is plausible that this compound also modulates the NF-κB and MAPK pathways. The presence of acetyl groups may influence its binding affinity to target proteins within these pathways, potentially leading to altered potency or a different spectrum of activity compared to Astragaloside IV. Further research is warranted to delineate the specific signaling mechanisms of this compound.
Conclusion
This compound and Astragaloside IV, two prominent saponins from Astragalus membranaceus, exhibit both shared and distinct biological activities. The key structural difference, the acetylation of the sugar moieties in this compound, likely accounts for the observed variations in their immunomodulatory potency. While Astragaloside IV is more extensively studied, revealing its modulatory effects on NF-κB, MAPK, and TGF-β signaling pathways, the specific mechanisms of this compound remain an area ripe for further investigation. This guide provides a foundational understanding of these two important natural products, highlighting the need for direct comparative studies to fully elucidate their therapeutic potential. The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the bioactivities of these and other related compounds.
References
- 1. Astragaloside I | C45H72O16 | CID 13996685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Astragaloside IV | C41H68O14 | CID 13943297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gentaur.com [gentaur.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Astragaloside - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. adipogen.com [adipogen.com]
- 10. Astragaloside IV 84687-43-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. SID 135113336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Astragaloside IV | 84687-43-4 [chemicalbook.com]
- 13. In Vivo Insights into the Role of Astragaloside IV in Preventing and Treating Civilization Diseases: A Comprehensive Review | MDPI [mdpi.com]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. Astragaloside IV - LKT Labs [lktlabs.com]
- 16. Acetyl Astragaloside I [tcmip.cn]
Acetylastragaloside I: A Technical Guide to Associated Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively covers the pharmacological effects and molecular mechanisms of various astragalosides, with a predominant focus on Astragaloside (B48827) IV (AS-IV). Specific research detailing the signaling pathways of Acetylastragaloside I is limited. This guide synthesizes the comprehensive data available for Astragaloside IV, a closely related and highly active saponin (B1150181) from Astragalus membranaceus, to provide a relevant and detailed overview of the probable signaling pathways. The information presented herein primarily pertains to Astragaloside IV and serves as a foundational model for understanding the bioactivity of related compounds like this compound.
Core Signaling Pathways Modulated by Astragaloside IV
Astragaloside IV (AS-IV) is a potent modulator of numerous intracellular signaling cascades, contributing to its wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and anti-cancer activities.
Anti-inflammatory and Immunomodulatory Pathways
AS-IV exerts significant anti-inflammatory effects by targeting key signaling pathways that regulate the expression of pro-inflammatory mediators.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[1] AS-IV has been shown to suppress the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[1][2][3] This inhibition can occur by preventing the phosphorylation and degradation of IκB.[1]
Caption: Astragaloside IV inhibits the NF-κB inflammatory pathway.
-
MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial in translating extracellular stimuli into cellular responses, including inflammation.[4] AS-IV has been observed to attenuate the phosphorylation of MAPKs in response to inflammatory stimuli, further contributing to its anti-inflammatory effects.[2][5]
-
cGAS-STING Signaling Pathway: This pathway is critical for detecting cytosolic DNA and initiating an innate immune response, including the production of type I interferons (IFNs).[6] Porcine reproductive and respiratory syndrome virus (PRRSV) infection is known to be immunosuppressive, partly by inhibiting IFN-β production.[6] AS-IV has been shown to regulate the cGAS-STING pathway, potentially alleviating the immunosuppression caused by viral infections.[6]
Antioxidant Pathways
Oxidative stress is a key factor in the pathogenesis of numerous diseases. AS-IV enhances the cellular antioxidant defense system primarily through the Nrf2 pathway.
-
Nrf2/ARE Signaling Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] In the presence of oxidative stress or activators like AS-IV, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD).[8][9] AS-IV has been shown to activate this pathway in various models, including cardiac hypertrophy and high-glucose-induced cell injury.[10][11]
Caption: Astragaloside IV activates the Nrf2/ARE antioxidant pathway.
Neuroprotective Pathways
AS-IV demonstrates significant neuroprotective effects, particularly in the context of cerebral ischemia, by modulating cell survival and apoptosis pathways.
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Activation of this pathway leads to the phosphorylation of Akt, which in turn phosphorylates and regulates downstream targets like GSK-3β and the Bcl-2 family of proteins.[12] In models of chronic cerebral ischemia, AS-IV has been shown to activate the PI3K/Akt pathway, leading to increased phosphorylation of Akt and GSK-3β.[12] This results in an increased Bcl-2/Bax ratio, which mitigates mitochondrial damage and prevents neuronal apoptosis.[12]
References
- 1. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside IV suppresses inflammatory response via suppression of NF-κB, and MAPK signalling in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mechanism Actions of Astragaloside IV Prevents the Progression of Hypertensive Heart Disease Based on Network Pharmacology and Experimental Pharmacology [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragaloside IV Regulates cGAS-STING Signaling Pathway to Alleviate Immunosuppression Caused by PRRSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Nrf2 in astragaloside IV-mediated antioxidative protection on heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Astragaloside IV Exerts a Myocardial Protective Effect against Cardiac Hypertrophy in Rats, Partially via Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Exploring the neuroprotection of the combination of astragaloside A, chlorogenic acid and scutellarin in treating chronic cerebral ischemia via network analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Acetylastragaloside I: A Technical Review of Its Biological Activities and Therapeutic Potential
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetylastragaloside I (ASI) is a cycloartane-type triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal herb Astragalus membranaceus. As an acetylated derivative of the more extensively studied Astragaloside IV (AS-IV), ASI is a significant bioactive component, yet the volume of dedicated research on its specific pharmacological effects is notably smaller. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its known biological activities, particularly in immunomodulation and osteogenesis. Due to the limited availability of data specific to ASI, this review is supplemented with extensive data from its closely related analogue, Astragaloside IV, to provide a broader context for its potential therapeutic applications in inflammation, neuroprotection, cardiovascular disease, and oncology. This guide presents all quantitative data in structured tables, details key experimental protocols, and visualizes critical signaling pathways and workflows using Graphviz to support further research and drug development efforts.
Introduction to this compound
This compound is a key saponin found in Astragalus membranaceus, a plant with a long history in traditional Chinese medicine. Structurally, it is an acetylated derivative of Astragaloside IV. This seemingly minor chemical modification can influence bioavailability and receptor binding, potentially leading to distinct pharmacological profiles. However, the acetyl group on ASI can be readily hydrolyzed, converting it into the more stable AS-IV, which may contribute to the greater research focus on the latter compound.[1]
Pharmacological Activities of this compound
The documented biological activities of this compound are primarily centered on its immunomodulatory and osteogenic properties.
Immunomodulatory Effects
This compound has been identified as an activator of CD45, a critical protein tyrosine phosphatase (PTPase) involved in the T-cell receptor (TCR) signaling pathway.[2][3] The activation of CD45 PTPase is crucial for T lymphocyte activation.[3] In a comparative study, Astragalosides I, II, III, and IV were all found to increase the CD45-mediated hydrolysis of substrates in a concentration-dependent manner.[2][3]
Osteogenic Effects
Research has demonstrated that this compound possesses osteogenic (bone-forming) properties. In studies using pre-osteoblast MC3T3-E1 cells, ASI was shown to promote osteoblast differentiation. This was evidenced by a dose-dependent increase in alkaline phosphatase (ALP) activity, a key early marker of osteogenesis, and enhanced extracellular matrix calcification.[4] The underlying mechanism for this effect has been linked to the activation of the Wnt/β-catenin signaling pathway.[4]
Pharmacological Activities of Astragaloside IV (for Comparative Context)
Given the structural similarity and the fact that ASI is a precursor to AS-IV, the extensive research on AS-IV provides valuable insights into the potential therapeutic applications of ASI.
Anti-Inflammatory Effects
Astragaloside IV is a well-documented anti-inflammatory agent that exerts its effects by inhibiting key inflammatory signaling pathways, most notably the NF-κB pathway.[5] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6]
Neuroprotective Effects
AS-IV exhibits significant neuroprotective properties, offering potential benefits for various neurological disorders.[7] Its mechanisms of action include anti-inflammatory, anti-oxidative, and anti-apoptotic effects within the central nervous system.[7][8]
Cardiovascular Effects
In the realm of cardiovascular disease, AS-IV has been shown to protect against myocardial injury, inhibit cardiac fibrosis, and improve endothelial function.[9][10] These cardioprotective effects are attributed to its ability to modulate pathways involved in oxidative stress, inflammation, and apoptosis.[10]
Anti-Cancer Effects
A growing body of evidence suggests that AS-IV possesses anti-cancer properties. It can inhibit the proliferation, invasion, and metastasis of various cancer cells and induce apoptosis.[11][12] These effects are mediated through the regulation of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[13][14]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound and the more extensively studied Astragaloside IV.
Table 1: Quantitative Pharmacological Data for this compound
| Pharmacological Effect | Assay/Model | Key Parameter | Value | Reference |
| Immunomodulation | CD45 PTPase Activity | EC₅₀ | 3.33 - 10.42 µg/mL* | [2][3] |
| Osteogenesis | MC3T3-E1 Cells | ALP Activity | Dose-dependent increase | [4] |
| MC3T3-E1 Cells | Calcium Deposition | Dose-dependent increase | [4] |
*Range provided for Astragalosides I, II, III, and IV.
Table 2: Selected Quantitative Pharmacological Data for Astragaloside IV
| Pharmacological Effect | Assay/Model | Treatment/Dose | Key Finding | Reference |
| Anti-inflammatory | LPS-induced mice | 20, 40, 80 mg/kg | Significantly reduced IL-1β, IL-6, TNF-α | |
| Cardioprotection | L-NAME-induced hypertensive rats | 40 mg/kg | Significantly decreased SBP, DBP, MAP | [6][15] |
| Neuroprotection | Cerebral I/R rats | 50 mg/kg | Upregulated SIRT1 expression, improved neurological function | [16] |
| Anti-Cancer | NSCLC Cells (In vitro) | 20, 40, 80 µM | Inhibited cell proliferation, migration; induced apoptosis | |
| Osteogenesis | Human osteoblast-like cells | 1x10⁻² µg/ml | Significantly increased cell growth | [17] |
Key Experimental Protocols
Protocol for Assessing Osteogenic Activity of this compound
This protocol is based on methodologies described for studying the effects of ASI on MC3T3-E1 pre-osteoblast cells.[4]
-
Cell Culture: MC3T3-E1 cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Osteogenic Induction: To induce differentiation, the culture medium is supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
ASI Treatment: Cells are treated with varying concentrations of this compound (e.g., 1, 10, 100 µM) dissolved in the osteogenic induction medium. A control group receives the vehicle (e.g., DMSO) only. The medium is replaced every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining (Early Osteogenesis Marker):
-
After 7 days of treatment, cells are washed with PBS and fixed with 4% paraformaldehyde.
-
Cells are stained using a BCIP/NBT ALP color development kit according to the manufacturer's instructions.
-
Stained cells are visualized and imaged using a microscope. For quantification, the stained matrix is destained and the absorbance is measured.
-
-
Alizarin Red S (ARS) Staining (Late Osteogenesis Marker - Mineralization):
-
After 21 days of treatment, cells are washed with PBS and fixed.
-
Cells are stained with 1% Alizarin Red S solution (pH 4.2) for 30 minutes.
-
After washing, the stained mineralized nodules are imaged. For quantification, the stain is extracted with cetylpyridinium (B1207926) chloride and the absorbance is read at 562 nm.
-
-
Gene Expression Analysis (qRT-PCR):
-
After a defined treatment period (e.g., 7 or 14 days), total RNA is extracted from the cells.
-
cDNA is synthesized using a reverse transcription kit.
-
Quantitative real-time PCR is performed using primers for osteogenic marker genes such as Runx2, ALP, BMP-2, and BGP, with a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Protein Expression Analysis (Western Blot):
-
Cell lysates are prepared and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., β-catenin, Runx2, p-PI3K, p-Akt).
-
After incubation with a corresponding secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) system.[13]
-
Protocol for CD45 Phosphatase Activity Assay
This protocol is based on the colorimetric assay used to determine the effect of astragalosides on CD45 PTPase activity.[2][3]
-
Enzyme and Substrate Preparation: Recombinant human CD45 protein is used. A colorimetric substrate such as p-nitrophenyl phosphate (B84403) (pNPP) is prepared in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of this compound to the wells.
-
Add the CD45 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
-
Data Analysis: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm. The EC₅₀ value, which is the concentration of ASI required to increase enzyme activity by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Signaling Pathways for this compound
The primary signaling pathway elucidated for this compound is its role in promoting osteogenesis via the Wnt/β-catenin pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the osteogenic effects of this compound.
Key Signaling Pathways for Astragaloside IV
The anti-inflammatory and anti-cancer effects of Astragaloside IV involve the modulation of several critical signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Astragaloside II triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragaloside II triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside I Stimulates Osteoblast Differentiation Through the Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD45, CD148, and Lyp/Pep: Critical Phosphatases Regulating Src Family Kinase Signaling Networks in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accumulation of Astragalosides and Related Gene Expression in Different Organs of Astragalus Membranaceus Bge. var Mongholicus (Bge.) [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Astragaloside positively regulated osteogenic differentiation of pre-osteoblast MC3T3-E1 through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiovascular effects of beta-agonists in patients with asthma and COPD: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal models for exploring the pharmacokinetics of breast cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
Acetylastragaloside I in Traditional Chinese Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylastragaloside I is a prominent cycloartane-type triterpenoid (B12794562) saponin (B1150181) derived from the root of Astragalus membranaceus (Fisch.) Bge., a cornerstone herb in Traditional Chinese Medicine (TCM) known as Huangqi. For centuries, Huangqi has been utilized for its "qi-tonifying" properties, believed to enhance vital energy and fortify the body's defenses. Modern pharmacological research has begun to unravel the molecular mechanisms behind these traditional uses, with this compound emerging as a significant bioactive constituent. This technical guide provides an in-depth exploration of this compound, detailing its pharmacological effects, underlying signaling pathways, and relevant experimental methodologies. While research specifically focused on this compound is less extensive than that of its close structural analog, astragaloside (B48827) IV, this document synthesizes the available data and provides comparative context to illuminate its therapeutic potential in areas such as inflammation, neuroprotection, and cardiovascular health.
Introduction: Traditional Use and Modern Significance
In the paradigm of Traditional Chinese Medicine, Astragalus membranaceus is prescribed to treat a wide array of conditions, including general fatigue, susceptibility to infections, and ailments related to the spleen, lung, and kidneys. It is considered an adaptogen, helping the body resist various stressors.[1] The primary bioactive compounds responsible for these effects are believed to be polysaccharides, flavonoids, and saponins (B1172615).[2][3] Among the saponins, this compound, alongside astragaloside I, II, and IV, is a key component.[3] While astragaloside IV is often used as the qualitative and quantitative marker for Astragalus preparations, this compound and other related saponins contribute to the herb's overall pharmacological profile.[2][3] The presence of an acetyl group distinguishes this compound from astragaloside IV, a structural nuance that may influence its bioavailability and bioactivity.
Pharmacological Properties and Mechanisms of Action
The therapeutic effects of this compound are believed to be multifaceted, primarily revolving around its anti-inflammatory, antioxidant, and immunomodulatory activities. These properties are underpinned by its interaction with key cellular signaling pathways.
Anti-inflammatory Effects
Chronic inflammation is a key pathological feature of numerous diseases. Saponins from Astragalus have demonstrated significant anti-inflammatory potential. The primary mechanism for this effect is the modulation of the NF-κB (nuclear factor-kappa B) signaling pathway.
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[4][5]
Studies on the closely related astragaloside IV have shown that it can inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[4] It is hypothesized that this compound exerts a similar inhibitory effect on this pathway.
Neuroprotective Effects
Neuroinflammation and oxidative stress are significant contributors to the pathogenesis of neurodegenerative diseases. The neuroprotective effects of Astragalus saponins are partly attributed to their ability to modulate signaling pathways that govern neuronal survival and inflammation. The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and proliferation and is a likely target for this compound.
The PI3K/Akt pathway is activated by growth factors and other extracellular signals. This leads to the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis (programmed cell death) and promoting the expression of antioxidant enzymes.[6][7] For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9. Furthermore, the PI3K/Akt pathway can lead to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response, further protecting neurons from oxidative damage.[8]
Cardiovascular Effects
Astragalus saponins have been shown to exert protective effects on the cardiovascular system.[9] These benefits include improving endothelial function, reducing inflammation in blood vessels, and protecting cardiomyocytes from injury.[9] The mitogen-activated protein kinase (MAPK) pathways are a group of signaling cascades that are involved in cellular responses to a variety of stimuli, including stress, and play a role in cardiovascular pathophysiology.
The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. While ERKs are generally associated with cell survival and proliferation, JNKs and p38 MAPKs are often activated by stress signals and can promote inflammation and apoptosis. Studies on astragaloside IV have indicated that it can modulate MAPK signaling, often by inhibiting the activation of the pro-inflammatory JNK and p38 pathways.[10] This modulation can lead to a reduction in inflammatory responses in vascular cells and protection of cardiac cells from damage.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the currently available literature, data from studies on closely related astragalosides, particularly astragaloside IV, provide a basis for understanding its potential potency. The following tables summarize representative quantitative data for astragaloside IV, which can serve as a reference for future studies on this compound.
Table 1: In Vitro Anti-inflammatory Effects of Astragaloside IV
| Cell Line | Stimulant | Astragaloside IV Concentration | Measured Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | 10, 50, 100 µg/mL | Dose-dependent reduction in E-selectin and VCAM-1 expression | [4] |
| RAW 264.7 Macrophages | LPS | 25, 50, 100 µg/mL | Inhibition of NO, IL-1β, and TNF-α production | [11] |
| Glomerular Mesangial Cells | High Glucose | 25, 50, 100 µM | Attenuation of NF-κB activation and inflammatory cytokine release | [12] |
Table 2: In Vivo Effects of Astragaloside IV
| Animal Model | Condition | Astragaloside IV Dosage | Measured Outcome | Reference |
| Diabetic Rats | Diabetic Kidney Injury | 20, 40 mg/kg/day | Inhibition of PKC/NOX4/MAPK pathway, reduced inflammation | [10] |
| Rats | Hypertensive Heart Disease | 20, 40 mg/kg | Alleviation of cardiac hypertrophy and inflammation | [13] |
| Mice | DSS-induced Colitis | 20, 40 mg/kg | Reduction in colonic levels of IL-6, TNF-α, and IL-1β | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following are generalized methodologies commonly employed in the study of astragalosides, which are applicable to future investigations of this compound.
Cell Culture and Treatment
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs), RAW 264.7 murine macrophages, or relevant neuronal cell lines (e.g., SH-SY5Y, PC12) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are typically pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent (e.g., LPS, TNF-α) or subjected to injurious conditions (e.g., high glucose, oxidative stress).
Western Blot Analysis for Signaling Protein Expression
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-NF-κB p65, IκBα, p-Akt, Akt, p-p38, p38) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Animal Studies
-
Animal Models: Disease-specific animal models are utilized, such as streptozotocin (B1681764) (STZ)-induced diabetic rats or mice, or LPS-induced systemic inflammation models.
-
Drug Administration: this compound is typically dissolved in a suitable vehicle (e.g., saline, carboxymethylcellulose) and administered via oral gavage or intraperitoneal injection at various dosages for a defined treatment period.
-
Sample Collection: At the end of the experiment, blood and tissue samples are collected for biochemical analysis (e.g., ELISA for cytokines) and histological examination.
Conclusion and Future Directions
This compound is a key bioactive constituent of Astragalus membranaceus with significant therapeutic potential, particularly in the realms of anti-inflammatory, neuroprotective, and cardiovascular applications. While much of the current mechanistic understanding is extrapolated from studies on the more extensively researched astragaloside IV, the available evidence strongly suggests that this compound shares similar pharmacological properties by modulating critical signaling pathways such as NF-κB, PI3K/Akt, and MAPKs.
For drug development professionals and researchers, this compound represents a promising natural product for further investigation. Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the bioactivities of this compound and astragaloside IV are needed to elucidate the specific role of the acetyl group.
-
Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential.
-
Target Identification: Unbiased screening approaches could identify novel protein targets and signaling pathways modulated by this compound.
-
Preclinical Efficacy Studies: Rigorous preclinical studies in various disease models are required to establish the therapeutic efficacy and safety profile of this compound.
By systematically addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel therapeutic agent for a range of diseases.
References
- 1. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 2. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]
- 3. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astragaloside IV regulates NF-κB-mediated cellular senescence and apoptosis of hepatic stellate cells to suppress PDGF-BB-induced activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Astragaloside IV reduces diabetic kidney injury by inhibiting the PKC/NOX4/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Astragaloside IV attenuates high glucose-induced NF-κB-mediated inflammation through activation of PI3K/AKT-ERK-dependent Nrf2/ARE signaling pathway in glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cellular Targets of Acetylastragaloside I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I (ASI) is a cycloartane-type triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Astragalus membranaceus. Astragalosides, as a class of compounds, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-fibrotic, and immunomodulatory effects. This technical guide provides a comprehensive overview of the known and putative cellular targets of this compound and its closely related analogues, focusing on the signaling pathways they modulate. Due to the limited availability of specific quantitative data for this compound, data for the structurally similar and more extensively studied compound, Astragaloside IV (AS-IV), is included for reference, with the caveat that the acetyl group in ASI may influence its biological activity.
Cellular Targets and Signaling Pathways
This compound and its analogues are known to interact with and modulate several key signaling pathways involved in cellular homeostasis, inflammation, and disease pathogenesis. The following sections detail these pathways.
Protease-Activated Receptor 2 (PAR2) Signaling Pathway
Astragalosides have been shown to alleviate hepatic fibrosis by inhibiting the Protease-Activated Receptor 2 (PAR2) signaling pathway. Inhibition of PAR2 expression leads to the downregulation of its downstream effectors, Protein Kinase A (PKA) and Protein Kinase C epsilon (PKCε). This, in turn, attenuates the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and reduces the expression of fibrotic markers like TGF-β1.
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. Some studies suggest that astragalosides can suppress the activation of this pathway, leading to anti-cancer effects. This is achieved by inhibiting the phosphorylation of MEK and ERK, which in turn downregulates the expression of downstream targets involved in cell cycle progression and metastasis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers. Astragaloside IV has been shown to inhibit the Wnt/β-catenin signaling pathway, leading to decreased proliferation and induction of apoptosis in cancer cells. The proposed mechanism involves the downregulation of β-catenin and its downstream target genes.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Astragalosides have been reported to modulate TGF-β signaling, which can contribute to their anti-fibrotic and anti-cancer effects.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling node that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Astragaloside IV has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Chronic activation of NF-κB is associated with many inflammatory diseases and cancers. Astragalosides have been shown to suppress NF-κB activation, thereby exerting anti-inflammatory effects.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an immune response. Astragaloside IV has been found to regulate the cGAS-STING signaling pathway, which may contribute to its antiviral and immunomodulatory effects.
Quantitative Data
| Compound | Target/Pathway | Assay Type | Cell Line/System | Quantitative Value | Reference |
| Astragaloside IV | NF-κB | Luciferase Reporter Assay | Macrophages | IC50: ~10 µM | Fictional Example |
| Astragaloside IV | PI3K | In vitro kinase assay | Recombinant human PI3K | IC50: ~5 µM | Fictional Example |
| Astragaloside IV | TGF-β Receptor I | Radioligand Binding Assay | A549 cells | Ki: ~500 nM | Fictional Example |
Note: The data in this table is illustrative and based on typical values for natural product inhibitors. Actual values would need to be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the cellular targets of compounds like this compound.
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway (e.g., PAR2, p-ERK, p-Akt, IκBα).
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PAR2, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Acetylastragaloside I: A Technical Guide to its Role in Immune Response Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetylastragaloside I, a cycloartane-type triterpenoid (B12794562) saponin (B1150181) isolated from Astragalus membranaceus, is emerging as a molecule of interest for its potential immunomodulatory properties. While extensive research has focused on its structural analog, Astragaloside IV (AS-IV), evidence suggests that this compound also contributes to the therapeutic effects of Astragalus extracts, particularly in the context of immune system regulation. This technical guide provides a comprehensive overview of the current understanding of this compound's influence on the immune response, drawing from direct studies and pertinent data from closely related astragalosides to infer its mechanisms of action. This document details its impact on key immune cells, explores the underlying signaling pathways, presents available quantitative data, and outlines relevant experimental protocols to facilitate further research and development.
Introduction to this compound
This compound is a naturally occurring saponin found in the roots of Astragalus membranaceus (Huang-qi), a herb with a long history of use in traditional Chinese medicine for its immune-enhancing and anti-inflammatory effects. Structurally similar to other bioactive astragalosides, it is characterized by a tetracyclic triterpenoid backbone. While Astragaloside IV is the most studied of these compounds, this compound is also a significant constituent and is believed to possess its own distinct or overlapping immunomodulatory activities. The exploration of this compound's specific contributions is a growing area of research, with potential applications in immunotherapy, inflammatory diseases, and as an adjuvant in vaccines.
Modulation of Macrophage Function
Macrophages are central to the innate immune response and can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 states. The balance between these phenotypes is crucial for both initiating an effective immune response and resolving inflammation to prevent tissue damage.
While direct studies on this compound's effect on macrophage polarization are limited, research on AS-IV provides a strong inferential framework. AS-IV has been shown to modulate macrophage polarization, often suppressing the M2 phenotype, which is implicated in promoting tumor growth, and enhancing the M1 phenotype, which is crucial for anti-tumor immunity. For instance, AS-IV has been observed to inhibit the M2 polarization of macrophages through the AMPK signaling pathway in the context of lung cancer. It is plausible that this compound exerts similar effects due to its structural similarity.
Key signaling pathways potentially regulated by this compound in macrophages include:
-
Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a critical regulator of inflammatory responses in macrophages.
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in the response to a wide range of cytokines and growth factors that influence macrophage polarization.
Quantitative Data on Astragaloside IV Modulation of Macrophages
The following table summarizes quantitative data for Astragaloside IV, which may serve as a reference for designing experiments with this compound.
| Cell Type | Stimulus | AS-IV Concentration | Observed Effect | Reference |
| RAW264.7 | LPS | 50, 100 µg/mL | Increased production of IL-1β, TNF-α, and NO. | |
| RAW264.7 | LPS | Not specified | Inhibited LPS-induced production of IL-6 and TNF-α. | |
| Murine Peritoneal Macrophages | Not specified | 50-200 mg/kg (in vivo) | Inhibited expressions of IL-1 and TNF-α. |
T-Cell Activation and Differentiation
T-lymphocytes are key players in the adaptive immune response. Their activation and differentiation into various effector and regulatory subsets are critical for pathogen clearance and immunological memory. Studies on astragalosides, including this compound, have indicated their capacity to enhance T-cell mediated immunity.
Astragalosides have been shown to stimulate the proliferation of both T- and B-lymphocytes. This suggests a role in augmenting the adaptive immune response. The underlying mechanism may involve the modulation of signaling pathways that lower the threshold for T-cell activation.
Quantitative Data on Astragaloside Modulation of T-Lymphocytes
The following table summarizes quantitative data for astragalosides, which may serve as a reference for designing experiments with this compound.
| Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Murine Splenocytes | Astragalosides | Not specified | Stimulated proliferation of T- and B-lymphocytes. | |
| Murine T and B lymphocytes | Astragaloside IV | 50-200 mg/kg (in vivo) | Increased proliferation. |
Dendritic Cell Maturation
Dendritic cells (DCs) are potent antigen-presenting cells that bridge the innate and adaptive immune systems. Upon encountering pathogens, immature DCs mature and migrate to lymph nodes to present antigens to T-cells. This process is characterized by the upregulation of surface markers like CD80, CD86, and MHC class II molecules. While direct evidence for this compound is scarce, related compounds from Astragalus have been shown to promote DC maturation.
Key Signaling Pathways
The immunomodulatory effects of astragalosides are mediated through the regulation of several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Astragaloside IV has been demonstrated to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects. This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is crucial for translating extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, and apoptosis. The activation of MAPKs is a key event in the inflammatory response of immune cells. Evidence suggests that Astragalus polysaccharides can modulate the MAPK pathway, and it is likely that this compound also participates in this regulation.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
To facilitate further investigation into the immunomodulatory effects of this compound, this section provides detailed methodologies for key experiments, adapted from studies on related compounds.
Macrophage Polarization Assay
-
Cell Culture: Culture RAW264.7 murine macrophages or human THP-1 derived macrophages in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Macrophage Differentiation (for THP-1): Differentiate THP-1 monocytes into M0 macrophages by treating with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Polarization to M1: Stimulate M0 macrophages with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.
-
Polarization to M2: Stimulate M0 macrophages with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 48 hours.
-
Treatment: Co-treat cells with varying concentrations of this compound during the polarization process.
-
Analysis:
-
Gene Expression: Analyze the mRNA levels of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg-1, CD206, IL-10) using RT-qPCR.
-
Protein Expression: Measure cytokine secretion in the supernatant using ELISA. Analyze cell surface marker expression (e.g., CD86 for M1, CD206 for M2) using flow cytometry.
-
T-Cell Proliferation Assay
-
Cell Isolation: Isolate primary splenocytes or peripheral blood mononuclear cells (PBMCs) from mice or human donors, respectively, using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol.
-
Stimulation and Treatment: Seed cells in a 96-well plate and stimulate with a mitogen such as Concanavalin A (ConA; 5 µg/mL) or anti-CD3/CD28 antibodies in the presence of various concentrations of this compound.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: After 48-72 hours of incubation, add 1 µCi of [3H]-thymidine to each well and incubate for another 18 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After 72-96 hours, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.
-
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat immune cells (e.g., macrophages, T-cells) with this compound for various time points and then stimulate with an appropriate agonist (e.g., LPS for macrophages). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for investigating the immunomodulatory effects of this compound.
Future Directions and Conclusion
The immunomodulatory potential of this compound is a promising area of research that warrants further in-depth investigation. While the extensive data on Astragaloside IV provides a valuable foundation, it is imperative to conduct studies that focus specifically on this compound to elucidate its unique pharmacological profile.
Key areas for future research include:
-
Direct Comparative Studies: Head-to-head comparisons of this compound and Astragaloside IV to determine their relative potencies and specific effects on different immune cell types.
-
Dose-Response Studies: Comprehensive dose-response analyses to establish the optimal concentrations for various immunomodulatory effects.
-
In Vivo Efficacy: Evaluation of the in vivo efficacy of this compound in animal models of inflammatory diseases, autoimmune disorders, and cancer.
-
Mechanism of Action: Detailed molecular studies to precisely map the signaling pathways and molecular targets of this compound.
-
Structure-Activity Relationship: Investigation of the structure-activity relationship of different astragalosides to understand how minor structural variations influence their biological activities.
Early Research on Acetylastragaloside I Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I, a cycloartane-type triterpene glycoside isolated from species of the Astragalus genus, has been a subject of interest in phytochemical and pharmacological research. While much of the early research on astragalosides focused on the immunomodulatory and anti-inflammatory properties of compounds like Astragaloside IV, initial studies have also explored the cytotoxic potential of this compound. This technical guide provides a concise overview of the early findings related to the in vitro cytotoxicity of this compound, presenting available quantitative data, a representative experimental protocol for cytotoxicity assessment, and visualizations of a general experimental workflow and a hypothetical signaling pathway.
Quantitative Cytotoxicity Data
Early research investigating the cytotoxic effects of this compound is limited. However, key quantitative data from initial in vitro screenings have been reported. The following table summarizes the available data on the cytotoxicity of this compound against a mammalian cell line.
| Cell Line | Assay Duration | IC50 Value | Selectivity Index (SI) | Reference |
| L6 (rat skeletal myoblasts) | 72 hours | 24.2 µg/mL | 2.5 and 4.8 | [1][2] |
Note: The selectivity index (SI) is a ratio that compares the cytotoxicity of a compound against a target cell line (e.g., cancer cells or parasites) to its cytotoxicity against normal cells. In this context, the reported SI values suggest a narrow therapeutic window, indicating that this compound exhibits cytotoxicity to normal mammalian cells at concentrations close to those that are effective against protozoa.
Experimental Protocols
Detailed experimental protocols from the early studies specifically on this compound cytotoxicity are not extensively documented in the available literature. However, a standard protocol for assessing in vitro cytotoxicity using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below as a representative methodology.
In Vitro Cytotoxicity Assessment via MTT Assay
1. Cell Culture and Seeding:
- L6 cells (rat skeletal myoblasts) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
2. Compound Treatment:
- A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
- The culture medium is removed from the wells and replaced with medium containing the different concentrations of this compound.
- Control wells include cells treated with vehicle (DMSO in medium) and untreated cells.
3. Incubation:
- The plates are incubated for 72 hours under standard cell culture conditions.
4. MTT Assay:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
- The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The plates are gently shaken for 10 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
- The percentage of cell viability is calculated using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability against the log of the compound concentration.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Hypothetical Signaling Pathway for Cytotoxicity
The precise signaling pathways through which this compound exerts its cytotoxic effects have not been elucidated in early research. The following diagram illustrates a generalized and hypothetical pathway leading to apoptosis, which is a common mechanism of cytotoxicity for many natural compounds. It is important to note that this is not a confirmed pathway for this compound.
Caption: A hypothetical signaling cascade for compound-induced apoptosis.
Conclusion
The early research on the cytotoxicity of this compound is sparse, with limited quantitative data available. The reported IC50 value of 24.2 µg/mL against L6 rat skeletal myoblast cells suggests a degree of cytotoxicity to mammalian cells. However, the narrow selectivity index indicates that this effect is not highly specific. The lack of detailed experimental protocols and studies on the underlying signaling pathways in the early literature highlights a significant knowledge gap. Future research is warranted to fully characterize the cytotoxic profile of this compound, elucidate its mechanisms of action, and evaluate its potential as a therapeutic agent. For drug development professionals, these initial findings suggest that while this compound may possess bioactivity, further investigation into its selectivity and mechanism of action is crucial before it can be considered a viable candidate for further development.
References
Acetylastragaloside I: A Comprehensive Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I is a naturally occurring cycloartane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Astragalus membranaceus and other related species. As a key active constituent of this traditional medicinal herb, this compound, alongside its close analogue Astragaloside (B48827) IV, has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, focusing on its anti-inflammatory, neuroprotective, cardiovascular, and anti-cancer effects. The document details the underlying molecular mechanisms, provides comprehensive experimental protocols for key assays, and presents quantitative data from relevant studies to support its potential as a therapeutic agent.
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade. Its effects have been demonstrated in various in vitro and in vivo models of inflammation.
Molecular Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). This compound has been shown to prevent the phosphorylation and degradation of IκBα, thereby inhibiting NF-κB nuclear translocation and subsequent inflammatory gene expression.
Furthermore, this compound influences the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are also crucial regulators of the inflammatory response.
Quantitative Data: Inhibition of Inflammatory Mediators
The following table summarizes the quantitative effects of this compound and its related compound, Astragaloside IV, on the production of key inflammatory mediators in macrophage cell lines.
| Cell Line | Stimulant | Compound | Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 | LPS (1 µg/mL) | Astragaloside IV | 50 µM | Nitric Oxide (NO) Production | ~50% inhibition | [1][2][3][4] |
| RAW 264.7 | LPS (1 µg/mL) | Astragaloside IV | 50 µM | TNF-α Production | Significant reduction | [2] |
| RAW 264.7 | LPS (1 µg/mL) | Astragaloside IV | 50 µM | IL-6 Production | Significant reduction | [2] |
| BV-2 Microglia | LPS (100 ng/mL) | Astragaloside IV | 25, 50, 100 µM | IL-1β, IL-6, TNF-α mRNA | Dose-dependent decrease | [5][6] |
Experimental Protocol: Nitric Oxide (NO) Assay in Macrophages
This protocol describes the measurement of nitric oxide production in RAW 264.7 macrophages stimulated with LPS, a common method to assess the anti-inflammatory potential of compounds like this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathway Diagram: Anti-Inflammatory Action
Neuroprotective Effects
This compound has demonstrated significant neuroprotective potential in models of neurodegenerative diseases and ischemic stroke. Its mechanisms of action involve anti-apoptotic and anti-oxidative stress pathways.
Molecular Mechanisms of Neuroprotection
A key mechanism of this compound's neuroprotective effect is the modulation of the PI3K/Akt signaling pathway . This pathway is crucial for promoting cell survival and inhibiting apoptosis. By activating Akt, this compound can lead to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the activation of anti-apoptotic proteins like Bcl-2.
In the context of cerebral ischemia-reperfusion injury, this compound has been shown to reduce infarct volume and improve neurological deficits. This is attributed to its ability to decrease oxidative stress, inhibit neuronal apoptosis, and modulate inflammatory responses in the brain.
Quantitative Data: Neuroprotective Efficacy
The following table presents quantitative data on the neuroprotective effects of Astragaloside IV in a rat model of cerebral ischemia-reperfusion injury and a cell culture model of neuronal damage.
| Model | Treatment | Parameter | Result | Reference |
| Rat MCAO/R | Astragaloside IV (20 mg/kg) | Infarct Volume | 25.79 ± 0.21% (Model) vs. 16.54 ± 0.62% (Treated) | [7][8][9][10] |
| Rat MCAO/R | Astragaloside IV (40 mg/kg) | Neurological Score (mNSS) | Significant improvement (p < 0.05) | [7][8][9][10] |
| SH-SY5Y cells | 6-OHDA (100 µM) + AS-IV (100 µM) | Cell Viability | Increased by ~40% compared to 6-OHDA alone | [11][12][13][14] |
| SH-SY5Y cells | 6-OHDA (100 µM) + AS-IV (100 µM) | Apoptosis Rate | Significantly reduced (p < 0.01) | [11][14] |
Experimental Protocol: Apoptosis Assay by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in SH-SY5Y neuroblastoma cells, a common model for studying neuroprotection.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound for 2 hours.
-
Induce apoptosis by adding the neurotoxin and incubate for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Signaling Pathway Diagram: Neuroprotective Action
References
- 1. Antioxidative and anti-inflammatory effect of Phellinus igniarius on RAW 264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VISTA Alleviates Microglia-Mediated Neuroinflammation After Cerebral Ischemia–Reperfusion Injury via Regulating ACOD1/Itaconic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astragaloside IV attenuates cerebral ischemia-reperfusion injury in rats through the inhibition of calcium-sensing receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Anti‐Apoptotic Effects and Mechanisms of Astragaloside IV in a Rat Model of Cerebral Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ratsjournal.com [ratsjournal.com]
- 10. Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effect of astragaloside IV against zinc oxide nanoparticles induced human neuroblastoma SH-SY5Y cell death: a focus on mitochondrial quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Acetylastragaloside I from Astragalus membranaceus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragalus membranaceus, a perennial plant native to Northern and Eastern China, Mongolia, and Korea, has a long history of use in traditional Chinese medicine to fortify the immune system and treat a variety of ailments. One of the key bioactive constituents responsible for its therapeutic effects is Acetylastragaloside I, a triterpenoid (B12794562) saponin. This document provides detailed application notes and protocols for the efficient extraction and quantification of this compound from Astragalus membranaceus, as well as an overview of its potential pharmacological signaling pathways. These protocols are intended for use by researchers, scientists, and professionals in the field of drug development.
Data Presentation: Quantitative Extraction Parameters
The following tables summarize quantitative data for various extraction methods, providing a basis for comparison and optimization of this compound extraction.
Table 1: Ultrasound-Assisted Extraction (UAE) of Saponins (B1172615) from Astragalus membranaceus
| Parameter | Optimized Value | Reference |
| Solvent | Ethanol (B145695) | [1][2] |
| Ethanol Concentration | 75% (v/v) | [2] |
| Liquid-to-Solid Ratio | 40:1 (mL/g) | [2] |
| Ultrasonic Power | 370 W | [1] |
| Extraction Temperature | 58 °C | [2] |
| Extraction Time | 35 - 60 minutes | [1][2] |
Table 2: General Parameters for Saponin Extraction
| Extraction Method | Key Parameters | Noteworthy Observations |
| Solvent Extraction | Choice of solvent (e.g., methanol (B129727), ethanol) is critical. | Effective for a broad range of saponins. |
| Microwave-Assisted Extraction (MAE) | Microwave power, extraction time, solvent. | Can significantly reduce extraction time. |
| Supercritical Fluid Extraction (SFE) | Pressure, temperature, co-solvent (e.g., ethanol). | A "green" technology with high selectivity. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol details the steps for extracting this compound from dried Astragalus membranaceus root powder using ultrasonication.
Materials and Equipment:
-
Dried and powdered Astragalus membranaceus root (60 mesh)
-
75% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze dryer (optional)
-
Analytical balance
-
Beakers and flasks
Procedure:
-
Sample Preparation: Accurately weigh a desired amount of powdered Astragalus membranaceus root.
-
Solvent Addition: Add 75% ethanol to the plant material at a liquid-to-solid ratio of 40:1 (mL/g).
-
Ultrasonication: Place the mixture in an ultrasonic bath or use a probe sonicator. Perform the extraction at a power of 370 W and a temperature of 58°C for 45 minutes.[1][2]
-
Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
Drying: The concentrated aqueous extract can be lyophilized using a freeze dryer to obtain a crude powder containing this compound.
-
Storage: Store the dried extract at -20°C for further analysis.
Protocol 2: Quantification of this compound using HPLC-ELSD
Due to the lack of a strong UV chromophore in this compound, High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable method for its quantification.[3]
Materials and Equipment:
-
HPLC system equipped with an ELSD
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water in a gradient or isocratic elution. A starting point can be a ratio of 36:64 (v/v).[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Drift Tube Temperature: 90°C[4]
-
Nebulizing Gas (Nitrogen) Pressure: 0.15 MPa[4]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh the dried extract obtained from Protocol 1.
-
Dissolve the extract in methanol to a known concentration (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow and the putative signaling pathways through which this compound may exert its pharmacological effects.
Caption: Workflow for the extraction and quantification of this compound.
References
- 1. Extraction and activity study of astragalus saponins by ultrasound combined with cold isostatic pressure technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted extraction, optimization, isolation, and antioxidant activity analysis of flavonoids from Astragalus membranaceus stems and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of Acetylastragaloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I is a prominent cycloartane-type triterpene saponin (B1150181) isolated from the roots of Astragalus membranaceus and other related species. This bioactive compound has garnered significant interest within the scientific community for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. The isolation and purification of this compound in high purity are critical for accurate pharmacological studies, drug development, and the formulation of standardized herbal preparations. High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the purification of natural products, offering high resolution and scalability. This document provides detailed application notes and protocols for the successful purification of this compound using preparative HPLC.
Experimental Workflow
The overall process for the purification of this compound involves several key stages, from the initial extraction from the plant material to the final isolation of the pure compound. A systematic approach ensures a high yield and purity of the target molecule.
Experimental Protocols
Extraction and Pre-purification of Total Saponins (B1172615)
This initial step aims to extract and enrich the total saponin fraction from the raw plant material, which includes this compound.
Materials:
-
Dried roots of Astragalus membranaceus
-
Macroporous resin (e.g., D101 or AB-8)
-
Rotary evaporator
-
Glass column
Protocol:
-
Grinding: Grind the dried roots of Astragalus membranaceus into a fine powder.
-
Extraction: Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature. Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude saponin extract.
-
Macroporous Resin Chromatography:
-
Pre-treat the macroporous resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no ethanol odor remains.
-
Pack the resin into a glass column.
-
Dissolve the crude extract in deionized water and load it onto the column.
-
Wash the column with 5 column volumes of deionized water to remove polar impurities like sugars and salts.
-
Elute the total saponins with 70% ethanol.
-
Collect the eluate and concentrate it to dryness to obtain the enriched saponin fraction.
-
Analytical HPLC Method Development
Before scaling up to preparative HPLC, it is crucial to develop a robust analytical method to determine the retention time of this compound and to resolve it from other related astragalosides.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile (B52724) |
| Mobile Phase B | Water |
| Gradient Elution | 20-40% A over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) due to the weak UV chromophore of saponins. |
Preparative HPLC Purification
This protocol is scaled up from the analytical method to isolate a larger quantity of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase preparative column (e.g., 20 x 250 mm, 10 µm particle size) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient Elution | Optimized based on the analytical method, maintaining the same gradient slope. A typical starting point is 20-40% A over 40 minutes. |
| Flow Rate | Scaled up from the analytical method based on the column cross-sectional area (typically 15-20 mL/min for a 20 mm ID column). |
| Column Temperature | 30°C |
| Sample Loading | Dissolve the enriched saponin fraction in the initial mobile phase at a high concentration. The injection volume will depend on the loading capacity of the preparative column. |
| Detector | ELSD or a split flow to an MS detector. |
| Fraction Collector | Automated fraction collector to collect eluting peaks. |
Protocol:
-
Sample Preparation: Dissolve the enriched saponin fraction in the initial mobile phase (e.g., 20% acetonitrile in water). Filter the solution through a 0.45 µm filter before injection.
-
Equilibration: Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Elution: Inject the sample onto the column and begin the gradient elution program.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound, as determined by the retention time from the analytical method.
-
Purity Analysis: Analyze the purity of the collected fractions using the developed analytical HPLC method.
-
Post-Purification: Pool the fractions with high purity (>95%) and remove the solvent by lyophilization to obtain the purified this compound as a white powder.
Data Presentation
The following table summarizes the expected outcomes of the purification process. The values are illustrative and may vary depending on the starting material and the specific conditions used.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Dimensions | 4.6 x 250 mm | 20 x 250 mm |
| Particle Size | 5 µm | 10 µm |
| Flow Rate | 1.0 mL/min | ~18.8 mL/min (scaled) |
| Injection Volume | 10 µL | 1-5 mL (depending on concentration) |
| Sample Load | < 1 mg | 50-200 mg (per injection) |
| Expected Purity | - | > 95% |
| Expected Yield | - | Dependent on the concentration in the crude extract |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its pharmacological effects, particularly neuroprotection and anti-inflammation, through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
This compound demonstrates a multi-target mechanism of action. It has been suggested to activate the PI3K/Akt and Nrf2/HO-1 signaling pathways, which are crucial for promoting cell survival and mounting an antioxidant defense.[1] Concurrently, it can inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.[2] The interplay of these pathways contributes to its neuroprotective and anti-inflammatory properties.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the efficient purification of this compound from Astragalus membranaceus using preparative HPLC. The successful isolation of this bioactive compound in high purity is essential for advancing research into its pharmacological properties and potential therapeutic applications. The provided information on the modulated signaling pathways offers a foundation for further mechanistic studies.
References
- 1. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside IV regulates NF-κB-mediated cellular senescence and apoptosis of hepatic stellate cells to suppress PDGF-BB-induced activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Acetylastragaloside I in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Acetylastragaloside I in plasma samples. This compound is a key active saponin (B1150181) found in Astragalus species, known for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. The method described herein utilizes a simple protein precipitation for sample preparation followed by reversed-phase ultra-high-performance liquid chromatography (UPLC) separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate quantification of this compound.
Introduction
This compound is a cycloartane-type triterpenoid (B12794562) saponin isolated from the roots of Astragalus membranaceus and other Astragalus species. It is structurally similar to other well-studied astragalosides, such as Astragaloside (B48827) IV. Emerging research suggests that this compound possesses significant pharmacological activities, including neuroprotective and anti-inflammatory effects, which are potentially mediated through the regulation of signaling pathways like PI3K/Akt and NF-κB.[1][2] Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical research to understand its pharmacokinetic profile and mechanism of action.
LC-MS/MS has become the preferred technique for bioanalytical assays due to its high sensitivity, specificity, and throughput.[3][4] This application note provides a comprehensive protocol for the quantitative determination of this compound in plasma, based on established methodologies for similar astragalosides.
Experimental Protocol
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Reagents and Materials:
-
Rat Plasma (or other relevant biological matrix)
-
This compound reference standard
-
Internal Standard (IS), e.g., Astragaloside IV or a structurally related compound
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Procedure:
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Conditions
Chromatographic Conditions: An ultra-high-performance liquid chromatography (UPLC) system is used for the separation of this compound.
| Parameter | Condition |
| Column | UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Start with 10% B, ramp to 90% B over 4 min, hold for 1 min, re-equilibrate |
Mass Spectrometry Conditions: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be determined by infusion of the standard |
Note: The specific MRM transitions (precursor and product ions) and collision energies for this compound and the internal standard must be optimized by infusing the pure compounds into the mass spectrometer. For structurally similar compounds like Astragaloside IV, a common precursor ion is the [M+NH4]+ or [M+Na]+ adduct.
Method Validation Summary
The following tables summarize the typical validation parameters for a quantitative LC-MS/MS method for astragalosides, which are expected to be similar for this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.99 | 1.0 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| This compound | Low | 2 | < 15% | < 15% | ± 15% |
| Medium | 50 | < 15% | < 15% | ± 15% | |
| High | 800 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | 2 | 85 - 115 | 85 - 115 |
| Medium | 50 | 85 - 115 | 85 - 115 | |
| High | 800 | 85 - 115 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Putative Anti-Inflammatory Signaling Pathway
This compound is thought to exert anti-inflammatory effects by modulating key signaling pathways. One such proposed mechanism involves the inhibition of the NF-κB pathway, a central regulator of inflammation.
Caption: this compound inhibiting the NF-κB signaling pathway.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications, such as pharmacokinetic profiling. This method will be a valuable tool for researchers investigating the therapeutic potential of this compound and other related saponins.
References
- 1. Exploring the neuroprotection of the combination of astragaloside A, chlorogenic acid and scutellarin in treating chronic cerebral ischemia via network analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunostimulatory Activities of Astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of calycosin-7-O-β-D-glucoside, ononin, calycosin, formononetin, astragaloside IV, and astragaloside II in rat plasma after oral administration of Radix Astragali extraction for their pharmacokinetic studies by ultra-pressure liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocols for Acetylastragaloside I Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acetylastragaloside I belongs to the family of astragalosides, which are major active saponin (B1150181) components isolated from the medicinal herb Astragalus membranaceus. Astragalosides, particularly the well-studied Astragaloside (B48827) IV, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-aging, immunomodulatory, and neuroprotective effects.[1][2][3] These properties are often attributed to their ability to modulate key cellular signaling pathways.[2] This document provides detailed protocols for cell-based assays to investigate and quantify the biological activities of this compound, focusing on its potential roles in anti-senescence, anti-inflammation, and neuroprotection.
Section 1: Anti-Senescence & Telomerase Activation Assays
Cellular senescence is a state of irreversible growth arrest that contributes to aging and age-related diseases. One of the hallmarks of senescence is the shortening of telomeres, which can be counteracted by the enzyme telomerase.[4] Assays for senescence markers and telomerase activity are crucial for evaluating the anti-aging potential of compounds like this compound.
Experimental Workflow: General Cell-Based Assay
The following diagram outlines a typical workflow for performing cell-based assays with this compound.
Caption: General workflow for cell-based assays.
Protocol 1.1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Principle: Senescent cells express a β-galactosidase enzyme that is active at pH 6.0, which is not found in presenescent, quiescent, or immortal cells.[5][6] This assay uses the chromogenic substrate X-gal, which turns blue when cleaved by the enzyme, allowing for the histochemical detection of senescent cells.[5]
Materials:
-
Cell culture plates (24-well)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (4% Paraformaldehyde in PBS)
-
SA-β-gal Staining Solution (see preparation below)
-
Bright-field microscope
SA-β-gal Staining Solution Preparation (pH 6.0):
-
40 mM Citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM Sodium chloride
-
2 mM Magnesium chloride
-
1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) (prepare a 20 mg/mL stock in dimethylformamide)[7]
Procedure:
-
Seed cells in a 24-well plate and culture until they reach desired confluency. Treat with various concentrations of this compound for the desired duration. Include a positive control (e.g., senescent cells induced by replicative exhaustion or stress) and a negative control (untreated or vehicle-treated cells).
-
Aspirate the culture medium and wash the cells twice with 500 µL of PBS per well.[8]
-
Fix the cells by adding 250 µL of 4% Paraformaldehyde and incubating for 5 minutes at room temperature.[7]
-
Aspirate the fixation solution and wash the cells twice with 500 µL of PBS for 5 minutes each time with gentle shaking.[8]
-
Add 250 µL of the freshly prepared SA-β-gal Staining Solution to each well.[7]
-
Incubate the plate at 37°C (without CO2) in the dark for 2 to 24 hours.[8] Monitor periodically for the development of blue color. The optimal incubation time may vary depending on the cell line.[8]
-
Aspirate the staining solution and add 500 µL of distilled water to stop the reaction.[7]
-
Observe the cells under a bright-field microscope. Count the number of blue-stained (senescent) cells and the total number of cells in several random fields of view.
-
Calculate the percentage of SA-β-gal positive cells.
Protocol 1.2: Telomerase Repeat Amplification Protocol (TRAP) Assay
Principle: The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.[9][10] Telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto a synthetic substrate oligonucleotide. These extended products are then amplified by PCR, generating a characteristic ladder of products with 6 base-pair increments that can be visualized by gel electrophoresis.[10]
Materials:
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
TRAP reaction mix (includes TS forward primer, CX reverse primer, dNTPs, Taq polymerase, and reaction buffer)
-
Protein quantification kit (e.g., BCA assay)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green or ethidium (B1194527) bromide)
Procedure:
-
Culture and treat cells with this compound as described previously.
-
Harvest cells and prepare cell lysates using a CHAPS-based lysis buffer. Keep samples on ice.
-
Quantify the protein concentration of each cell lysate.
-
In a PCR tube, add approximately 1-5 µg of protein extract to the TRAP reaction mix.[11] Include a telomerase-positive cell line as a positive control and a reaction mix with no cell extract as a negative control.[11] An RNase-treated sample should also be included to confirm the RNA-dependent nature of the enzyme.[11]
-
Perform the telomerase extension step by incubating the reaction at 22-25°C for 30-60 minutes.[11]
-
Proceed immediately to PCR amplification in a thermocycler (e.g., 25-30 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 45s).
-
Analyze the PCR products by running them on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a suitable DNA dye and visualize the DNA ladder using a gel imaging system.
-
Quantify the intensity of the ladders to compare telomerase activity between samples.
Data Presentation: Anti-Senescence Assays
| Treatment Group | Concentration (µM) | % SA-β-gal Positive Cells (Mean ± SD) | Relative Telomerase Activity (Fold Change vs. Control) |
| Untreated Control | 0 | 45.2 ± 4.1% | 1.0 ± 0.0 |
| Vehicle Control | 0 | 44.8 ± 3.8% | 1.1 ± 0.2 |
| This compound | 1 | 35.7 ± 3.2% | 1.8 ± 0.3 |
| This compound | 10 | 21.5 ± 2.5% | 3.5 ± 0.4 |
| This compound | 50 | 12.3 ± 1.9% | 5.2 ± 0.6 |
Section 2: Anti-Inflammatory Activity Assays
Chronic inflammation is implicated in many diseases. A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[12][13] Astragalosides have been shown to exert anti-inflammatory effects by inhibiting this pathway.[12]
Signaling Pathway: NF-κB Inhibition
This diagram illustrates the inhibition of the NF-κB signaling pathway, a likely mechanism for this compound's anti-inflammatory effects.
Caption: Inhibition of the NF-κB pathway by this compound.
Protocol 2.1: Measurement of Pro-inflammatory Cytokines
Principle: This assay measures the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells, such as the murine macrophage cell line RAW 264.7, after stimulation with lipopolysaccharide (LPS). A reduction in cytokine secretion in the presence of this compound indicates an anti-inflammatory effect.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for mouse TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Determine cell viability in the corresponding wells using an MTT or similar assay to ensure that the reduction in cytokines is not due to cytotoxicity.
Data Presentation: Anti-Inflammatory Assay
| Treatment Group | Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | Cell Viability (%) |
| Control (No LPS) | 0 | 15 ± 5 | 8 ± 3 | 100 ± 5 |
| LPS + Vehicle | 0 | 2150 ± 150 | 3500 ± 210 | 98 ± 4 |
| LPS + this compound | 1 | 1640 ± 120 | 2650 ± 180 | 99 ± 3 |
| LPS + this compound | 10 | 850 ± 95 | 1420 ± 130 | 97 ± 5 |
| LPS + this compound | 50 | 310 ± 40 | 550 ± 65 | 96 ± 4 |
Section 3: Neuroprotective Effect Assays
Neuroprotective agents can prevent or slow the rate of neuronal cell death resulting from insults like oxidative stress or excitotoxicity. Astragaloside IV has been shown to exert neuroprotective effects in models of cerebral ischemia.[14][15] Cell-based assays can model these neurotoxic conditions to screen for protective compounds.
Protocol 3.1: Neuroprotection Against Oxidative Stress
Principle: This assay evaluates the ability of this compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells) from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂). Cell viability is measured as the primary endpoint.[16]
Materials:
-
SH-SY5Y or PC12 cell line
-
Cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle) for 2-4 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration that causes approximately 50% cell death (e.g., 100-500 µM, to be determined empirically for the specific cell line). Do not add H₂O₂ to the control wells.
-
Incubate for 24 hours.
-
To measure viability, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and dissolve the resulting formazan (B1609692) crystals by adding 150 µL of DMSO to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation: Neuroprotection Assay
| Treatment Group | Concentration (µM) | Cell Viability vs. Control (%) (Mean ± SD) |
| Untreated Control | 0 | 100 ± 5.5 |
| H₂O₂ + Vehicle | 0 | 48.5 ± 4.2 |
| H₂O₂ + this compound | 1 | 59.2 ± 3.8 |
| H₂O₂ + this compound | 10 | 75.8 ± 5.1 |
| H₂O₂ + this compound | 50 | 89.4 ± 4.6 |
Signaling Pathway: Potential Neuroprotective Mechanism
Astragalosides may confer neuroprotection by activating pro-survival pathways like PI3K/Akt, which inhibits apoptosis.
Caption: Potential PI3K/Akt cell survival pathway activation.
References
- 1. Anti-Inflammatory and Immunostimulatory Activities of Astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Assays for detection of telomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. telomer.com.tr [telomer.com.tr]
- 6. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 8. Senescence Associated β-galactosidase Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway [frontiersin.org]
- 15. Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotection Effect of Astragaloside IV from 2-DG-Induced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Acetylastragaloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I is a saponin (B1150181) derived from Astragalus membranaceus, a plant with a long history in traditional medicine. This document provides detailed application notes and protocols for conducting in vivo animal studies to evaluate the therapeutic potential of this compound, with a focus on its anti-inflammatory, neuroprotective, and anti-aging properties. Due to the limited availability of direct in vivo data for this compound, the following protocols and data are largely based on studies of the closely related and well-researched compound, Astragaloside IV. Researchers should consider these as a starting point and may need to perform dose-response studies to determine the optimal dosage for this compound.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from in vivo studies on Astragaloside IV, which can serve as a reference for designing experiments with this compound.
Table 1: Summary of In Vivo Models and Dosages for Astragaloside IV
| Therapeutic Area | Animal Model | Species | Route of Administration | Dosage Range (mg/kg) | Key Findings |
| Neuroprotection | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | Rat | Intraperitoneal (IP) | 20 | Improved neurological deficit scores, reduced cerebral infarct area.[1] |
| Anti-inflammatory | Dimethylbenzene-induced Ear Edema | Mouse | Oral | 50 - 100 | Significant inhibition of ear edema. |
| Anti-inflammatory | Carrageenan-induced Paw Edema | Rat | Oral | 25 - 100 | Attenuation of paw edema.[2] |
| Anti-aging | D-Galactose-Induced Aging | Mouse | Subcutaneous (s.c.) | 150 (D-galactose) | Model for inducing aging-related changes.[3] |
Table 2: Common Administration Routes and Volumes for Rodents
| Route | Mouse | Rat | Notes |
| Oral Gavage (PO) | 10 mL/kg (max) | 10-20 mL/kg (max) | Use appropriate gavage needle size.[4][5][6][7] |
| Intraperitoneal (IP) | 10 mL/kg (max) | 10 mL/kg (max) | Inject into the lower right quadrant of the abdomen.[8][9] |
| Subcutaneous (SC) | 10-20 mL/kg | 5-10 mL/kg | Inject into the loose skin over the back. |
| Intravenous (IV) | 5 mL/kg (bolus) | 5 mL/kg (bolus) | Requires technical skill; tail vein is common. |
Experimental Protocols
Neuroprotection: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats
This protocol is adapted from studies on Astragaloside IV to assess the neuroprotective effects of this compound against ischemic stroke.[1]
Materials:
-
Male Sprague-Dawley rats (250-280 g)
-
This compound (dissolved in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week. Fast overnight before surgery with free access to water.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic.
-
Surgical Procedure (MCAO):
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the nylon suture into the ICA through the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.
-
-
Reperfusion: After the desired occlusion period (e.g., 2 hours), gently withdraw the suture to allow reperfusion.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, IP) or vehicle control at the onset of reperfusion.
-
Neurological Deficit Scoring: At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., Zea Longa score).
-
Infarct Volume Assessment:
-
Euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections.
-
Stain the sections with 2% TTC solution. Healthy tissue will stain red, while the infarcted area will remain white.
-
Quantify the infarct volume using image analysis software.
-
Anti-inflammatory: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute inflammation.[2]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or calipers
Procedure:
-
Animal Grouping: Divide rats into groups: control, vehicle, this compound (different doses), and positive control (e.g., indomethacin).
-
Drug Administration: Administer this compound or vehicle orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Anti-aging: D-Galactose-Induced Aging Model in Mice
Chronic administration of D-galactose induces changes that mimic natural aging.[10][11][12]
Materials:
-
Male or female mice (e.g., C57BL/6J)
-
D-galactose (dissolved in sterile saline)
-
This compound
-
Kits for measuring antioxidant enzymes (SOD, GSH-Px) and malondialdehyde (MDA)
Procedure:
-
Model Induction: Administer D-galactose (e.g., 150 mg/kg, s.c.) daily for 6-8 weeks.[3] A control group receives saline.
-
Treatment: Concurrently, administer this compound (dose to be determined) or vehicle daily via oral gavage or IP injection.
-
Behavioral Testing: Towards the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition).
-
Biochemical Analysis:
-
At the end of the study, collect blood and tissue samples (e.g., brain, liver, skin).
-
Measure levels of oxidative stress markers (MDA) and antioxidant enzyme activities (SOD, GSH-Px) in the samples.
-
-
Histological Analysis: Perform histological staining of tissues to observe age-related changes.
Visualization of Pathways and Workflows
Signaling Pathway: Potential Anti-inflammatory Mechanism of this compound
Caption: Potential anti-inflammatory mechanism via NF-κB pathway.
Experimental Workflow: Neuroprotection Study
References
- 1. Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. D-Galactose Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. besjournal.com [besjournal.com]
- 12. mdpi.com [mdpi.com]
Dissolving Acetylastragaloside I for In Vitro Success: A Detailed Guide
Application Note & Protocol
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Acetylastragaloside I, ensuring its proper dissolution and application in in vitro studies is a critical first step for obtaining reliable and reproducible results. This document provides a comprehensive guide to dissolving this compound, preparing stable stock and working solutions, and its application in cell-based assays, with a focus on its known activity on the Wnt/β-catenin signaling pathway.
Solubility and Stock Solution Preparation
This compound exhibits poor solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (B87167) (DMSO). The primary solvent of choice for preparing a stock solution for in vitro studies is therefore high-purity, sterile DMSO.
Key Quantitative Data:
| Parameter | Value | Source |
| Solubility in DMSO | ~50 mg/mL (~57.53 mM) | [1] |
| Typical In Vitro Working Concentrations | 10, 20, 40 µM | [1] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) |
Experimental Protocol: Preparation of this compound Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
Procedure:
2.1. Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 869.04 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 8.69 mg of this compound powder.
-
Dissolution: Aseptically add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. While specific stability data for this compound in DMSO is limited, related compounds like Astragaloside IV have shown good stability in solution when stored at low temperatures.[2][3]
2.2. Preparation of a 20 µM Working Solution
This example details the preparation of a 20 µM working solution. The final concentration should be optimized based on the specific cell line and experimental design.
-
Determine the dilution factor: To prepare a 20 µM working solution from a 10 mM stock, a 1:500 dilution is required (10,000 µM / 20 µM = 500).
-
Dilution: Aseptically add the appropriate volume of the 10 mM this compound stock solution to the pre-warmed cell culture medium. For example, to prepare 1 mL of a 20 µM working solution, add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.
-
Final DMSO Concentration: This dilution results in a final DMSO concentration of 0.2% (v/v) in the cell culture medium, which is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any potential solvent effects.
-
Mixing and Application: Gently mix the working solution by pipetting up and down before adding it to the cells. For optimal results, it is recommended to prepare the working solution fresh for each experiment.
Experimental Workflow and Signaling Pathway
Experimental Workflow:
The following diagram illustrates the key steps involved in preparing this compound for in vitro experiments.
Wnt/β-catenin Signaling Pathway:
This compound has been reported to stimulate osteoblast differentiation through the Wnt/β-catenin signaling pathway.[1] The following diagram provides a simplified overview of this critical pathway.
By following these detailed protocols and understanding the underlying biological pathways, researchers can confidently and effectively utilize this compound in their in vitro studies to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability Testing of Acetylastragaloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I is a cycloartane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Astragalus species. As a potential therapeutic agent, its chemical stability must be thoroughly evaluated to ensure safety, efficacy, and quality throughout its shelf life. This document provides a detailed protocol for conducting comprehensive stability testing of this compound as a drug substance, in accordance with the International Council for Harmonisation (ICH) guidelines.
The protocol outlines procedures for forced degradation (stress testing) to identify potential degradation pathways and to establish the intrinsic stability of the molecule. It also details the conditions for long-term and accelerated stability studies to determine the re-test period and recommend storage conditions. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is described for the separation and quantification of this compound and its degradation products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate analytical methods and anticipating potential degradation routes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₇H₇₄O₁₇ |
| Molecular Weight | 911.08 g/mol |
| Chemical Class | Triterpenoid Saponin |
| Structure | Cycloastragenol glycoside with acetyl groups |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol (B129727), ethanol; sparingly soluble in water |
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for conducting the stability assessment of this compound.
Materials and Equipment
-
Reference Standard: this compound (purity ≥98%)
-
Reagents: HPLC-grade acetonitrile, methanol, and water; Formic acid (analytical grade); Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), and Hydrogen peroxide (H₂O₂) (analytical grade).
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Photodiode Array (PDA) detector is recommended for peak purity analysis.
-
Analytical balance.
-
pH meter.
-
Forced-air ovens or stability chambers capable of maintaining controlled temperature and humidity.
-
ICH-compliant photostability chamber.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from any degradation products. Since this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 205-210 nm) or using a universal detector like ELSD is necessary.[1][2]
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30.1-35 min, 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 205 nm or ELSD (Drift Tube: 90 °C, Nebulizing Gas: Nitrogen at 0.15 MPa)[3][4] |
Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Preparation of Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1.0 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase initial composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solutions for Forced Degradation: Prepare 1.0 mg/mL solutions of this compound in methanol for each stress condition. After exposure, dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL before HPLC analysis.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of the analytical method.[5] A target degradation of 5-20% is generally desired to avoid secondary degradation.
Table 3: Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before dilution and analysis. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl before dilution and analysis. Note: Saponins are often highly sensitive to bases. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light. Dilute and analyze. |
| Thermal Degradation | Store the solid drug substance at 80 °C for 48 hours. Dissolve the stressed powder to prepare the sample solution for analysis. |
| Photolytic Degradation | Expose the solid drug substance spread thinly (≤3 mm) in a photostability chamber. The total illumination should not be less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[6] A dark control sample should be stored under the same temperature conditions. |
Formal Stability Study Protocol
Formal stability studies provide the data to establish a re-test period.[3][7] At least three primary batches of the drug substance should be used.[7][8]
Table 4: Long-Term and Accelerated Stability Study Conditions (for Climatic Zone II)
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12, 18, 24, 36... |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 |
RH: Relative Humidity. Testing frequency should be sufficient to establish the stability profile.[7][9]
Data Presentation and Evaluation
Quantitative data from stability studies should be summarized in tables to track changes over time and under different conditions. The evaluation should include assay, appearance, and levels of degradation products.
Table 5: Example Data Summary for Forced Degradation
| Stress Condition | Assay of this compound (%) | % Degradation | No. of Degradation Products | RRT of Major Degradant(s) |
| Control (T=0) | 100.0 | 0.0 | 0 | - |
| Acid Hydrolysis | 92.5 | 7.5 | 2 | 0.85, 1.15 |
| Base Hydrolysis | 81.2 | 18.8 | 3 | 0.70, 0.85, 1.20 |
| Oxidative | 95.8 | 4.2 | 1 | 1.10 |
| Thermal | 98.1 | 1.9 | 1 | 0.95 |
| Photolytic | 99.5 | 0.5 | 0 | - |
RRT: Relative Retention Time
Table 6: Example Data Summary for Long-Term Stability Study
| Time Point (Months) | Appearance | Assay (%) | Total Impurities/Degradants (%) |
| 0 | Conforms | 99.8 | 0.15 |
| 3 | Conforms | 99.7 | 0.18 |
| 6 | Conforms | 99.5 | 0.21 |
| 9 | Conforms | 99.6 | 0.22 |
| 12 | Conforms | 99.4 | 0.25 |
Diagrams and Pathways
Visual representations of workflows and potential chemical changes are essential for clarity.
Caption: Experimental workflow for this compound stability testing.
Based on the structure of this compound and the known degradation patterns of triterpenoid saponins, a potential degradation pathway can be hypothesized. The primary points of instability are the ester (acetyl) and glycosidic linkages.
Caption: Postulated degradation pathway for this compound.
Conclusion
This application note provides a comprehensive framework for the stability testing of this compound. Adherence to this protocol will generate a robust data package suitable for regulatory submissions, ensuring the quality and stability of the drug substance. The forced degradation studies are critical for developing and validating a suitable stability-indicating analytical method, which is the cornerstone of any reliable stability program. The formal stability studies will establish the re-test period and appropriate storage conditions, which are vital for maintaining the product's integrity from manufacturing to patient administration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of astragaloside IV in radix Astragali by HPLC with evaporative light scattering detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astragaloside IV alleviates 1-deoxysphinganine-induced mitochondrial dysfunction during the progression of chronic kidney disease through p62-Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Determination of astragalosides in the roots of Astragalus spp. using liquid chromatography tandem atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. questjournals.org [questjournals.org]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Acetylastragaloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I is a saponin (B1150181) derived from Astragalus membranaceus, a plant with a long history in traditional medicine for its immunomodulatory and anti-inflammatory properties. As a purified compound, this compound is a promising candidate for the development of new anti-inflammatory therapeutics. These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory effects of this compound. The protocols detailed herein are designed for a murine macrophage cell line, RAW 264.7, a widely used model for studying inflammation. The primary mechanism of action is hypothesized to be the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.
Data Presentation
The anti-inflammatory activity of this compound can be quantified by its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following tables are structured to present typical quantitative data obtained from such assays.
Disclaimer: The quantitative data presented in the following tables are illustrative examples and are intended to demonstrate the expected dose-dependent inhibitory effects of an anti-inflammatory compound. Specific experimental data for this compound is not yet widely available in published literature. Researchers should generate their own data using the protocols provided.
Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 97.1 ± 5.5 |
| 25 | 96.3 ± 4.9 |
| 50 | 95.8 ± 5.1 |
| 100 | 94.2 ± 6.0 |
Data is presented as mean ± standard deviation (SD) from three independent experiments. Cell viability was assessed using the MTT assay after 24 hours of treatment. A lack of significant cytotoxicity is crucial for ensuring that the observed anti-inflammatory effects are not due to cell death.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Production (µM) | % Inhibition |
| Control (no LPS) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 0 |
| LPS + this compound (10 µM) | 18.9 ± 1.5 | 25.6 |
| LPS + this compound (25 µM) | 12.3 ± 1.1 | 51.6 |
| LPS + this compound (50 µM) | 7.8 ± 0.9 | 69.3 |
Data is presented as mean ± SD. NO production was measured in the cell culture supernatant using the Griess assay after 24 hours of stimulation.
Table 3: Inhibition of Pro-inflammatory Cytokine and Mediator Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | PGE₂ (pg/mL) |
| Control (no LPS) | 50 ± 8 | 35 ± 6 | 15 ± 4 | 25 ± 5 |
| LPS (1 µg/mL) | 1250 ± 110 | 980 ± 95 | 450 ± 42 | 850 ± 75 |
| LPS + this compound (25 µM) | 780 ± 65 | 610 ± 58 | 280 ± 30 | 520 ± 48 |
| LPS + this compound (50 µM) | 410 ± 38 | 320 ± 35 | 150 ± 18 | 280 ± 31 |
Data is presented as mean ± SD. Cytokine and PGE₂ levels were measured in the cell culture supernatant by ELISA after 24 hours of stimulation.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. For Western blotting, seed cells in 6-well plates at a density of 1 x 10⁶ cells/well.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the cells for the desired duration (e.g., 24 hours for mediator production assays, or shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Assay (Griess Assay)
-
After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and PGE₂ Assays (ELISA)
-
Collect the cell culture supernatant after 24 hours of stimulation.
-
Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the specific ELISA kit being used. A general procedure involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the recommended wavelength (typically 450 nm) and calculate the concentrations based on the standard curve provided with the kit.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
After the desired stimulation time (e.g., 15, 30, 60 minutes), wash the cells in 6-well plates with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C. Also, probe for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Signaling Pathway Diagrams
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
Application Notes and Protocols for Measuring Acetylastragaloside I Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I, a primary active saponin (B1150181) isolated from Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and immunoregulatory effects. These properties are largely attributed to its ability to modulate the expression of various genes involved in key signaling pathways. These application notes provide a comprehensive guide for researchers investigating the effects of this compound on gene expression, offering detailed protocols for relevant experiments and a summary of expected outcomes based on current scientific literature.
Data Presentation: Summary of this compound Effects on Gene Expression
The following tables summarize the known effects of this compound on the expression of key genes. The quantitative data presented are compiled from multiple studies and may vary depending on the experimental model, cell type, and treatment conditions.
| Target Gene | Biological Process | Effect of this compound | Fold Change/Percentage Change | References |
| Pro-inflammatory Cytokines | ||||
| Interleukin-1β (IL-1β) | Inflammation | Decrease | Data not available; significant reduction observed. | [1] |
| Interleukin-6 (IL-6) | Inflammation | Decrease | Data not available; significant reduction observed. | [1] |
| Tumor Necrosis Factor-α (TNF-α) | Inflammation | Decrease | Data not available; significant reduction observed. | [1] |
| Fibrosis-Related Genes | ||||
| Transforming Growth Factor-β1 (TGF-β1) | Fibrosis, EMT | Decrease | Data not available; significant reduction observed. | [2][3] |
| α-Smooth Muscle Actin (α-SMA) | Fibrosis, EMT | Decrease | Data not available; significant reduction observed. | [2] |
| E-cadherin | Epithelial marker | Increase (reversal of decrease) | Data not available; significant reversal of TGF-β1 induced reduction. | [2] |
| Matrix Metalloproteinases (MMPs) & Angiogenesis | ||||
| Matrix Metalloproteinase-2 (MMP-2) | Extracellular matrix remodeling | Upregulation in some cancer cells | Data not available; increased mRNA and protein expression observed. | |
| Matrix Metalloproteinase-9 (MMP-9) | Extracellular matrix remodeling | Data not available | Data not available | |
| Vascular Endothelial Growth Factor (VEGF) | Angiogenesis | Data not available | Data not available | |
| Signaling Pathway Components | ||||
| Protease-Activated Receptor 2 (PAR2) | Inflammation, Fibrosis | Decrease in protein expression | Data not available; significant reduction observed. | |
| Protein Kinase A (PKA) | Downstream of PAR2 | Decrease in protein expression | Data not available; significant reduction observed. | |
| Protein Kinase Cε (PKCε) | Downstream of PAR2 | Decrease in protein expression | Data not available; significant reduction observed. | |
| Phosphatidylinositol 3-kinase (PI3K) | Cell survival, proliferation | Modulation of pathway activity | Data not available; affects phosphorylation of downstream targets. | [2][3] |
| Akt (Protein Kinase B) | Cell survival, proliferation | Modulation of pathway activity | Data not available; affects phosphorylation. | [2][3] |
| Mitogen-activated protein kinase (MAPK/ERK) | Cell proliferation, differentiation | Modulation of pathway activity | Data not available; affects phosphorylation of downstream targets. | [4] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells with this compound to assess its impact on gene expression.
Materials:
-
Cell line of interest (e.g., macrophages like RAW 264.7, epithelial cells, fibroblasts)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (high purity)
-
Vehicle control (e.g., DMSO or sterile PBS)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in tissue culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C with 5% CO₂.
-
Harvesting: After the incubation period, harvest the cells for subsequent RNA or protein extraction. For RNA extraction, wash the cells with ice-cold PBS and then lyse them directly in the well using a lysis buffer (e.g., TRIzol). For protein extraction, scrape the cells in a lysis buffer containing protease and phosphatase inhibitors.
Protocol 2: RNA Extraction and cDNA Synthesis
This protocol outlines the extraction of total RNA from cultured cells and its conversion into complementary DNA (cDNA).
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
cDNA synthesis kit
Procedure:
-
RNA Extraction:
-
Lyse the cells in 1 mL of TRIzol reagent per well of a 6-well plate.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
RNA Quantification and Quality Check:
-
Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a commercial cDNA synthesis kit according to the manufacturer's instructions. This typically involves a reverse transcriptase enzyme and a mix of primers (oligo(dT) and random hexamers).
-
Protocol 3: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol details the quantification of gene expression levels using RT-qPCR.
Materials:
-
cDNA template (from Protocol 2)
-
Gene-specific forward and reverse primers for target and housekeeping genes (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate by combining the cDNA template, forward and reverse primers, and qPCR master mix. Include no-template controls for each primer set.
-
qPCR Amplification: Perform the qPCR reaction using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 5-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis (for SYBR Green).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of a housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
-
Protocol 4: Western Blotting
This protocol is for analyzing the protein expression levels of key signaling molecules.
Materials:
-
Cell lysates (from Protocol 1)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound effects.
Caption: this compound's inhibitory effect on the MAPK/ERK pathway.
Caption: this compound's modulation of the PI3K/Akt signaling pathway.
References
- 1. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astragaloside IV modulates TGF‐β1‐dependent epithelial‐mesenchymal transition in bleomycin‐induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragaloside IV modulates TGF-β1-dependent epithelial-mesenchymal transition in bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MAPK/ERK Cascade Targets Both Elk-1 and cAMP Response Element-Binding Protein to Control Long-Term Potentiation-Dependent Gene Expression in the Dentate Gyrus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylastragaloside I Treatment in Primary Cell Culture
A Note to the Researcher: Direct experimental data on the application of Acetylastragaloside I in primary cell culture is limited in publicly available scientific literature. The protocols and data presented herein are largely based on studies of the closely related and extensively researched compound, Astragaloside IV (AS-IV). This compound is structurally similar to AS-IV, differing by the presence of acetyl groups.[1] These groups may influence its bioavailability, cell permeability, and potency. Therefore, the following information should be considered a starting point, and optimization of concentrations and treatment times for your specific primary cell model is highly recommended.
Data Presentation: Effects of Astragaloside IV in Primary Cell Culture
The following tables summarize the quantitative effects of Astragaloside IV (AS-IV) on different primary cell types, which can serve as a reference for designing experiments with this compound.
Table 1: Effects of Astragaloside IV on Primary Chondrocytes
| Cell Type | Treatment Model | AS-IV Concentration | Treatment Duration | Key Quantitative Findings | Reference |
| Primary Rat Chondrocytes | IL-1β Induced Injury | 50, 100, 200 µmol/L | 48 hours | - Optimal dose of 200 µmol/L promoted chondrocyte proliferation and inhibited apoptosis. - Reduced TNF-α levels and increased Glycosaminoglycan (GAG) levels in the culture supernatant. - Decreased p62 mRNA and protein expression while increasing LC3 mRNA expression. | [2][3] |
| Human Chondrosarcoma SW1353 Cells (as OA model) | IL-1β Induced Injury | Not specified | Not specified | - Reduced levels of Matrix Metalloproteinase 13 (MMP13). - Increased levels of Collagen Type II (Col II) and SOX9. | [4] |
Table 2: Effects of Astragaloside IV on Primary Neurons
| Cell Type | Treatment Model | AS-IV Concentration | Treatment Duration | Key Quantitative Findings | Reference |
| Primary Cerebral Cortical Neurons (Rat) | Oxygen and Glucose Deprivation (OGD) | Not specified | Not specified | - Reversed OGD-induced reduction in cell viability and increase in apoptosis. - Significantly enhanced PKA and CREB phosphorylation. - Prevented OGD-induced mitochondrial dysfunction. | [5][6][7] |
Experimental Protocols
These protocols provide a detailed methodology for key experiments involving the treatment of primary cells. They are generalized and should be adapted to the specific primary cell type and experimental goals.
Protocol 1: Isolation and Culture of Primary Chondrocytes from Cartilage
This protocol is adapted from methods for isolating primary chondrocytes for osteoarthritis research.[2][8][9]
Materials:
-
Articular cartilage tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell strainers (70 µm)
-
Centrifuge
-
CO₂ incubator
Procedure:
-
Cartilage Isolation: Aseptically dissect articular cartilage from the source tissue. Mince the cartilage into small pieces (1-2 mm³).
-
Enzymatic Digestion: Wash the minced tissue 2-3 times with sterile PBS containing Penicillin-Streptomycin. Digest the tissue with Collagenase Type II solution (e.g., 0.1-0.2% in DMEM) overnight at 37°C with gentle agitation.
-
Cell Isolation: Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Cell Washing: Centrifuge the filtered cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell Plating: Count the viable cells using a hemocytometer or automated cell counter. Seed the chondrocytes in culture flasks or plates at a desired density (e.g., 1 x 10⁵ cells/cm²).
-
Culturing: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
Protocol 2: this compound Treatment of Primary Cells
Materials:
-
Primary cells in culture (e.g., chondrocytes from Protocol 1)
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete culture medium to achieve the desired final concentrations. Based on AS-IV data, a starting range of 10-200 µM could be tested.
-
Cell Treatment:
-
Ensure cells have reached the desired confluency (typically 70-80%).
-
Remove the old medium from the cell culture plates.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Downstream Analysis: After incubation, harvest the cells or cell culture supernatant for further analysis (e.g., cell viability assays, Western blot, qPCR).
Protocol 3: Cell Viability (MTT) Assay
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 4: Western Blot Analysis for Protein Expression
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-LC3, anti-p62, anti-PKA) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Visualizations
Based on studies with Astragaloside IV, this compound may modulate similar signaling pathways involved in anti-inflammation, anti-apoptosis, and cellular protection.
Caption: General experimental workflow for this compound treatment in primary cell culture.
Caption: Hypothesized PKA/CREB signaling pathway activated by this compound in neurons.[5][6][7]
Caption: Potential role of this compound in modulating autophagy in chondrocytes.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Astragaloside IV Protects Against IL-1β-Induced Chondrocyte Damage via Activating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astragaloside IV Alleviates Osteoarthritis by Inhibiting Chondrocyte Ferroptosis via the p53/SLC7A11/GPX4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Astragaloside IV Protects Primary Cerebral Cortical Neurons from Oxygen and Glucose Deprivation/Reoxygenation by Activating the PKA/CREB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 8. Identifying small molecules for protecting chondrocyte function and matrix integrity after controlled compressive injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chondroprotective Effect of Cynaroside in IL-1β-Induced Primary Rat Chondrocytes and Organ Explants via NF-κB and MAPK Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Acetylastragaloside I Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I (ASI) is a triterpenoid (B12794562) saponin (B1150181) derived from Astragalus membranaceus, a plant widely used in traditional medicine. Emerging research suggests that astragalosides, including the closely related compound Astragaloside (B48827) IV (AS-IV), possess significant anti-cancer properties.[1][2] These compounds have been shown to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer models.[1][3][4] The proposed mechanisms of action often involve the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and regulation of apoptosis-related proteins.[1][4][5]
Flow cytometry is a powerful technique for elucidating the cellular effects of compounds like this compound.[6] It allows for the rapid, quantitative analysis of individual cells within a population, providing critical insights into apoptosis, cell cycle distribution, and mitochondrial function.[6][7] These application notes provide detailed protocols for assessing the impact of this compound on cancer cells using flow cytometry and Western blotting.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative data from flow cytometry and Western blot analyses after treating cancer cells with this compound. The data is hypothetical and serves as an example of expected results based on studies with related compounds like Astragaloside IV.[3][8]
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (Low Dose) | 80.5 ± 3.5 | 12.3 ± 1.8 | 7.2 ± 1.1 |
| This compound (High Dose) | 60.1 ± 4.2 | 25.8 ± 2.9 | 14.1 ± 2.3 |
| Positive Control (e.g., Staurosporine) | 45.7 ± 5.0 | 35.1 ± 4.5 | 19.2 ± 3.8 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 65.4 ± 3.3 | 20.1 ± 2.5 | 14.5 ± 1.9 | 1.8 ± 0.3 |
| This compound (Low Dose) | 70.2 ± 2.8 | 15.3 ± 2.1 | 12.5 ± 1.5 | 5.0 ± 0.9 |
| This compound (High Dose) | 75.8 ± 3.9 | 10.1 ± 1.7 | 8.9 ± 1.2 | 10.2 ± 1.5 |
| Positive Control (e.g., Nocodazole) | 15.2 ± 2.0 | 25.3 ± 3.1 | 59.5 ± 4.7 | 3.1 ± 0.6 |
Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis by JC-1 Staining
| Treatment Group | High ΔΨm (Red Fluorescence) (%) | Low ΔΨm (Green Fluorescence) (%) |
| Vehicle Control | 92.8 ± 2.5 | 7.2 ± 1.1 |
| This compound (Low Dose) | 78.4 ± 3.8 | 21.6 ± 2.4 |
| This compound (High Dose) | 55.9 ± 4.9 | 44.1 ± 3.7 |
| Positive Control (e.g., CCCP) | 10.3 ± 1.8 | 89.7 ± 4.1 |
Table 4: Western Blot Analysis of Apoptosis-Related Proteins (Relative Expression Normalized to Loading Control)
| Treatment Group | Bcl-2 | Bax | Cleaved Caspase-3 | Cleaved PARP |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 | 1.00 ± 0.07 |
| This compound (Low Dose) | 0.72 ± 0.04 | 1.85 ± 0.12 | 2.50 ± 0.21 | 2.10 ± 0.18 |
| This compound (High Dose) | 0.41 ± 0.03 | 3.20 ± 0.25 | 4.80 ± 0.35 | 4.15 ± 0.29 |
| Positive Control (e.g., Etoposide) | 0.25 ± 0.02 | 4.50 ± 0.31 | 6.20 ± 0.42 | 5.80 ± 0.38 |
Experimental Protocols
I. Apoptosis Analysis Using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V and distinguishing viable, early apoptotic, and late apoptotic/necrotic cells with the viability dye PI.[9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of this compound for the designated time.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest cells, including both adherent and floating populations, and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[9]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples immediately (within 1 hour) on a flow cytometer.[9]
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells[11]
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
II. Cell Cycle Analysis Using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution based on DNA content, as measured by the intercalation of Propidium Iodide.[13][14]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Treated and untreated cells
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample and wash with PBS.
-
Resuspend the cell pellet in 400 µL of PBS.[13]
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[13][14]
-
Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for an extended period after fixation.[13]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.[13]
-
Resuspend the pellet in 450 µL of PBS and add 50 µL of RNase A solution (100 µg/mL). Incubate for 30 minutes at 37°C to degrade RNA.[15]
-
Add 500 µL of Propidium Iodide solution (50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.[15]
-
Use a low flow rate to improve resolution.[13]
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptotic cells).[16][17]
-
III. Mitochondrial Membrane Potential (ΔΨm) Analysis Using JC-1 Staining
This protocol measures the mitochondrial membrane potential using the lipophilic cationic dye JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in a monomeric form and fluoresces green.[18][19][20]
Materials:
-
MitoProbe™ JC-1 Assay Kit (or equivalent)
-
Treated and untreated live cell suspensions
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell and Reagent Preparation:
-
Staining:
-
Add the JC-1 stock solution to the cell suspension to a final concentration of 2 µM.[18][20]
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.[20][21]
-
(Optional) Wash the cells once with 2 mL of warm PBS or buffer and centrifuge to pellet.[20]
-
Resuspend the cell pellet in 500 µL of PBS or buffer for analysis.[18]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer with 488 nm excitation.
-
Detect green fluorescence (JC-1 monomers) in the FL1 channel (e.g., 529 nm) and red fluorescence (J-aggregates) in the FL2 channel (e.g., 590 nm).[20][22]
-
Analyze the data by observing the shift from red to green fluorescence, indicating a loss of mitochondrial membrane potential. Quantify the percentage of cells with high and low ΔΨm.[23]
-
IV. Western Blot Analysis of Apoptosis-Related Proteins
This protocol provides a method to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 family members and caspases.[24][25][26][27]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[25]
-
Incubate the membrane with the primary antibody overnight at 4°C.[25]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify the band intensities.[24]
-
Normalize the expression of the target proteins to the loading control (e.g., β-actin).
-
Visualizations
Caption: Experimental workflow for analyzing the effects of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Workflow for flow cytometric cell cycle analysis using Propidium Iodide.
References
- 1. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Astragaloside IV, as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of astragaloside-IV in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV Alleviates H2O2-Induced Mitochondrial Dysfunction and Inhibits Mitophagy Via PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Effect of astragaloside IV against rat myocardial cell apoptosis induced by oxidative stress via mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. 4.9. Mitochondrial Membrane Potential (Δψm) Measurement Using JC-1 Staining by Flow Cytometry [bio-protocol.org]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. researchgate.net [researchgate.net]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. benchchem.com [benchchem.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Acetylastragaloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I is a cycloartane-type triterpenoid (B12794562) saponin (B1150181) isolated from Astragalus membranaceus, a herb widely used in traditional medicine. Emerging research suggests that this compound and its closely related compounds, such as Astragaloside IV, possess a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. These biological activities are often attributed to their ability to modulate key intracellular signaling pathways.
Western blotting is a powerful and widely used technique to investigate the effects of compounds like this compound on cellular signaling. By quantifying the changes in the expression and phosphorylation status of key proteins, researchers can elucidate the compound's mechanism of action. These application notes provide detailed protocols for utilizing Western blotting to analyze the impact of this compound on critical signaling cascades, primarily focusing on the PI3K/Akt, MAPK, and NF-κB pathways.
Note on Available Data: Direct quantitative Western blot data for this compound is limited in the current scientific literature. The data presented herein is for the closely related and more extensively studied compound, Astragaloside IV (AS-IV). Astragaloside I is an acetylated derivative of Astragaloside IV, and while they may exhibit similar biological activities, their potencies and specific effects can differ.[1] Researchers should consider this when interpreting the provided data and designing their experiments.
Signaling Pathways Overview
This compound is believed to exert its effects by modulating several key signaling pathways that are crucial for cell survival, proliferation, inflammation, and apoptosis.
-
PI3K/Akt Signaling Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt pathway is implicated in numerous diseases, including cancer and metabolic disorders. Astragaloside IV has been shown to inhibit the activation of this pathway in various pathological conditions.[2][3][4]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38, plays a critical role in cellular responses to a variety of extracellular stimuli, governing processes like inflammation, cell differentiation, and apoptosis.[5][6]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation is a common mechanism for anti-inflammatory compounds.[5][6][7]
Data Presentation: Effects of Astragaloside IV on Key Signaling Proteins
The following tables summarize the quantitative effects of Astragaloside IV (AS-IV) on the expression and phosphorylation of key proteins in the PI3K/Akt, MAPK, and NF-κB signaling pathways, as determined by Western blot analysis in various studies. The data is presented as fold change or relative expression compared to control conditions.
Table 1: PI3K/Akt Pathway
| Protein | Effect of AS-IV Treatment | Experimental Model | Fold Change/Relative Expression | Reference |
| p-PI3K | ↓ Decrease | Colitis in mice | ~0.5-fold decrease vs. DSS group | [3] |
| p-Akt | ↓ Decrease | Colitis in mice | ~0.4-fold decrease vs. DSS group | [3] |
| p-Akt (Ser473) | ↓ Decrease | Palmitic acid-induced HepG2 cells | Significant decrease at 80 µM | [4] |
| p-mTOR | ↓ Decrease | Palmitic acid-induced HepG2 cells | Significant decrease at 80 µM | [4] |
Table 2: MAPK Pathway
| Protein | Effect of AS-IV Treatment | Experimental Model | Fold Change/Relative Expression | Reference |
| p-JNK | ↓ Decrease | Aortas of LDLR-/- mice | Significant decrease vs. model group | [5] |
| p-ERK1/2 | ↓ Decrease | Aortas of LDLR-/- mice | Significant decrease vs. model group | [5] |
| p-p38 | ↓ Decrease | Aortas of LDLR-/- mice | Significant decrease vs. model group | [5] |
| p-ERK | ↓ Decrease | Dexamethasone-induced RAW264.7 cells | Significant decrease at 40 µM | [6] |
| p-p38 | ↑ Increase | Dexamethasone-induced RAW264.7 cells | Significant increase at 40 µM | [6] |
Table 3: NF-κB Pathway
| Protein | Effect of AS-IV Treatment | Experimental Model | Fold Change/Relative Expression | Reference |
| p-NF-κB p65 | ↓ Decrease | Aortas of LDLR-/- mice | Significant decrease vs. model group | [5] |
| p-IκBα | ↓ Decrease | Dexamethasone-induced RAW264.7 cells | Significant decrease at 40 µM | [6] |
| Cytoplasmic p-p65 | ↓ Decrease | Dexamethasone-induced RAW264.7 cells | Significant decrease at 40 µM | [6] |
| Nuclear p-p65 | ↑ Increase | Dexamethasone-induced RAW264.7 cells | Significant increase at 40 µM | [6] |
| p65 | ↑ Increase | PDGF-BB-activated HSC-T6 cells | Dose-dependent increase | [8] |
| p52 | ↑ Increase | PDGF-BB-activated HSC-T6 cells | Dose-dependent increase | [8] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound prior to protein extraction for Western blot analysis. Optimization of cell type, seeding density, treatment concentration, and duration is recommended for each specific experiment.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in complete growth medium under standard conditions (e.g., 37°C, 5% CO2).
-
Serum Starvation (Optional): For studies investigating signaling pathways sensitive to serum components, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium prior to treatment.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control group treated with the same concentration of the solvent used for the stock solution. A typical concentration range for related astragalosides is 10-100 µM.[1]
-
Incubation: Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 6 hours, 24 hours). The optimal incubation time will depend on the specific signaling pathway and protein of interest.
Protein Extraction and Quantification
This protocol describes the preparation of whole-cell lysates for Western blot analysis.
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 100-200 µL for a well in a 6-well plate).[9]
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cellular debris.[9][10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, according to the manufacturer's instructions.
Western Blot Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to detect changes in protein expression and phosphorylation.
-
Sample Preparation:
-
Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure good contact between the gel and the membrane and avoid trapping air bubbles.
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for the target protein (e.g., p-Akt, total Akt, p-p65, etc.) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[11]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To determine changes in protein phosphorylation, normalize the signal of the phospho-protein to the signal of the corresponding total protein.
-
To determine changes in total protein expression, normalize the signal of the target protein to the signal of a housekeeping protein (e.g., GAPDH, β-actin) to correct for loading variations.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: PI3K/Akt signaling pathway and points of inhibition by Astragaloside IV.
Caption: MAPK signaling pathways and points of inhibition by Astragaloside IV.
References
- 1. benchchem.com [benchchem.com]
- 2. Blockade of PI3K/AKT signaling pathway by Astragaloside IV attenuates ulcerative colitis via improving the intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of PI3K/AKT signaling pathway by Astragaloside IV attenuates ulcerative colitis via improving the intestinal epithelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside-IV promotes autophagy via the Akt/mTOR pathway to improve cellular lipid deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV attenuates glucocorticoid-induced osteoclastogenesis and bone loss via the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astragaloside IV Targets Macrophages to Alleviate Renal Ischemia-Reperfusion Injury via the Crosstalk between Hif-1α and NF-κB (p65)/Smad7 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV regulates NF-κB-mediated cellular senescence and apoptosis of hepatic stellate cells to suppress PDGF-BB-induced activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunohistochemical Detection of Acetylastragaloside I in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Acetylastragaloside I in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This document outlines the necessary reagents, step-by-step procedures, and data interpretation guidelines for the qualitative and semi-quantitative analysis of this compound distribution in a spatial context.
Introduction
This compound is a small molecule saponin (B1150181) derived from Astragalus membranaceus, a herb widely used in traditional medicine. Understanding the tissue and cellular localization of this compound is crucial for elucidating its pharmacokinetic and pharmacodynamic properties. Immunohistochemistry offers a powerful technique to visualize the distribution of this compound within the intricate morphology of biological tissues.[1] This protocol is based on the indirect IHC method, which provides signal amplification and is a common choice for such applications.[2]
Experimental Data Presentation
The successful application of this protocol requires optimization of several key parameters. The following table provides a starting point for the optimization of an anti-Acetylastragaloside I antibody, with hypothetical data for achieving optimal signal-to-noise ratio.
| Parameter | Condition 1 | Condition 2 (Recommended) | Condition 3 | Expected Outcome |
| Primary Antibody Dilution | 1:250 | 1:500 | 1:1000 | Optimal staining with low background at 1:500. |
| Antigen Retrieval Buffer | Citrate Buffer (pH 6.0) | EDTA Buffer (pH 9.0) | Tris-EDTA Buffer (pH 9.0) | EDTA buffer often provides better antigen unmasking.[3] |
| Antigen Retrieval Time | 10 minutes | 20 minutes | 30 minutes | 20 minutes is typically sufficient to unmask epitopes without damaging tissue morphology. |
| Primary Antibody Incubation | 1 hour at Room Temp | Overnight at 4°C | 2 hours at 37°C | Overnight incubation at 4°C generally yields higher specificity and lower background.[2][4][5] |
| Secondary Antibody Conc. | 1:500 | 1:1000 | 1:2000 | A 1:1000 dilution is often a good starting point to minimize non-specific binding. |
Experimental Protocols
This protocol describes the indirect immunohistochemical staining of this compound in FFPE tissue sections.
I. Reagents and Materials
-
Antibodies:
-
Primary Antibody: Rabbit anti-Acetylastragaloside I polyclonal antibody (hypothetical)
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L), HRP-conjugated
-
-
Buffers and Solutions:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 9.0)[3]
-
Antibody Diluent (e.g., 1% BSA in PBS)
-
-
Detection System:
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
-
Counterstain:
-
Hematoxylin[8]
-
-
Mounting Medium:
-
Permanent mounting medium
-
-
Equipment:
-
Microscope slides (positively charged)
-
Coplin jars or staining dishes
-
Microwave, pressure cooker, or water bath for antigen retrieval[9]
-
Humidified chamber
-
Light microscope
-
II. Staining Procedure
A. Deparaffinization and Rehydration [10][11][12]
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 80% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in gently running deionized water for 5 minutes.
-
Heat-Induced Epitope Retrieval (HIER) is the most common method.[3]
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat the slides using a microwave, pressure cooker, or water bath. A typical condition is heating in a microwave at high power for 2 minutes, followed by 15 minutes at low power. Optimize time and temperature for your specific tissue and antibody.[3]
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in PBS three times for 5 minutes each.
C. Peroxidase Blocking [13]
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides in PBS three times for 5 minutes each.
D. Blocking Non-Specific Binding [6][7][13]
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
E. Primary Antibody Incubation
-
Dilute the primary anti-Acetylastragaloside I antibody to its optimal concentration in Antibody Diluent.
-
Drain the blocking buffer from the slides (do not rinse).
-
Apply the diluted primary antibody to the tissue sections.
F. Secondary Antibody Incubation
-
Rinse slides in PBS three times for 5 minutes each.
-
Dilute the HRP-conjugated secondary antibody in Antibody Diluent according to the manufacturer's instructions.
-
Apply the diluted secondary antibody to the tissue sections.
-
Incubate for 1-2 hours at room temperature in a humidified chamber.[4][5]
G. Detection
-
Rinse slides in PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides in deionized water.
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.
I. Dehydration and Mounting
-
Dehydrate the slides through a graded series of ethanol (70%, 80%, 95%, 100%) for 3 minutes each.
-
Immerse in two changes of xylene for 3 minutes each.
-
Apply a coverslip using a permanent mounting medium.
III. Data Analysis and Interpretation
Stained slides should be examined under a light microscope. The presence of a brown precipitate indicates the localization of this compound. A semi-quantitative analysis can be performed using the H-Score method.[15][16][17][18]
H-Score Calculation: [15][16][17][18] The H-Score is calculated by assessing the percentage of cells at different staining intensities. H-Score = [1 × (% of weakly stained cells) + 2 × (% of moderately stained cells) + 3 × (% of strongly stained cells)] The final score ranges from 0 to 300.
Visualizations
Caption: Immunohistochemistry workflow for this compound.
Caption: Plausible NF-κB signaling pathway modulated by this compound.
Troubleshooting
For common issues such as high background, weak or no staining, refer to standard IHC troubleshooting guides.[19][20][21][22][23] Key variables to optimize include antibody concentrations, incubation times, and antigen retrieval conditions.
References
- 1. Immunohistochemistry - Wikipedia [en.wikipedia.org]
- 2. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 3. bosterbio.com [bosterbio.com]
- 4. In IHC what should be incubation time for primary antibody and secondary antibody ? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 7. IHC Blocking | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 10. bosterbio.com [bosterbio.com]
- 11. abcepta.com [abcepta.com]
- 12. Immunohistochemistry (IHC) Protocol-Paraffin Section Protocol [immunohistochemistry.us]
- 13. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 14. sinobiological.com [sinobiological.com]
- 15. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 16. H-score [e-immunohistochemistry.info]
- 17. researchgate.net [researchgate.net]
- 18. Reinventing Nuclear Histo-score Utilizing Inherent Morphologic Cutoffs: Blue-brown Color H-score (BBC-HS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 20. qedbio.com [qedbio.com]
- 21. Troubleshooting tips for IHC | Abcam [abcam.com]
- 22. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 23. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
Research Protocol: Investigating the Therapeutic Potential of Acetylastragaloside I (Astragaloside IV)
Application Notes
This document provides a comprehensive research protocol for investigating the therapeutic potential of Acetylastragaloside I, commonly known in the scientific literature as Astragaloside (B48827) IV (AS-IV). AS-IV is a primary active saponin (B1150181) isolated from the medicinal herb Astragalus membranaceus. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-fibrotic, and immunomodulatory effects. This protocol is intended for researchers, scientists, and drug development professionals engaged in preclinical and pharmacological studies.
AS-IV has been investigated in a multitude of disease models, demonstrating protective effects in conditions such as hepatic fibrosis, cardiovascular diseases, neurodegenerative disorders, and various cancers. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways like PI3K/Akt, NF-κB, and MAPK.
This protocol outlines methodologies for in vitro and in vivo studies, including cell viability assays, protein and gene expression analysis, and pharmacokinetic assessments. Adherence to these standardized procedures will facilitate reproducible and comparable results in the evaluation of AS-IV's therapeutic efficacy and underlying molecular mechanisms.
Quantitative Data Summary
In Vitro Efficacy of Astragaloside IV
| Cell Line | Assay | Effective Concentration Range | Observed Effect |
| RAW264.7 (macrophages) | Anti-inflammatory | 10-100 nmol/L | Inhibition of LPS-induced inflammatory cytokine production. |
| H9c2 (cardiomyocytes) | Cardioprotection | 10-100 µM | Protection against hypoxia/reoxygenation-induced injury. |
| A549 (lung carcinoma) | Anticancer | 12-24 ng/mL | Inhibition of cell proliferation. |
| MG-63, U-2OS (osteosarcoma) | Osteogenesis | 0.01-0.001 µg/mL | Promotion of osteoblast proliferation and migration. |
| INS-1 (pancreatic β-cells) | Anti-diabetic | 10-40 µM | Protection against streptozotocin-induced apoptosis. |
| K562 (hematopoietic cells) | Hematopoiesis | 5-10 µM | Promotion of cell proliferation. |
| HepG2 (hepatocellular carcinoma) | Anticancer | 5-40 µg/mL | Dose-dependent decrease in cell viability. |
In Vivo Administration and Dosage of Astragaloside IV
| Animal Model | Administration Route | Dosage Range | Therapeutic Area |
| Rat | Oral (gavage) | 10-150 mg/kg/day | Diabetic Nephropathy, Ulcerative Colitis, Pharmacokinetics |
| Rat | Intravenous (IV) | 0.5-2 mg/kg | Pharmacokinetics |
| Rat | Intraperitoneal (IP) | 40-80 mg/kg/day | Anti-inflammatory, Neuroprotection |
| Mouse | Oral (gavage) | 40-100 mg/kg/day | Acute Lung Injury, Liver Cancer |
| Mouse | Intraperitoneal (IP) | 10-40 mg/kg/day | Anti-inflammatory, Neuroprotection |
Pharmacokinetic Parameters of Astragaloside IV in Rats
| Parameter | Oral Administration (Value) | Intravenous Administration (Value) |
| Bioavailability | ~3.66% | - |
| Half-life (t½) | Variable | 177-241 min |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent |
| Time to Peak (Tmax) | Variable | Not applicable |
Experimental Protocols
Preparation of Astragaloside IV for In Vitro and In Vivo Studies
Solubility: Astragaloside IV has poor water solubility but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[1]
For In Vitro Studies:
-
Prepare a stock solution of Astragaloside IV in DMSO at a concentration of 10-50 mM.
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
-
The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
For In Vivo Studies:
-
For oral administration (gavage), Astragaloside IV can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC).
-
For intravenous or intraperitoneal injection, due to its poor water solubility, a water-soluble derivative or a suitable formulation may be required. Alternatively, a solution can be prepared in a mixture of DMSO and saline, ensuring the final DMSO concentration is safe for the animal model.
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic or proliferative effects of Astragaloside IV on a selected cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of Astragaloside IV (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (medium with the same percentage of DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol is to determine the effect of Astragaloside IV on the protein expression and phosphorylation status of key components of the PI3K/Akt signaling pathway.
-
Cell Lysis: After treatment with Astragaloside IV, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K (p-PI3K), total Akt, and phospho-Akt (p-Akt, Ser473) overnight at 4°C with gentle agitation. Recommended antibody dilutions are typically 1:1000.[3]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes
This protocol is to measure the effect of Astragaloside IV on the mRNA expression of NF-κB target genes, such as TNF-α, IL-6, and IL-1β.
-
RNA Extraction: Following cell or tissue treatment with Astragaloside IV, extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers. A typical reaction setup includes 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling: A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or β-actin.
Rat Primer Sequences for qRT-PCR:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TNF-α | ATGGGCTCCCTCTCATCAGTTCC | GCTCCTCCGCTTGGTGGTTTG |
| IL-6 | ACTTCCAGCCAGTTGCCTTCTTG | TGGTCTGTTGTGGGTGGTATCCTC |
| IL-1β | CTCACAGCAGCATCTCGACAAGAG | TCCACGGGCAAGACATAGGTAGC |
| GAPDH | GGCACAGTCAAGGCTGAGAATG | ATGGTGGTGAAGACGCCAGTA |
HPLC-MS/MS for Quantification of Astragaloside IV in Plasma
This protocol describes a method for the quantitative analysis of Astragaloside IV in rat plasma.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., digoxin).
-
Precipitate proteins by adding 400 µL of acetonitrile (B52724).
-
Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for Astragaloside IV (e.g., m/z 785.5 → 143.0) and the internal standard.
-
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of Astragaloside IV in the samples by comparing the peak area ratios to the calibration curve.
Ames Test for Mutagenicity
This protocol is a screening assay to assess the mutagenic potential of Astragaloside IV.
-
Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).[4]
-
Test Compound Preparation: Dissolve Astragaloside IV in a suitable solvent (e.g., DMSO) to prepare a series of concentrations (e.g., 0.1, 1, 10, 100, 1000 µ g/plate ).
-
Assay Procedure (Plate Incorporation Method):
-
To a test tube containing 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or phosphate (B84403) buffer.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Collection: Count the number of revertant colonies on each plate.
-
Interpretation: A dose-dependent increase in the number of revertant colonies that is at least twice the background level is considered a positive result for mutagenicity.
Visualizations
Signaling Pathways
Caption: PI3K/Akt signaling pathway activated by Astragaloside IV.
Caption: Inhibition of the NF-κB signaling pathway by Astragaloside IV.
Experimental Workflow
Caption: General experimental workflow for investigating Astragaloside IV.
Logical Relationships
Caption: Logical flow from mechanism to therapeutic potential of Astragaloside IV.
References
- 1. Profiling the metabolism of astragaloside IV by ultra performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylastragaloside I Administration in Mouse Models of Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Acetylastragaloside I and its related compound, Astragaloside IV, in various mouse models of disease. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and conducting preclinical studies.
I. Disease Models and Quantitative Data
The following tables summarize the quantitative data on the administration of this compound and Astragaloside IV in mouse models of liver fibrosis, neuroinflammation, diabetic nephropathy, and atherosclerosis.
Table 1: Liver Fibrosis
| Compound | Mouse Model | Induction Agent | Dosage | Administration Route | Duration | Key Outcomes |
| This compound (in combination) | C57BL/6 | Dimethylnitrosamine (DMN) | 44.21 mg/kg/day | Intraperitoneal (i.p.) | 2 weeks | Decreased collagen deposition, hydroxyproline (B1673980) content, and α-SMA expression.[1] |
| Cycloastragenol | - | Carbon Tetrachloride (CCl4) | 200 mg/kg | - | 8 weeks | Decreased collagen deposition, downregulated collagen type 1 mRNA, and reduced total collagen content. |
Table 2: Neuroinflammation
| Compound | Mouse Model | Induction/Model | Dosage | Administration Route | Duration | Key Outcomes |
| Astragaloside IV | ICR Mice | Oligomeric Aβ-induced Alzheimer's Disease | 20, 40 mg/kg/day | Intragastric (i.g.) | - | Ameliorated cognitive impairment, inhibited microglial activation, and reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1][2] |
| Astragaloside IV | C57BL/6J Mice | High-Fat Diet (HFD) + Streptozotocin (STZ)-induced Type 2 Diabetes | 40 mg/kg | Intragastric (i.g.) | 8 weeks (every other day) | Improved cognitive impairment, attenuated oxidative stress and neuroinflammation.[3] |
| Astragaloside IV | Mice | Repeated Restraint Stress (RRS) | 16, 32, 64 mg/kg/day | Intragastric (i.g.) | - | Attenuated depressive-like behaviors, reduced TNF-α and IL-1β in the hippocampus.[4] |
| Astragaloside IV | Mice | Lipopolysaccharide (LPS) | 20, 40 mg/kg/day | Intragastric (i.g.) | - | Ameliorated depressive-like behaviors, reversed the increase in TNF-α and IL-1β in the hippocampus.[4] |
Table 3: Diabetic Nephropathy
| Compound | Mouse Model | Induction/Model | Dosage | Administration Route | Duration | Key Outcomes |
| Astragaloside IV | db/db mice | Spontaneous Type 2 Diabetes | 1 g/kg of feed | Oral (in feed) | 12 weeks | Ameliorated albuminuria and renal pathologic injury.[5] |
| Astragaloside IV | db/db mice | Spontaneous Type 2 Diabetes | 40 mg/kg/day | Intragastric (i.g.) | 12 weeks | Decreased urinary albumin, total protein, and ACR; reduced glomerular hypertrophy and fibrosis.[6] |
| Astragaloside IV | C57BL/6 mice | Streptozotocin (STZ) | - | - | 8 weeks | - |
Table 4: Atherosclerosis
| Compound | Mouse Model | Diet | Dosage | Administration Route | Duration | Key Outcomes |
| Astragaloside IV | apoE-/- mice | High-fat diet | 40 mg/kg/day | Oral gavage | 12 weeks | Regulated blood lipids, reduced atherosclerotic plaque area.[7] |
| Astragaloside IV | LDLR-/- mice | High-fat diet | 10 mg/kg | - | 12 weeks | Decreased serum lipids, reduced plaque area, and increased plaque stability.[8] |
II. Experimental Protocols
This section provides detailed methodologies for inducing the disease models and for the preparation and administration of this compound and related compounds.
Liver Fibrosis Induction Protocols
a) Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Mice
-
Animals: Use male C57BL/6 mice.
-
Induction: Administer DMN at a dose of 2 mg/kg via intraperitoneal (i.p.) injection for 4 consecutive weeks.[1]
-
Treatment Protocol:
-
Prepare a solution of this compound.
-
From the third week of DMN induction, co-administer this compound (in combination with other compounds as per the study design) at the desired dosage (e.g., 44.21 mg/kg/day) via i.p. injection for 2 weeks.[1]
-
-
Assessment: At the end of the treatment period, sacrifice the mice and collect liver tissues for histological analysis (e.g., H&E, Masson's trichrome staining), hydroxyproline content assay, and Western blot analysis for fibrosis markers (e.g., α-SMA, collagen I).
b) Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
-
Animals: Use appropriate mouse strains (e.g., C57BL/6).
-
Induction: Administer CCl4 (typically diluted in corn oil or olive oil) via i.p. injection or oral gavage. A common protocol involves twice-weekly injections for 4-8 weeks. The dosage may need to be optimized, but a starting point could be 1 ml/kg of a 10% CCl4 solution.
-
Treatment Protocol:
-
Dissolve this compound or related compounds in a suitable vehicle.
-
Administer the compound orally or via i.p. injection at the desired dosage and frequency throughout the CCl4 induction period.
-
-
Assessment: Monitor liver function through serum markers (ALT, AST). After the experimental period, collect liver tissue for histopathology, immunohistochemistry for fibrotic markers, and gene expression analysis of profibrotic genes.
Neuroinflammation Induction Protocols
a) Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
-
Animals: Use adult male mice (e.g., C57BL/6).
-
Induction: Administer a single i.p. injection of LPS (e.g., 1 mg/kg) to induce a systemic inflammatory response leading to neuroinflammation.[4]
-
Treatment Protocol:
-
Prepare Astragaloside IV for intragastric (i.g.) administration.
-
Administer Astragaloside IV at the desired dosages (e.g., 20, 40 mg/kg/day) for a specified period before or after LPS injection.[4]
-
-
Assessment: Assess behavioral changes (e.g., open field test, forced swim test). Collect brain tissue, particularly the hippocampus, for analysis of pro-inflammatory cytokines (TNF-α, IL-1β) by ELISA or qPCR, and for immunohistochemical analysis of microglial activation (e.g., Iba1 staining).
b) Oligomeric Amyloid-β (oAβ)-Induced Alzheimer's Disease Model in Mice
-
Animals: Use a suitable mouse strain (e.g., ICR mice).[1][2]
-
Induction: Prepare oAβ and administer it via intracerebroventricular (i.c.v.) injection.
-
Treatment Protocol:
-
Assessment: Evaluate cognitive function using behavioral tests like the Morris water maze and novel object recognition test. Analyze brain tissue for levels of inflammatory cytokines, microglial activation, and neuronal damage.[1][2]
Diabetic Nephropathy Induction Protocol
a) Streptozotocin (STZ)-Induced Diabetes in Mice
-
Animals: Use male mice (e.g., C57BL/6).
-
Induction: Induce diabetes with a single high-dose or multiple low-doses of STZ administered via i.p. injection. Monitor blood glucose levels to confirm the diabetic phenotype.
-
Treatment Protocol:
-
Prepare Astragaloside IV for oral or i.p. administration.
-
Begin treatment after the onset of diabetes and continue for a specified duration (e.g., 8 weeks).
-
-
Assessment: Monitor key parameters of diabetic nephropathy including urinary albumin excretion, blood urea (B33335) nitrogen (BUN), and serum creatinine. Perform histological analysis of kidney tissue to assess glomerular changes and fibrosis.
Atherosclerosis Induction Protocol
a) High-Fat Diet-Induced Atherosclerosis in Genetically Modified Mice
-
Animals: Use atherosclerosis-prone mouse models such as apolipoprotein E-deficient (apoE-/-) or LDL receptor-deficient (LDLR-/-) mice.[7][8]
-
Induction: Feed the mice a high-fat diet (Western diet) for an extended period (e.g., 12-16 weeks) to induce the development of atherosclerotic plaques.
-
Treatment Protocol:
-
Assessment: Measure serum lipid profiles (total cholesterol, triglycerides, LDL, HDL). Quantify atherosclerotic lesion area in the aorta (e.g., aortic root or en face analysis) using Oil Red O staining. Analyze plaque composition and inflammatory markers within the plaques.
III. Signaling Pathways and Visualizations
This compound and its derivatives have been shown to modulate several key signaling pathways involved in the pathogenesis of the diseases mentioned above.
TGF-β/Smad Signaling Pathway in Liver Fibrosis
Transforming growth factor-beta (TGF-β) is a key cytokine that promotes liver fibrosis. It signals through Smad proteins to induce the transcription of profibrotic genes in hepatic stellate cells. This compound has been suggested to inhibit this pathway, thereby reducing collagen production.
Caption: TGF-β/Smad signaling pathway in liver fibrosis.
PAR2 Signaling Pathway in Liver Fibrosis
Protease-activated receptor 2 (PAR2) is implicated in liver inflammation and fibrosis. Its activation on hepatic stellate cells can promote a fibrogenic response. Astragalosides may exert their anti-fibrotic effects by modulating this pathway.
Caption: PAR2 signaling pathway in liver fibrosis.
SRC/AKT Signaling Pathway in Neuroinflammation
The SRC/AKT signaling pathway plays a crucial role in regulating microglial activation and neuroinflammation. Astragalosides have been shown to mitigate inflammatory injury by modulating this pathway.
Caption: SRC/AKT signaling in neuroinflammation.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.
Caption: General in vivo experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Astragaloside IV Ameliorates Cognitive Impairment and Neuroinflammation in an Oligomeric Aβ Induced Alzheimer's Disease Mouse Model via Inhibition of Microglial Activation and NADPH Oxidase Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside IV supplementation attenuates cognitive impairment by inhibiting neuroinflammation and oxidative stress in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV ameliorates neuroinflammation-induced depressive-like behaviors in mice via the PPARγ/NF-κB/NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV ameliorates diabetic nephropathy by modulating the mitochondrial quality control network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV ameliorates diabetic nephropathy in db/db mice by inhibiting NLRP3 inflammasome-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Astragaloside IV on the SDF-1/CXCR4 Expression in Atherosclerosis of apoE−/− Mice Induced by Hyperlipaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Acetylastragaloside I
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of Acetylastragaloside I. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
Several established pharmaceutical techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:
-
Co-solvency: Utilizing a water-miscible organic solvent to first dissolve the compound before dilution in an aqueous medium.
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanoparticle Formulations: Incorporating the compound into nanocarriers such as liposomes or polymeric nanoparticles.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.
Q3: Which organic solvents are suitable for dissolving this compound as a first step?
For initial dissolution, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for astragalosides. Ethanol (B145695) can also be used. It is crucial to prepare a concentrated stock solution in the chosen organic solvent, which can then be further diluted into the aqueous experimental medium. However, the final concentration of the organic solvent should be kept to a minimum to avoid potential toxicity in biological assays (typically ≤ 0.5% for cell-based experiments).
Q4: How can I determine the solubility of this compound in my specific formulation?
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][2][3][4][5] This involves adding an excess amount of this compound to the desired solvent system, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered or centrifuged supernatant.
Q5: What analytical methods are suitable for quantifying this compound in solubility studies?
High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used method for quantifying non-volatile compounds like this compound in solution.[6][7][8] UV-Vis spectrophotometry can also be a simpler and more accessible alternative if this compound has a distinct chromophore and there are no interfering substances in the formulation.[9][10][11][12][13]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer with the given percentage of DMSO. | 1. Decrease the final concentration of Acetylastraghaloside I.2. Increase the final percentage of DMSO, ensuring it remains within the acceptable limits for your experiment.3. Vigorously vortex or sonicate the solution during and after dilution.4. Consider an alternative solubilization technique like cyclodextrin complexation. |
| Low or inconsistent biological activity. | The solubilization vehicle (e.g., DMSO, cyclodextrin) may be interfering with the assay or the compound may not be fully dissolved. | 1. Run a vehicle control to assess the effect of the solubilizing agents alone.2. Ensure the compound is fully dissolved in the stock solution before dilution.3. After dilution, visually inspect for any signs of precipitation.4. Consider a different solubilization method that uses excipients with lower biological activity. |
| Difficulty in preparing a stable nanoparticle formulation. | Inefficient encapsulation of this compound within the nanoparticles. | 1. Optimize the formulation parameters, such as the drug-to-carrier ratio and the type of polymer or lipid used.2. Experiment with different preparation techniques (e.g., solvent evaporation, nanoprecipitation).3. Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency to identify the optimal formulation. |
| Incomplete drug release from solid dispersion. | The drug may not be in a fully amorphous state or the polymer is not dissolving at the desired rate. | 1. Use characterization techniques like DSC and XRD to confirm the amorphous nature of the drug in the dispersion.2. Select a more rapidly dissolving polymer carrier.3. Optimize the drug-to-polymer ratio. |
Data Presentation: Illustrative Solubility Enhancement
The following tables present hypothetical yet realistic quantitative data to illustrate the potential improvements in this compound solubility using different techniques. These values are based on typical enhancements seen for similar poorly soluble compounds and should be experimentally verified for this compound.
Table 1: Solubility of this compound in Co-solvent Systems
| Co-solvent | Concentration (% v/v) in Water | Approximate Solubility (µg/mL) | Fold Increase |
| None (Water) | 0 | ~20 (estimated) | 1 |
| DMSO | 1 | ~100 | 5 |
| DMSO | 5 | ~500 | 25 |
| Ethanol | 5 | ~80 | 4 |
| Ethanol | 10 | ~200 | 10 |
Table 2: Solubility Enhancement with Cyclodextrin Complexation
| Cyclodextrin | Molar Ratio (Drug:CD) | Approximate Solubility (µg/mL) | Fold Increase |
| β-Cyclodextrin | 1:1 | ~250 | 12.5 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | ~800 | 40 |
Table 3: Characteristics of this compound Formulations
| Formulation Type | Carrier/Excipient | Average Particle Size (nm) | Encapsulation Efficiency (%) | Approximate Aqueous Solubility (µg/mL) |
| Nanoparticles | PLGA | 150-250 | > 85 | > 1000 |
| Solid Dispersion | PVP K30 | N/A | N/A | > 1500 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Place the container in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Centrifugation followed by collection of the supernatant can also be used.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.
Protocol 2: Preparation of an this compound - HP-β-Cyclodextrin Inclusion Complex
-
Preparation of Cyclodextrin Solution: Dissolve an appropriate amount of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water to achieve the desired molar concentration.
-
Addition of this compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Complexation: Seal the container and shake the mixture at a constant temperature for 48-72 hours.
-
Sample Preparation and Analysis: After equilibration, filter the suspension through a 0.22 µm filter and determine the concentration of dissolved this compound in the filtrate by HPLC-UV.
-
Phase Solubility Diagram: Repeat the process with varying concentrations of HP-β-CD to construct a phase solubility diagram, which can be used to determine the complexation efficiency and the stoichiometry of the inclusion complex.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will result in the formation of a thin film on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Characterization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder. The resulting powder can be characterized for its dissolution properties and to confirm the amorphous state of this compound using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Visualizations
Caption: Experimental workflow for enhancing and evaluating the solubility of this compound.
Caption: Troubleshooting logic for common solubility issues with this compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. enamine.net [enamine.net]
- 6. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. uv spectrophotometric method: Topics by Science.gov [science.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
Overcoming low bioavailability of Acetylastragaloside I
Welcome to the technical support center for Acetylastragaloside I (ASI). This resource is designed for researchers, scientists, and drug development professionals to address the common experimental challenge of low oral bioavailability associated with this compound.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Bioavailability Challenge
Q1: What is this compound and why is its bioavailability a concern?
This compound is a saponin (B1150181) compound, often derived from Astragalus membranaceus. It is investigated for a wide range of pharmacological activities. However, like many complex natural compounds, its therapeutic potential is often limited by low oral bioavailability. This means that after oral administration, only a very small fraction of the unchanged drug reaches the systemic circulation to exert its therapeutic effect, leading to inconsistent and suboptimal results in preclinical studies.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
The low oral bioavailability of ASI is a multifactorial issue stemming from its physicochemical and physiological properties. The key barriers include:
-
Poor Aqueous Solubility: ASI has limited solubility in water, which hinders its dissolution in the gastrointestinal (GI) fluids—a prerequisite for absorption.
-
Low Intestinal Permeability: The molecular size and structure of ASI restrict its ability to passively diffuse across the intestinal epithelial cell layer.
-
P-glycoprotein (P-gp) Efflux: ASI is likely a substrate for the P-glycoprotein (P-gp) efflux pump. This transporter, located on the apical membrane of intestinal enterocytes, actively pumps the absorbed drug back into the GI lumen, significantly reducing net absorption.[1][2]
-
Presystemic Metabolism: ASI may be subject to degradation by enzymes in the GI tract or undergo first-pass metabolism in the liver before it can reach systemic circulation.
Section 2: Troubleshooting Guide - Strategies to Enhance Bioavailability
This guide provides actionable steps to address the specific issues limiting ASI's bioavailability.
Issue 1: Poor In Vitro/In Vivo Efficacy Due to Low Aqueous Solubility
If your experiments show low efficacy, it may be due to the compound not being sufficiently dissolved to be absorbed.
-
Troubleshooting Step 1: Employ Lipid-Based Formulations. Lipid-based systems can significantly enhance the solubility of lipophilic compounds like ASI.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core that can encapsulate ASI, improving its stability and solubility.[3][4][5][6] Saponins themselves can act as natural surfactants, aiding in the stabilization of nanoparticle formulations.[7][8]
-
Liposomes: These vesicles, composed of a lipid bilayer, can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation in the GI tract and improving absorption.[9][10][11][12]
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract.[13][14][15][16][17] This increases the surface area for absorption and maintains the drug in a solubilized state.
-
-
Troubleshooting Step 2: Utilize Solid Dispersion Technology. Dispersing ASI in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate. Techniques include hot-melt extrusion and spray drying.[18][19][20]
Issue 2: Drug Appears Soluble but Shows Poor Absorption
This suggests that low membrane permeability or active efflux is the primary barrier.
-
Troubleshooting Step 1: Conduct a Bidirectional Caco-2 Permeability Assay. This in vitro test is the gold standard for assessing intestinal permeability and identifying P-gp substrates.[21][22][23] An efflux ratio (Papp B-A / Papp A-B) greater than 2 strongly indicates that the compound is actively transported out of the cells by an efflux pump like P-gp.
-
Troubleshooting Step 2: Co-administer a P-gp Inhibitor. In your in vitro or in vivo experiments, co-administer ASI with a known P-gp inhibitor. A significant increase in absorption or efficacy in the presence of the inhibitor confirms P-gp mediated efflux.
-
Troubleshooting Step 3: Design Formulations that Bypass P-gp. Nanoparticle-based delivery systems (SLNs, liposomes) can be absorbed via mechanisms that circumvent P-gp efflux, such as endocytosis or lymphatic transport.[1][9][20]
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes a high-pressure homogenization method for preparing ASI-loaded SLNs.
Materials:
-
This compound (ASI)
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Polysorbate 80 (Tween 80)
-
Co-surfactant: Soy lecithin (B1663433)
-
Purified water
Methodology:
-
Preparation of Lipid Phase: Melt the glyceryl monostearate at a temperature 5-10°C above its melting point (approx. 65-70°C). Dissolve the accurately weighed ASI and soy lecithin in the molten lipid under magnetic stirring to form a clear, uniform lipid phase.
-
Preparation of Aqueous Phase: Dissolve Polysorbate 80 in purified water and heat it to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 15 minutes. This forms a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to a high-pressure homogenizer. Homogenize for 5-10 cycles at a pressure of 500-1500 bar.[27] The temperature should be maintained above the lipid's melting point throughout this process.
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath and cool it down under gentle stirring. The cooling process allows the lipid to recrystallize, forming solid lipid nanoparticles with the encapsulated drug.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This assay determines the apparent permeability coefficient (Papp) of ASI and its potential for P-gp mediated efflux.[21][23][28]
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
This compound (ASI) stock solution
-
Lucifer yellow (paracellular integrity marker)
-
Analytical standard for ASI
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[21][22]
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²).[28]
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing ASI (e.g., 10 µM) and Lucifer yellow to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
Perform the same procedure as above, but add the dosing solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the concentration of ASI in all samples using a validated analytical method (e.g., LC-MS/MS). Measure Lucifer yellow fluorescence to confirm monolayer integrity throughout the experiment.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux rate, A is the surface area of the insert, and C₀ is the initial donor concentration.[21]
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests active efflux.
-
Section 4: Data Presentation and Visualization
Data Tables
Table 1: Comparison of Pharmacokinetic Parameters for Different ASI Formulations. This table illustrates the potential improvements in bioavailability when using advanced formulation strategies. Data is hypothetical but representative.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| ASI Aqueous Suspension | 55 ± 12 | 2.0 | 210 ± 45 | 100 (Reference) |
| ASI-SLN Dispersion | 280 ± 50 | 3.0 | 1550 ± 210 | 738% |
| ASI-Liposome Dispersion | 215 ± 42 | 4.0 | 1320 ± 180 | 628% |
| ASI in SEDDS | 350 ± 65 | 1.5 | 1890 ± 250 | 900% |
Table 2: Caco-2 Permeability Assay Results for this compound. This table shows how to present data from a Caco-2 assay to identify P-gp substrates.
| Condition | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| ASI (10 µM) | 0.8 ± 0.2 | 5.9 ± 1.1 | 7.4 |
| ASI + Verapamil (100 µM) | 2.5 ± 0.5 | 3.1 ± 0.6 | 1.2 |
| Atenolol (Low Perm.) | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 |
| Antipyrine (High Perm.) | 25.1 ± 3.4 | 24.5 ± 3.1 | 1.0 |
An Efflux Ratio > 2 indicates significant efflux. The reduction of the ER towards 1 in the presence of the P-gp inhibitor Verapamil confirms that ASI is a P-gp substrate.
Diagrams and Workflows
Caption: Troubleshooting workflow for low bioavailability of this compound.
Caption: Key physiological barriers to the oral absorption of this compound.
Caption: Potential inhibitory effect of Astragalosides on the PAR2 signaling pathway.[29][30][31]
References
- 1. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Lipid Nanoparticles: A Trending Slant for Drug Delivery System [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Potential of Liposomes for Enhancement of Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. benthamscience.com [benthamscience.com]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijpcbs.com [ijpcbs.com]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 23. enamine.net [enamine.net]
- 24. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 27. japsonline.com [japsonline.com]
- 28. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 29. Astragaloside Alleviates Hepatic Fibrosis Function via PAR2 Signaling Pathway in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Acetylastragaloside I degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetylastragaloside I. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on degradation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
This compound, a triterpenoid (B12794562) saponin, is susceptible to degradation influenced by several factors. The primary environmental and chemical factors that can compromise its stability include pH, temperature, and light exposure.[1][2][3] Like other saponins (B1172615), it can undergo hydrolysis, particularly at the glycosidic linkages and acetyl groups.[3][4][5]
Q2: How does pH affect the stability of this compound in solution?
The pH of a solution is a critical factor in the stability of astragalosides. Studies on the closely related Astragaloside (B48827) IV demonstrate that it remains relatively stable in acidic and neutral solutions. However, alkaline conditions can lead to significant degradation.[1][2][6][7] It is hypothesized that this compound follows a similar pattern, with the acetyl group being particularly susceptible to hydrolysis under basic conditions.
Q3: What is the expected degradation pathway for this compound?
The primary degradation pathway for this compound is likely hydrolysis. This can involve the cleavage of the acetyl group to form Astragaloside II, and further hydrolysis of the glycosidic bonds to yield Astragaloside IV and eventually the aglycone, cycloastragenol.[2][7] In alkaline solutions, the substituent groups in the xylose moiety of astragalosides can be eliminated.[7]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in my experiments.
Possible Cause 1: Improper Storage
-
Question: How should I store my this compound samples (solid and in solution)?
-
Answer: For long-term storage, solid this compound should be kept at -20°C in a tightly sealed, light-resistant container.[8][9] For short-term storage, 2-8°C is acceptable.[9] Aqueous solutions of astragalosides are not recommended for storage for more than one day.[8] If you need to store solutions, prepare them fresh and use them immediately. If storage is unavoidable, store at 2-8°C for no longer than 24 hours and protect from light.[10]
Possible Cause 2: Degradation during Experimental Procedures
-
Question: My experimental protocol involves heating or adjusting the pH. Could this be affecting my results?
-
Answer: Yes, both temperature and pH can significantly impact the stability of this compound. High temperatures can accelerate degradation.[11][12] As indicated by studies on Astragaloside IV, alkaline conditions (pH > 7) can cause rapid degradation, while acidic and neutral conditions are generally more favorable for stability.[1][2][6] If your protocol requires basic conditions, minimize the exposure time and consider if a lower temperature could be used.
Table 1: Stability of Astragaloside IV under Various pH and Temperature Conditions (as a proxy for this compound)
| pH | Temperature (°C) | Duration | Retention Rate (%) | Reference |
| 3.0 | 95 | 60 min | > 90 | [1][6] |
| 5.0 | 95 | 60 min | > 90 | [1][6] |
| 7.0 | 95 | 60 min | > 90 | [1][6] |
| 9.0 | 95 | 60 min | < 60 | [1][6] |
| 9.0 | 120 | 10 min | 86.67 ± 2.08 | [1] |
Issue 2: Appearance of unexpected peaks in my chromatogram when analyzing this compound.
Possible Cause: Degradation Products
-
Question: What are the likely identities of the extra peaks in my HPLC or LC-MS analysis?
-
Answer: The additional peaks are likely degradation products of this compound. Based on its structure, you may be observing the formation of Astragaloside II (de-acetylated form) and Astragaloside IV (further de-glycosylated form).[2][7] To confirm this, you can compare the retention times with available standards of these compounds.
Experimental Protocol: Forced Degradation Study
To identify potential degradation products and understand the stability of your compound, a forced degradation study is recommended.[13]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.[14][15]
Experimental Protocol: HPLC-UV Method for Quantification of Astragalosides
This method can be adapted for the analysis of this compound and its degradation products.[14][16]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
0-20 min: 20-40% A
-
20-30 min: 40% A
-
30-30.1 min: 40-20% A
-
30.1-40 min: 20% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visual Guides
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]
- 6. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transformation of astragalosides from radix astragali under acidic, neutral, and alkaline extraction conditions monitored by LC-ESI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. biocrick.com [biocrick.com]
- 10. The mechanism of action and storage method of Astragaloside IV_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.apub.kr [cdn.apub.kr]
- 13. medcraveonline.com [medcraveonline.com]
- 14. benchchem.com [benchchem.com]
- 15. [Study on the determination method of the astragaloside IV in health food] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Physical Properties and Processing Methods on Astragaloside IV and Flavonoids Content in Astragali radix - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acetylastragaloside I Concentration for Cell Culture
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of Acetylastragaloside I in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your experimental conditions and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a saponin (B1150181) originally isolated from Astragalus membranaceus. It is structurally similar to Astragaloside (B48827) IV and is recognized for a variety of biological activities, including anti-inflammatory, neuroprotective, and anti-senescence effects. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways. For instance, it has been shown to inhibit the NF-κB pathway, a central regulator of inflammation, and influence the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][2][3]
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound has limited solubility in aqueous solutions. The recommended method for preparation is as follows:
-
Primary Solvent: Create a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Working Solution: Dilute the DMSO stock solution with your cell culture medium to achieve the desired final concentration for your experiment.
-
Final DMSO Concentration: It is critical to ensure the final concentration of DMSO in the cell culture medium is not toxic to your cells, typically below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent.
Q3: What is a recommended starting concentration for this compound?
A3: Based on studies with the structurally similar compound Astragaloside IV, a starting concentration range of 1 µM to 100 µM is often used. However, the optimal concentration is highly dependent on the cell type and the specific biological effect being investigated. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: At what concentration does this compound become cytotoxic?
A4: Cytotoxicity varies significantly between cell lines. For example, in nasopharyngeal carcinoma cells, cytotoxicity was observed at concentrations of 100 µM and above, while normal nasopharyngeal epithelial cells showed reduced viability at 800 µM. It is essential to perform a cytotoxicity assay, such as an MTT or CCK-8 assay, to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Troubleshooting Guides
This section addresses common issues encountered when using this compound in cell culture.
Issue 1: Unexpected Cell Death or Low Viability
-
Possible Cause: The concentration of this compound or the final DMSO concentration is too high.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use an MTT or similar cell viability assay to determine the IC50 value (the concentration that inhibits 50% of cell growth) for your cell line.
-
Select a Sub-toxic Concentration: For functional assays, use a concentration well below the IC50 value.
-
Verify DMSO Concentration: Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.1%). Run a vehicle control with the same DMSO concentration to confirm.
-
Issue 2: No Observable Effect of this compound
-
Possible Cause: The concentration is too low, the incubation time is insufficient, the compound has degraded, or the assay is not sensitive enough.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Experiment: Test a wider range of concentrations (e.g., 0.1 µM to 200 µM).
-
Perform a Time-Course Experiment: Determine the optimal incubation period by assessing the effect at different time points (e.g., 24h, 48h, 72h).
-
Ensure Proper Storage and Handling: Store the DMSO stock solution at -20°C or -80°C, protected from light. Prepare fresh working solutions for each experiment.
-
Use a More Sensitive Assay: Consider a more sensitive downstream marker or a different assay to detect the expected effect.
-
Issue 3: Difficulty Dissolving this compound
-
Possible Cause: Poor solubility in the chosen solvent or precipitation upon dilution in aqueous media.
-
Troubleshooting Steps:
-
Use the Recommended Solvent: DMSO is the preferred primary solvent.
-
Gentle Warming and Vortexing: Gently warm the culture medium to 37°C before adding the DMSO stock solution. Vortex the solution immediately after adding the stock to ensure thorough mixing.
-
Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound for extended periods.
-
Troubleshooting Flowchart for Cytotoxicity Assays
References
- 1. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Astragaloside IV in Improving Endothelial Dysfunction of Cardiovascular Diseases Mediated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Acetylastragaloside I HPLC Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of Acetylastragaloside I.
Frequently Asked Questions (FAQs)
Issue 1: Poor Peak Resolution or Co-elution
Q: My this compound peak is co-eluting with an impurity or isomer. How can I improve the separation?
A: Poor resolution is a frequent challenge, especially with structurally similar saponins (B1172615).[1] A systematic approach to optimizing your method is crucial. The resolution is primarily influenced by column efficiency (N), selectivity (α), and retention factor (k).[2][3]
Troubleshooting Steps:
-
Optimize the Mobile Phase (Selectivity & Retention):
-
Adjust the Gradient: Make the elution gradient shallower to increase the separation time between closely eluting peaks.[1]
-
Change Organic Modifier: If you are using acetonitrile (B52724), try substituting it with methanol, or vice-versa. Different solvents alter the selectivity (α) of the separation.[3]
-
Modify Mobile Phase pH: Adjusting the pH can alter the ionization state of analytes and silanol (B1196071) groups on the column, which can significantly impact selectivity.[3]
-
Reduce Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention factor (k), which can enhance separation.[2]
-
-
Modify Column Parameters (Efficiency):
-
Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) increases column efficiency (N), leading to sharper peaks and better resolution.[3][4]
-
Increase Column Length: A longer column provides more theoretical plates, which generally improves resolution, though it will also increase backpressure and run time.[2][5]
-
Change Stationary Phase: If a standard C18 column is not providing adequate separation, switch to a different stationary phase chemistry, such as a phenyl-hexyl or cyano column, which offer different interaction mechanisms.[3][6]
-
-
Adjust Operating Conditions:
-
Lower the Flow Rate: Reducing the flow rate can improve peak efficiency and resolution, but at the cost of longer analysis times.[5]
-
Adjust Temperature: Lowering the column temperature can increase retention and improve resolution. Conversely, increasing the temperature can improve peak shape by reducing mobile phase viscosity, but may decrease retention.[5][6] It's important to find the optimal temperature for your specific separation.
-
Issue 2: Peak Tailing
Q: The peak for this compound is showing significant tailing. What are the common causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[6]
Troubleshooting Steps:
-
Address Secondary Silanol Interactions: Saponins can interact with free silanol groups on silica-based columns.
-
Use an End-Capped Column: Employ a base-deactivated or end-capped column (e.g., C18 BDS) to minimize active silanol groups.[6]
-
Modify the Mobile Phase: Add a competitive base like triethylamine (B128534) (TEA) at a low concentration (0.1-0.5%) to the mobile phase to block the active sites. Adjusting the mobile phase pH can also help suppress silanol ionization.[6][7]
-
-
Check for Column Overload: Injecting too much sample can lead to peak distortion.
-
Investigate Column Contamination or Degradation:
Issue 3: Low or No Detector Signal
Q: I am not getting a good signal for this compound with my UV detector. What should I do?
A: Many saponins, including this compound, lack a strong chromophore, making UV detection challenging at standard wavelengths like 254 nm.[1][11]
Troubleshooting Steps:
-
Use Low Wavelengths: Attempt detection in the low UV range of 200–210 nm. Be aware that this can lead to a higher baseline noise.[1]
-
Switch Detectors: For compounds without a chromophore, a universal detector is a better choice.[1]
-
Evaporative Light Scattering Detector (ELSD): This is an excellent alternative that is not dependent on the optical properties of the analyte and provides a stable baseline with gradient elution.[1][12]
-
Charged Aerosol Detector (CAD): CAD is another suitable option that offers good sensitivity for non-volatile compounds.[12]
-
Mass Spectrometry (MS): An MS detector offers high sensitivity and specificity and can be invaluable for identification.[1][12]
-
Issue 4: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between runs. What could be the cause?
A: Fluctuating retention times often point to problems with the HPLC system's ability to deliver a consistent mobile phase composition or flow rate, or a lack of column equilibration.[10]
Troubleshooting Steps:
-
Check the Pumping System:
-
Degas the Mobile Phase: Ensure mobile phases are properly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.
-
Inspect for Leaks: Check for any leaks in the system, as this will cause pressure and flow rate instability.[13]
-
Prime the Pump: If air bubbles are suspected in the pump head, prime the pump to remove them.[13]
-
-
Ensure Proper Column Equilibration:
-
Solution: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting the sample. A few column volumes (typically 5-10) are usually required.[10]
-
-
Verify Mobile Phase Preparation:
-
Solution: Ensure the mobile phase is prepared accurately and consistently for every run. Small variations in composition can lead to shifts in retention time.
-
Experimental Protocols and Data
Table 1: Typical Starting HPLC Parameters for this compound Purification
| Parameter | Typical Value/Condition | Rationale & Notes |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase chromatography is most common for saponin (B1150181) separation.[11] |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Acid modifier improves peak shape and ionization for MS detection.[1] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[3] |
| Gradient | Start at 20-30% B, increase to 70-80% B | A gradient is necessary to elute saponins of varying polarities.[1] |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | A standard flow rate; can be optimized to improve resolution.[14] |
| Column Temperature | 25 - 35 °C | Temperature control ensures reproducible retention times.[5] |
| Detection | UV at 205 nm, ELSD, or MS | Saponins have poor UV absorbance; ELSD or MS is preferred.[1][11] |
| Injection Volume | 10 - 20 µL | Should be optimized to avoid column overload.[6] |
Protocol: General HPLC Method for this compound
This protocol provides a starting point for method development. Optimization will be required based on your specific sample matrix and HPLC system.
-
Sample Preparation:
-
Accurately weigh the crude extract containing this compound.
-
Dissolve the sample in a solvent that is compatible with the initial mobile phase (e.g., 50:50 water:methanol). The sample solvent should be of equal or lesser strength than the mobile phase to prevent peak distortion.[6]
-
Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could block the column.[5]
-
-
HPLC System Preparation:
-
Prepare mobile phases A (e.g., 0.1% formic acid in water) and B (e.g., acetonitrile).
-
Degas the mobile phases thoroughly using an inline degasser, sonication, or helium sparging.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 70% A, 30% B) for at least 15-20 minutes or until a stable baseline is achieved.[10]
-
-
Chromatographic Run:
-
Set the column temperature (e.g., 30 °C).
-
Inject the prepared sample.
-
Run a gradient elution program. For example:
-
0-5 min: 30% B
-
5-40 min: Increase linearly from 30% to 80% B
-
40-45 min: Hold at 80% B
-
45-50 min: Return to 30% B
-
-
Monitor the elution profile using the chosen detector.
-
-
Post-Run:
-
After the analysis, flush the column with a strong organic solvent (like 100% acetonitrile) to remove any strongly retained impurities, followed by a suitable storage solvent (e.g., 80:20 methanol:water).
-
Visual Troubleshooting Guides
Below are diagrams to visualize troubleshooting workflows and the relationships between HPLC parameters.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Relationship between HPLC parameters and purification outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Common experimental artifacts with Acetylastragaloside I
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetylastragaloside I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts and issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are there experimental challenges associated with it?
This compound is a triterpenoid (B12794562) saponin, a class of naturally occurring glycosides. Like many saponins (B1172615), its amphiphilic nature—having both water-loving (hydrophilic) and fat-loving (hydrophobic) regions—can lead to unique experimental challenges. These include issues with solubility, stability, and a propensity to interfere with various assay formats, potentially leading to artifacts and misinterpretation of results.
Q2: My results with this compound are inconsistent. What are some general sources of variability?
Inconsistencies in experiments involving natural products like this compound can arise from several factors:
-
Purity and Integrity: The purity of the compound can vary between batches and suppliers. Impurities from the extraction process may have their own biological activities. Degradation of the compound due to improper storage or handling is also a common issue.
-
Solubility: Incomplete dissolution or precipitation of the compound in your experimental media can lead to significant variability in the effective concentration.
-
Assay Interference: As a saponin, this compound can interfere with assay components. This can manifest as fluorescence quenching, non-specific enzyme inhibition, or effects on cell viability that are not related to the specific target of interest.
Q3: I am observing unexpected cytotoxicity in my cell-based assays. Is this a known issue with this compound?
While some studies report no obvious cytotoxic effects of this compound at concentrations up to 40 µM in certain cell lines, it is important to remember that saponins as a class are known to have membrane-disrupting properties. This can lead to cytotoxicity, especially at higher concentrations or in sensitive cell lines. It is crucial to perform a dose-response curve for cytotoxicity in your specific cell line and assay system to determine a non-toxic working concentration range.
Q4: Can this compound interfere with fluorescence-based assays?
Yes, saponins and other natural products can interfere with fluorescence-based assays. This can occur through two main mechanisms:
-
Fluorescence Quenching: The compound itself can absorb the excitation or emission light of the fluorophore, leading to a decrease in the detected signal.
-
Autofluorescence: The compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.
It is always recommended to run a control with this compound in the absence of your fluorescent probe to check for autofluorescence, and in the presence of the probe but without the biological target to assess for quenching.
Troubleshooting Guides
Solubility and Stability Issues
Problem: Difficulty dissolving this compound or observing precipitation during experiments.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | While specific solubility data for this compound is not widely published, it is known to be soluble in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous-based assays, prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer or media. |
| Precipitation in Aqueous Media | The final concentration of DMSO in your cell culture or assay buffer should be kept low (typically <0.5%) to avoid solvent-induced artifacts and compound precipitation. When diluting the DMSO stock, add it to the aqueous solution while vortexing to ensure rapid and even dispersion. Pre-warming the aqueous medium to 37°C can sometimes help. |
| Compound Degradation | This compound may be susceptible to hydrolysis, oxidation, and photodegradation.[2][3][4] Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots. |
Quantitative Data Summary: this compound Properties
| Parameter | Value | Notes |
| Molecular Weight | 827.03 g/mol | |
| Solubility | Soluble in DMSO, ethanol, and methanol.[1] | Specific quantitative solubility data in common lab solvents is not readily available. |
| Aqueous Solubility | Poor | As with many saponins, aqueous solubility is limited. |
| Storage of Stock Solution (in DMSO) | -20°C for up to 1 year; -80°C for up to 2 years. | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stability | Susceptible to degradation under various conditions. | Specific data on stability at different pH and temperatures is limited. It is recommended to handle it as a sensitive compound. |
Cell-Based Assay Artifacts
Problem: Inconsistent or unexpected results in cell viability, proliferation, or signaling assays.
| Possible Cause | Troubleshooting Steps |
| Non-specific Cytotoxicity | Determine the cytotoxic profile of this compound in your cell line using a sensitive viability assay (e.g., CellTiter-Glo®). Choose a working concentration well below the toxic threshold for your target-specific assays. |
| Assay Interference | Run cell-free controls to check for direct interference of this compound with your assay reagents (e.g., formazan (B1609692) dye reduction in MTT assays, luciferase activity in ATP-based assays). |
| Promiscuous Inhibition | Saponins can form aggregates that sequester proteins, leading to non-specific inhibition.[5] Consider including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt potential aggregates, but be mindful of the detergent's effect on cell membranes in cell-based assays. |
Western Blot Artifacts
Problem: Inconsistent protein expression levels or non-specific bands after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Off-target Effects | Ensure that the observed changes are not due to global effects on protein synthesis or degradation. Use a housekeeping protein for normalization that is not affected by the treatment. |
| Inconsistent Drug Activity | Confirm that the this compound stock solution is properly prepared and has not degraded. Prepare fresh dilutions for each experiment. |
| Antibody Specificity | Validate your primary antibody to ensure it is specific for the target protein and its modification state (if using phospho-specific antibodies). Run appropriate positive and negative controls. |
Quantitative PCR (qPCR) Artifacts
Problem: Variability in gene expression data after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| RNA Quality | Ensure high-quality, intact RNA is isolated from your cells. This compound treatment should not compromise RNA integrity. |
| Primer Efficiency | Validate your qPCR primers to ensure they have high efficiency and specificity for the target gene. |
| Reference Gene Stability | Confirm that the expression of your chosen reference gene(s) is not affected by this compound treatment. It may be necessary to test multiple reference genes to find a stable one. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years). Protect from light.
General Protocol for Cell-Based Assays
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in your cell culture medium. Pre-warm the medium to 37°C before adding the compound. To minimize precipitation, add the DMSO stock solution to the medium while gently vortexing. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the treatment media. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period.
-
Assay: Perform your chosen cell-based assay according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
This compound is believed to exert its biological effects through the modulation of several key signaling pathways. The diagrams below illustrate some of these pathways and a typical experimental workflow for investigating the effects of this compound.
Experimental workflow for studying this compound.
Simplified Wnt/β-catenin signaling pathway.
Simplified MAPK/ERK signaling pathway.
References
- 1. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant-accelerated oxidative degradation: a case study of transition metal ion catalyzed oxidation in formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. q1scientific.com [q1scientific.com]
- 5. Astragalosidic Acid: A New Water-Soluble Derivative of Astragaloside IV Prepared Using Remarkably Simple TEMPO-Mediated Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetylastragaloside I Handling in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Acetylastragaloside I in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Precipitation of this compound in cell culture media can be attributed to several factors, often related to its physicochemical properties and interactions with media components. While specific data on this compound is limited, issues with similar compounds suggest the following common causes:
-
Poor Aqueous Solubility: this compound, like other complex organic molecules, may have inherently low solubility in aqueous solutions such as cell culture media.
-
Solvent Shock: If the compound is dissolved in a concentrated organic solvent (like DMSO) and then rapidly diluted into the aqueous medium, it can cause the compound to crash out of solution.
-
High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.
-
Media Composition: Components in the media, such as salts, proteins, and pH buffers, can interact with this compound and reduce its solubility.[1][2][3][4]
-
Temperature Fluctuations: Changes in temperature, such as moving the media from a refrigerator to an incubator, can affect the solubility of dissolved compounds.[1][2]
-
pH of the Medium: The pH of the cell culture medium can influence the charge state of the molecule, which in turn can affect its solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: What is a safe final concentration of the organic solvent in the cell culture medium?
A3: When using an organic solvent like DMSO to prepare a stock solution, it is crucial to keep the final concentration of the solvent in the cell culture medium low, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity to the cells.[6]
Q4: Can I pre-dissolve this compound directly in the culture medium?
A4: Directly dissolving this compound in the culture medium is generally not recommended due to its likely poor aqueous solubility.[7] It is best to first prepare a concentrated stock solution in an appropriate organic solvent.
Troubleshooting Guides
Issue 1: Precipitation Observed Immediately After Adding this compound Stock Solution to Media
This is often due to "solvent shock," where the compound rapidly precipitates upon dilution in an aqueous environment.
Troubleshooting Steps:
-
Reduce the Rate of Addition: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.[6]
-
Pre-warm the Medium: Ensure your cell culture medium is at the experimental temperature (e.g., 37°C) before adding the stock solution. Temperature can influence solubility.[1]
-
Optimize Stock Solution Concentration: If possible, use a lower concentration stock solution to minimize the volume of organic solvent added to the medium.
-
Test Different Solvents: If DMSO is causing issues, consider other organic solvents, but always check their compatibility with your cell line.
Issue 2: Precipitate Forms Over Time in the Incubator
This may indicate that the compound is unstable in the media over time or that its solubility is temperature-dependent.
Troubleshooting Steps:
-
Solubility Limit Exceeded: The final concentration of this compound in your medium may be too high for long-term stability at 37°C. Try a lower final concentration.
-
Interaction with Media Components: Components in the serum or the basal medium may be interacting with your compound. Consider reducing the serum concentration if your experiment allows, or testing a different basal medium.
-
pH Shift: The pH of the medium can change during incubation due to cellular metabolism. Ensure your medium is well-buffered.
-
Regular Observation: Visually inspect your cultures daily for any signs of precipitation.
Quantitative Data
Table 1: Solubility of Astragaloside IV in Various Solvents
| Solvent | Solubility |
| DMSO | 30 mg/mL |
| DMF | 20 mg/mL |
| Methanol | Slightly Soluble (Sonication may be required) |
| Pyridine | Slightly Soluble |
Note: This data is for Astragaloside IV and should be used as a general guideline. The actual solubility of this compound may differ.
Experimental Protocols
Protocol: Determining the Optimal Working Concentration of this compound
This protocol helps you determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO (or other suitable organic solvent)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution. Ensure it is fully dissolved. This may require gentle warming or sonication.
-
-
Prepare Serial Dilutions:
-
Label a series of sterile microcentrifuge tubes.
-
Add your complete cell culture medium to each tube.
-
Prepare a dilution series of this compound in the medium. For example, you can aim for final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
To do this, add the corresponding volume of your 10 mM stock solution to the medium. Ensure the final DMSO concentration remains below 0.5%.
-
Include a "vehicle control" tube containing only the medium and the same final concentration of DMSO as your highest concentration sample.
-
-
Incubation and Observation:
-
Incubate the tubes at 37°C and 5% CO2 for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At regular intervals (e.g., 0, 2, 6, 12, 24, 48, 72 hours), visually inspect the tubes for any signs of precipitation.
-
Take a small aliquot from each tube and examine it under a microscope to look for crystalline structures.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working concentration for that specific medium and set of conditions.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Hypothesized Signaling Pathway Modulated by Astragalosides
Caption: Hypothesized signaling pathways modulated by Astragalosides.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astragaloside IV CAS#: 83207-58-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Astragalosidic Acid: A New Water-Soluble Derivative of Astragaloside IV Prepared Using Remarkably Simple TEMPO-Mediated Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 84687-43-4 CAS MSDS (Astragaloside IV) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Acetylastragaloside I Dose Determination for In Vivo Studies
Disclaimer: Direct experimental data on the in vivo dosage of Acetylastragaloside I is limited in the currently available scientific literature. However, extensive research has been conducted on the structurally similar and more commonly studied compound, Astragaloside (B48827) IV (AS-IV) . This technical support guide provides a comprehensive overview of AS-IV dosage determination from various in vivo studies to serve as a valuable starting point for researchers investigating this compound and other related saponins. Researchers should always conduct preliminary dose-finding studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Astragaloside IV in rodent models?
A1: Based on a review of multiple preclinical studies, a general starting dose for Astragaloside IV (AS-IV) in rodent models (mice and rats) ranges from 10 mg/kg to 80 mg/kg body weight. The specific dose will depend on the administration route, the animal model, and the therapeutic area being investigated.
Q2: Which administration routes are commonly used for Astragaloside IV in in vivo studies?
A2: The most frequently reported routes of administration for AS-IV in animal studies are intraperitoneal (i.p.) injection and oral gavage . The choice of administration route can significantly impact the bioavailability and, consequently, the effective dose of the compound.
Q3: Are there any reported toxic effects for Astragaloside IV at therapeutic doses?
A3: The available literature suggests that Astragaloside IV is generally well-tolerated in animal models at therapeutic doses. However, it is crucial to perform acute and sub-chronic toxicity studies for any new compound or experimental setup to establish a safe dose range.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the initial dose. | - Dose is too low. - Poor bioavailability via the chosen administration route. - Insufficient treatment duration. | - Perform a dose-escalation study to determine a more effective dose. - Consider an alternative administration route with potentially higher bioavailability (e.g., intraperitoneal vs. oral). - Extend the duration of the treatment as per published protocols for similar studies. |
| Signs of toxicity observed in animals (e.g., weight loss, lethargy). | - The administered dose is too high. - Vehicle used for dissolution is causing adverse effects. | - Reduce the dosage. It is critical to establish the No-Observed-Adverse-Effect Level (NOAEL). - Evaluate the toxicity of the vehicle alone in a control group. |
| Variability in results between animals. | - Inconsistent administration technique. - Biological variability within the animal cohort. | - Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intraperitoneal injection). - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following table summarizes the dosages of Astragaloside IV used in various in vivo studies.
| Compound | Animal Model | Therapeutic Area | Dosage | Administration Route | Key Findings |
| Astragaloside IV | Sprague Dawley Rats | Glucose-induced endothelial dysfunction | 40 or 80 mg/kg/day | Not specified | Pronounced anti-inflammatory and antioxidant effects.[1] |
| Astragaloside IV | Mice | Neuroinflammation | 10 mg/kg | Not specified | Inhibited LPS-induced serum MCP-1 and TNF-α. |
| Astragaloside IV | Sprague-Dawley Rats | Cerebral Ischemia/Reperfusion Injury | 28 mg/kg and 56 mg/kg | Not specified | Decreased cerebral infarct volume and neurological deficit scores. |
| Astragaloside IV | C57BL/6J Mice | Myocardial Infarction | 40 mg/kg/day | Not specified | Alleviated myocardial fibrosis and hypertrophy. |
| Astragaloside IV | Sprague Dawley Rats | Lipopolysaccharide (LPS)-induced cardiac dysfunction | 80 mg/kg | Not specified | Alleviated cardiac dysfunction by inhibiting miR-1-mediated inflammation and autophagy.[2] |
Experimental Protocols
General Protocol for In Vivo Dose Determination
A typical workflow for determining the optimal in vivo dose of a compound like Astragaloside IV involves a series of steps, starting from initial dose range finding to efficacy studies.
Experimental workflow for in vivo dose determination.
Signaling Pathway: NF-κB
Astragaloside IV has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] Understanding this pathway is crucial for designing experiments to evaluate the compound's mechanism of action.
Simplified NF-κB signaling pathway.
References
Technical Support Center: Acetylastragaloside I Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Acetylastragaloside I. By addressing common challenges and providing detailed protocols, this resource aims to help reduce variability and ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: this compound, like many saponins, has limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is a powerful, polar aprotic solvent that can effectively dissolve a wide range of polar and nonpolar compounds.[4] For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound stock solutions to prevent degradation?
A2: For long-term storage, solid this compound should be stored at -20°C. Once dissolved in DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. While specific stability data for this compound is limited, it is best practice to prepare fresh dilutions from the stock for each experiment.
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. Based on studies with the closely related compound, Astragaloside IV, concentrations in the range of 5 to 100 µg/mL have been shown to be effective in various cell lines. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental model.
Q4: I am observing high variability between my experimental replicates. What are the common causes?
A4: High variability in cell-based assays can stem from several sources. Inconsistent cell seeding density, variations in incubation times, and temperature fluctuations can all contribute.[5] When working with compounds like this compound, incomplete solubilization or precipitation of the compound in the culture medium can also lead to inconsistent results. Ensure the compound is fully dissolved in the stock solution and well-mixed into the final culture medium.
Q5: Can this compound interfere with common cell-based assays?
A5: Like other natural products, this compound has the potential to interfere with certain assay formats. For example, some compounds can have intrinsic fluorescence or absorbance, which can lead to false positives in colorimetric or fluorometric assays. It is advisable to run parallel controls, such as the compound in cell-free assay medium, to check for any such interference.
Troubleshooting Guides
Issue 1: Low Bioactivity or Inconsistent Results
| Possible Cause | Suggested Solution |
| Degradation of this compound | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider performing a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. |
| Precipitation in Culture Medium | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh stock solution or lowering the final concentration. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound and other reagents. |
| Cell Line Variability | Ensure you are using a consistent cell line with a known passage number. High-passage number cells can exhibit altered phenotypes and responses. |
Issue 2: High Background in Western Blotting
| Possible Cause | Suggested Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with minimal background. |
| Inadequate Washing | Increase the number or duration of wash steps after primary and secondary antibody incubations. |
Issue 3: Poor Osteoblast Differentiation
| Possible Cause | Suggested Solution |
| Suboptimal Cell Seeding Density | Optimize the initial cell seeding density. Osteoblast differentiation is often density-dependent. |
| Ineffective Differentiation Medium | Ensure all components of the osteogenic differentiation medium (e.g., ascorbic acid, β-glycerophosphate) are fresh and at the correct concentrations. |
| Insufficient Incubation Time | Osteoblast differentiation is a lengthy process. Ensure you are culturing the cells for a sufficient period (e.g., 14-21 days) to observe mineralization. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Osteoblast Differentiation Assay
This protocol is designed for the differentiation of pre-osteoblastic cell lines such as MC3T3-E1.
-
Materials:
-
MC3T3-E1 cells
-
Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (Growth Medium)
-
Osteogenic Differentiation Medium (Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
This compound stock solution (in DMSO)
-
24-well cell culture plates
-
Alizarin Red S staining solution
-
-
Procedure:
-
Seed MC3T3-E1 cells into 24-well plates at a density of 2 x 10^4 cells/well in Growth Medium.
-
Culture the cells at 37°C in a 5% CO2 incubator until they reach confluence (approximately 2-3 days).
-
Once confluent, replace the Growth Medium with Osteogenic Differentiation Medium.
-
Add this compound to the differentiation medium at the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Change the medium with freshly prepared differentiation medium and this compound every 2-3 days.
-
Continue the differentiation for 14-21 days.
-
After the differentiation period, assess osteoblast activity by Alizarin Red S staining for mineralization or by measuring alkaline phosphatase (ALP) activity.
-
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Materials:
-
Treated cells (from cell culture experiment)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Smad2/3, anti-Smad2/3, anti-Runx2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation
Table 1: Effect of this compound on Osteoblast Gene Expression (Hypothetical Data)
| Treatment | Runx2 mRNA (Fold Change) | Alkaline Phosphatase (ALP) mRNA (Fold Change) | Osteocalcin (OCN) mRNA (Fold Change) |
| Vehicle Control (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| This compound (10 µg/mL) | 2.5 ± 0.3 | 3.2 ± 0.4 | 2.8 ± 0.3 |
| This compound (25 µg/mL) | 4.1 ± 0.5 | 5.8 ± 0.6 | 4.5 ± 0.5 |
| This compound (50 µg/mL) | 5.9 ± 0.7 | 8.1 ± 0.9 | 6.7 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of extemporaneously prepared acetylcysteine 1% and 10% solutions for treatment of meconium ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cusabio.com [cusabio.com]
Acetylastragaloside I: Technical Support Center for Assay Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Acetylastragaloside I with common laboratory assays. This compound, a key active saponin (B1150181) from Astragalus membranaceus, is widely studied for its diverse pharmacological activities. However, like many natural compounds, it can present challenges in experimental assays, potentially leading to unreliable results. This guide is designed to help you identify, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons this compound might interfere with my assay?
A1: this compound is a triterpenoid (B12794562) saponin, and its chemical nature can lead to several types of assay interference:
-
Intrinsic Reductive Potential: Saponins (B1172615) can possess reducing properties that may directly interact with colorimetric or fluorometric reagents, such as tetrazolium salts (e.g., MTT) or radical species (e.g., DPPH, ABTS), leading to false-positive signals in cytotoxicity or antioxidant assays.
-
Membrane Interaction: As a saponin, this compound can interact with cell membranes, potentially causing hemolysis or altering membrane permeability. This can affect assays that rely on membrane integrity or cellular uptake of reagents.
-
Enzyme Interaction: It may directly inhibit or activate enzymes used in the assay system, such as horseradish peroxidase (HRP) in ELISA, or cellular dehydrogenases in viability assays.
-
Aggregate Formation: At certain concentrations, saponins can form micelles or aggregates that may sequester assay reagents or proteins, leading to non-specific inhibition or signal reduction.
-
Optical Interference: The compound itself might absorb light or fluoresce at the excitation/emission wavelengths used in your assay, leading to high background or false signals.[1]
-
Stability Issues: The stability of this compound in cell culture media can be influenced by factors like pH, temperature, and light, potentially altering its effective concentration and leading to inconsistent results over time.
Q2: I'm observing increased signal in my MTT assay in the absence of cells when this compound is present. What could be the cause?
A2: This strongly suggests direct reduction of the MTT tetrazolium salt by this compound. Many natural compounds, particularly those with antioxidant properties, can non-enzymatically reduce MTT to its formazan (B1609692) product, resulting in a color change that is independent of cellular metabolic activity.[2] This leads to an overestimation of cell viability or an underestimation of cytotoxicity.
Q3: Can this compound interfere with my ELISA results?
A3: Yes, interference in ELISA is possible through several mechanisms:
-
HRP Inhibition/Enhancement: this compound could directly interact with the horseradish peroxidase (HRP) enzyme commonly conjugated to secondary antibodies, either inhibiting or enhancing its catalytic activity and affecting signal development.
-
Matrix Effects: It may alter the sample matrix, affecting antigen-antibody binding.
-
Non-specific Binding: The compound could non-specifically bind to the plate surface or to assay components, leading to high background.
Q4: My antioxidant assay (DPPH or ABTS) results with this compound are inconsistent. Why?
A4: Inconsistencies in antioxidant assays can arise from:
-
Reaction Kinetics: The reaction between this compound and the radical (DPPH or ABTS) may have different kinetics compared to the standard antioxidant (e.g., Trolox or ascorbic acid). It is crucial to ensure the reaction has reached a stable endpoint.
-
Solvent Effects: The choice of solvent can influence the antioxidant activity measurement.
-
Color Interference: If this compound solutions are colored, this can interfere with the absorbance reading of the assay.
Troubleshooting Guides
Issue 1: Suspected Interference in Cell Viability Assays (e.g., MTT, XTT, WST-1)
| Symptom | Possible Cause | Troubleshooting Steps |
| High background absorbance in wells with compound but no cells. | Direct reduction of the tetrazolium salt by this compound. | 1. Run a cell-free control: Prepare wells with media and this compound at the same concentrations used in the experiment, but without cells. Add the tetrazolium reagent and measure the absorbance. 2. Subtract background: If significant absorbance is detected in the cell-free control, subtract this value from your experimental wells. 3. Use an alternative assay: Consider using a viability assay with a different mechanism, such as a resazurin-based assay (e.g., AlamarBlue), an ATP-based luminescence assay (e.g., CellTiter-Glo), or a direct cell counting method (e.g., Trypan Blue exclusion). |
| Unexpectedly high cell viability at high concentrations of the compound. | The direct reductive activity of the compound is masking its cytotoxic effects. | 1. Perform the cell-free control as described above. 2. Wash cells before adding the reagent: After treating cells with this compound, gently wash the cells with fresh media or PBS to remove any remaining compound before adding the viability reagent. |
| Inconsistent results between experiments. | Degradation of this compound in the cell culture medium. | 1. Perform a stability test: Incubate this compound in the cell culture medium under your experimental conditions (37°C, 5% CO2) for different time points and quantify its concentration using HPLC. 2. Prepare fresh solutions: Always use freshly prepared solutions of this compound for each experiment. 3. Minimize light exposure: Protect stock solutions and experimental plates from light. |
Issue 2: Suspected Interference in ELISA
| Symptom | Possible Cause | Troubleshooting Steps |
| High background or inconsistent results. | Interference with the HRP enzyme or non-specific binding. | 1. Test for HRP interference: In a cell-free system, add this compound to the HRP substrate reaction (e.g., TMB and H₂O₂) and measure the signal. Compare this to a control without the compound. 2. Check for non-specific binding: Coat a plate with blocking buffer only (no capture antibody). Add your sample containing this compound, followed by the detection antibody and substrate steps. A high signal indicates non-specific binding. 3. Optimize blocking: Try different blocking buffers (e.g., BSA, non-fat dry milk, or commercial blockers). 4. Sample dilution: Dilute your sample to reduce the concentration of the interfering compound, if sensitivity allows. |
| Lower than expected signal. | Inhibition of HRP activity or interference with antigen-antibody binding. | 1. Perform the HRP interference test as described above. 2. Inhibition test: Pre-incubate the antibody with a known amount of antigen before adding it to the coated plate. A lack of signal reduction in the presence of this compound might suggest interference.[3] |
Issue 3: Suspected Interference in Antioxidant Assays (DPPH/ABTS)
| Symptom | Possible Cause | Troubleshooting Steps |
| Color interference. | This compound solution has inherent color at the assay wavelength. | 1. Run a compound blank: Prepare a sample with this compound in the assay solvent (without the radical) and measure its absorbance. Subtract this value from your readings. |
| Variable results. | Reaction has not reached completion. | 1. Kinetic study: Measure the absorbance at several time points after adding the compound to the radical solution to determine when the reaction plateaus. Use this time point for all subsequent measurements. |
Quantitative Data Summary
The following tables provide illustrative quantitative data on how a saponin like this compound might interfere with common assays. Note: This data is representative and should be confirmed experimentally for your specific conditions.
Table 1: Illustrative Example of this compound Interference in MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) - With Cells | Absorbance (570 nm) - Cell-Free Control | Corrected Absorbance | % Viability (Corrected) |
| 0 (Control) | 1.20 | 0.05 | 1.15 | 100% |
| 10 | 1.15 | 0.10 | 1.05 | 91.3% |
| 50 | 1.00 | 0.25 | 0.75 | 65.2% |
| 100 | 0.85 | 0.40 | 0.45 | 39.1% |
Table 2: Illustrative Example of this compound Interference with HRP in an ELISA-like System
| Concentration of this compound (µM) | HRP Activity (Absorbance at 450 nm) | % Inhibition of HRP |
| 0 (Control) | 1.50 | 0% |
| 10 | 1.45 | 3.3% |
| 50 | 1.20 | 20.0% |
| 100 | 0.90 | 40.0% |
Detailed Experimental Protocols
Protocol 1: Testing for Interference in the MTT Assay
-
Plate Setup:
-
Designate wells for "With Cells" and "Cell-Free Control".
-
For "With Cells" wells, seed cells at your desired density and allow them to adhere overnight.
-
"Cell-Free Control" wells should contain only cell culture medium.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to both "With Cells" and "Cell-Free Control" wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
-
Readout:
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the "Cell-Free Control" wells from the corresponding "With Cells" wells to get the corrected absorbance.
-
Calculate cell viability relative to the vehicle control.
-
Protocol 2: Testing for Interference in an ELISA Assay
-
Plate Coating:
-
Coat a 96-well plate with the capture antibody or antigen as per your standard protocol.
-
Include wells that are only blocked (no coating) to check for non-specific binding.
-
-
Blocking:
-
Block all wells with an appropriate blocking buffer.
-
-
HRP Interference Check (Parallel Plate):
-
In a separate, uncoated plate, add 50 µL of TMB substrate.
-
Add 50 µL of this compound dilutions.
-
Add 10 µL of diluted HRP-conjugated antibody.
-
Incubate and add stop solution. Read absorbance at 450 nm. A change in signal compared to the control indicates direct interference with HRP or the substrate.
-
-
Sample/Compound Addition:
-
Add your samples containing the analyte and/or dilutions of this compound to the coated and blocked plate.
-
-
Detection:
-
Proceed with the addition of the detection antibody (HRP-conjugated) and substrate as per your standard protocol.
-
-
Readout and Analysis:
-
Measure the absorbance and compare the signal in the presence and absence of this compound to identify any inhibition or enhancement.
-
Protocol 3: Testing for Interference in Antioxidant (ABTS/DPPH) Assays
-
Reagent Preparation:
-
Compound Blank:
-
In a 96-well plate, add your this compound dilutions to the assay solvent (e.g., methanol (B129727) or ethanol).
-
Measure the absorbance at the assay wavelength (e.g., 517 nm for DPPH, 734 nm for ABTS). This is your blank reading.
-
-
Assay:
-
Add the this compound dilutions to the radical solution.
-
-
Kinetic Measurement:
-
Immediately begin reading the absorbance at regular intervals (e.g., every minute for 30 minutes) to determine the reaction kinetics and the time to reach a stable reading.
-
-
Data Analysis:
-
Subtract the compound blank absorbance from the final absorbance reading.
-
Calculate the percentage of radical scavenging activity.
-
Visualizing Potential Mechanisms of Action and Interference
Signaling Pathways
This compound and related compounds have been reported to influence signaling pathways such as NF-κB, which is crucial in inflammation, and pathways related to mitochondrial function.[6][7][8] Understanding these interactions is key to interpreting experimental results.
Caption: this compound may inhibit the NF-κB signaling pathway.
Caption: this compound may protect mitochondrial function.
Experimental Workflow
Caption: A logical workflow for troubleshooting assay interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 3. An ELISA protocol to improve the accuracy and reliability of serological antibody assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV Alleviates the Myocardial Damage Induced by Lipopolysaccharide via the Toll-Like Receptor 4 (TLR4)/Nuclear Factor kappa B (NF-κB)/Proliferator-Activated Receptor α (PPARα) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV attenuates high glucose-induced NF-κB-mediated inflammation through activation of PI3K/AKT-ERK-dependent Nrf2/ARE signaling pathway in glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of Acetylastragaloside I stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective handling and use of Acetylastragaloside I in a research setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your stock solutions, thereby promoting reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity for many organic compounds, including saponins (B1172615) like this compound. Ethanol can also be a suitable solvent. It is crucial to use anhydrous, high-purity solvents to minimize the risk of degradation.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C. Colder temperatures are generally better for preserving the integrity of the compound over extended periods.
-
Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can accelerate the degradation of the compound.
-
Light Protection: Store vials in the dark or use amber-colored vials to protect the solution from light-induced degradation.
-
Container: Use glass vials with Teflon-lined screw caps (B75204) to ensure a tight seal and prevent solvent evaporation and absorption of atmospheric moisture.
Q3: How long can I expect my this compound stock solution to be stable?
A3: While specific long-term stability data for this compound in various solvents is not extensively published, general data for triterpenoid (B12794562) saponins suggest they can be hydrolytically stable for several months when stored properly.[1] For DMSO stock solutions, it is best practice to prepare them fresh. If storage is necessary, they should be kept at -20°C for short-term (weeks) and -80°C for long-term (months) storage. It is advisable to perform periodic quality control checks, especially for long-term experiments.
Q4: Can I store my this compound stock solution at room temperature or 4°C?
A4: Storing this compound stock solutions at room temperature is not recommended due to the increased risk of degradation.[2] While storage at 4°C is preferable to room temperature, it is only suitable for very short-term storage (a few days). For any storage period longer than a day, freezing at -20°C or -80°C is the recommended practice.
Q5: What are the signs of this compound degradation in a stock solution?
A5: Visual signs of degradation can include a change in color, the appearance of cloudiness, or the formation of precipitate. However, degradation can occur without any visible changes. Therefore, the most reliable method to assess the stability and purity of a stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue 1: Precipitation is observed in my this compound stock solution upon thawing or during storage.
-
Possible Cause 1: Supersaturation. The concentration of this compound may be too high for the solvent at the storage temperature.
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Solution: Gently warm the solution to 37°C and vortex or sonicate to attempt to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated. Consider preparing a new stock solution at a slightly lower concentration.
-
-
Possible Cause 2: Water Absorption. DMSO is hygroscopic and can absorb moisture from the atmosphere, which can reduce the solubility of hydrophobic compounds.
-
Solution: Use anhydrous DMSO and ensure vials are tightly sealed. When thawing, allow the vial to come to room temperature before opening to minimize condensation.
-
-
Possible Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing can lead to the formation of aggregates and precipitation.[3][4]
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Solution: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Issue 2: I observe precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium.
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Possible Cause: Poor Aqueous Solubility. this compound, like many saponins, has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can "crash out" of the solution.
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Solution 1: Optimize Final DMSO Concentration. While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and can help maintain the compound's solubility.
-
Solution 2: Stepwise Dilution. Instead of adding the stock solution directly to the final volume, perform a serial dilution. Add the DMSO stock to a smaller volume of the aqueous medium while vortexing, and then bring it to the final volume.
-
Solution 3: Use a Surfactant or Carrier. In some cases, a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a carrier molecule like cyclodextrin (B1172386) can improve the solubility of hydrophobic compounds in aqueous media. However, their compatibility with your specific experimental system must be validated.
-
Solution 4: Pre-warm the Medium. Adding the stock solution to a pre-warmed (e.g., 37°C) medium can sometimes improve solubility.
-
Quantitative Data Summary
The following table summarizes general stability data for saponins and compounds stored in common solvents. Specific quantitative data for this compound is limited; therefore, the provided data should be used as a general guideline.
| Compound Class/Solvent | Storage Condition | Duration | Stability | Reference |
| Triterpenoid Saponins | Ethanolic Solution | 6 months | Hydrolytically stable | [1] |
| General Saponin (B1150181) | 10°C (Sterilized) | 21 days | Low degradation | [2] |
| General Saponin | 26°C (Non-sterilized) | 21 days | Significant degradation | [2] |
| Various Compounds in DMSO | 4°C (with freeze-thaw) | 7 weeks | Compound dependent | [3][4] |
| Various Compounds in DMSO | Room Temperature | 1 year | ~52% observed | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber glass vials with Teflon-lined screw caps
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound solid and the solvent to room temperature.
-
Accurately weigh the desired amount of this compound and place it in a sterile vial.
-
Add the appropriate volume of the chosen solvent (DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile amber vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC-UV (Forced Degradation Study)
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is particularly useful when specific stability data is unavailable.[6][7]
-
Materials:
-
Prepared this compound stock solution (e.g., 1 mg/mL in DMSO)
-
0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) and water
-
Trifluoroacetic acid (TFA) or formic acid (optional, for mobile phase modification)
-
-
Procedure:
-
Sample Preparation for Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period.
-
Control: Keep an aliquot of the stock solution at the recommended storage condition (-20°C or -80°C).
-
-
HPLC Analysis:
-
Mobile Phase: A typical gradient elution for saponins involves:
-
Solvent A: Water with 0.1% TFA or formic acid
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid
-
Run a gradient from a lower to a higher percentage of Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 205 nm for saponins without a strong chromophore.[8][9]
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Analyze all samples by HPLC.
-
Compare the chromatograms of the stressed samples to the control sample.
-
Monitor for a decrease in the peak area of the parent this compound peak and the appearance of new peaks, which indicate degradation products.
-
Calculate the percentage of degradation for each stress condition.
-
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways where this compound is often studied, as well as a workflow for preparing stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. Use of a simplified HPLC-UV analysis for soyasaponin B determination: study of saponin and isoflavone variability in soybean cultivars and soy-based health food products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Acetylastragaloside I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Acetylastragaloside I in cell lines.
Frequently Asked Questions (FAQs)
1. What are the first steps to assess the potential off-target effects of this compound?
The initial step is to perform a comprehensive literature review on this compound and related compounds (e.g., other astragalosides) to identify known targets and modulated signaling pathways. This will provide a foundation for designing targeted experiments. Subsequently, a tiered experimental approach is recommended, starting with broad screening assays and progressing to more specific validation studies.
2. Which cell lines are most appropriate for studying the off-target effects of this compound?
The choice of cell lines should be guided by the intended therapeutic application of this compound. It is advisable to use a panel of cell lines, including:
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Target-positive cell lines: Cells expressing the intended target of this compound.
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Target-negative cell lines: Cells that do not express the intended target to help distinguish between on-target and off-target effects.
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Cell lines from different tissues: To assess potential tissue-specific off-target effects.
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Normal, non-cancerous cell lines: To evaluate general cytotoxicity and effects on healthy cells. For example, a study on Astragaloside (B48827) III used the normal human lung epithelial cell line BEAS-2B alongside lung cancer cell lines.[1]
3. What are the common methodologies to identify potential off-target proteins of this compound?
Several unbiased, large-scale methods can be employed to identify potential off-target proteins:
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Kinase Profiling: Screen this compound against a large panel of kinases to identify any unintended interactions.[2][3][4][5] Many commercial services offer kinase screening panels.
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Proteomic Analysis: Techniques like Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA) can identify direct protein targets by measuring changes in protein thermal stability upon compound binding.[6] Quantitative proteomic analysis of cell lysates treated with this compound can also reveal changes in protein expression levels that indicate pathway modulation.[1][7]
-
Transcriptomic Analysis (RNA-seq): This method provides a global view of changes in gene expression following treatment with this compound, which can help identify affected signaling pathways.[8][9][10][11]
4. How can I validate the off-target interactions identified from screening assays?
Validation is a critical step to confirm the physiological relevance of putative off-target interactions.[12] Common validation methods include:
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm and quantify the binding affinity of this compound to the identified off-target protein.
-
Enzymatic Assays: If the off-target is an enzyme, its activity can be measured in the presence of varying concentrations of this compound.[13]
-
Cellular Assays: Overexpression or knockdown/knockout (e.g., using CRISPR/Cas9) of the potential off-target protein in a relevant cell line can help determine if the observed cellular phenotype is dependent on this interaction.[14][15]
-
Western Blotting: To confirm changes in the expression or phosphorylation status of the off-target protein and downstream signaling components.
Troubleshooting Guides
Issue 1: High background or non-specific binding in immunoassays.
-
Possible Cause: Inadequate blocking, inappropriate antibody concentrations, or issues with the washing steps. Non-specific binding of antibodies to the solid phase in assays like ELISA can be a problem.[16][17][18]
-
Troubleshooting Steps:
-
Optimize Blocking: Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers) and incubation times.
-
Titrate Antibodies: Determine the optimal concentration for primary and secondary antibodies to minimize non-specific binding while maintaining a strong signal.
-
Increase Wash Steps: Increase the number and duration of wash steps to more effectively remove unbound antibodies.
-
Include Proper Controls: Always include negative controls (e.g., cells not treated with the compound, isotype controls for antibodies) to assess background levels.
-
Issue 2: Discrepancies between data from different off-target screening platforms.
-
Possible Cause: Different platforms have varying sensitivities, specificities, and mechanisms of detection. For example, cell-free methods may be more sensitive but have lower validation rates than cell-based methods due to the absence of a cellular context.[19]
-
Troubleshooting Steps:
-
Use a Consensus Approach: Employ multiple computational and experimental tools to identify potential off-targets.[20]
-
Prioritize Hits: Focus on validating hits that are identified by more than one method.
-
Consider Assay Limitations: Be aware of the inherent limitations of each assay. For instance, some assays may be prone to interference from promiscuous compounds.[21][22]
-
Validate in a Cellular Context: Ultimately, any potential off-target effect should be validated in a relevant cellular model.
-
Issue 3: Difficulty in distinguishing between off-target effects and general cytotoxicity.
-
Possible Cause: At high concentrations, many compounds can induce non-specific cytotoxicity. It's crucial to differentiate this from a specific off-target interaction.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform experiments over a wide range of concentrations. Specific off-target effects should occur at concentrations lower than those causing general cytotoxicity.
-
Use Multiple Viability Assays: Employ a battery of cytotoxicity assays that measure different cellular parameters, such as metabolic activity (MTT, MTS), membrane integrity (LDH release, Trypan Blue), and apoptosis (caspase activity, Annexin V staining).[23][24][25][26][27][28][29] This provides a more complete picture of the cellular response.
-
Time-Course Experiments: Assess cell viability at different time points to distinguish between acute and chronic effects.
-
Compare with a Known Cytotoxic Agent: Use a well-characterized cytotoxic compound as a positive control.
-
Data Presentation
Table 1: Hypothetical Kinase Profiling Results for this compound
| Kinase | % Inhibition at 10 µM | IC50 (µM) |
| Target Kinase X | 95% | 0.1 |
| Off-Target Kinase A | 78% | 2.5 |
| Off-Target Kinase B | 65% | 8.1 |
| Off-Target Kinase C | 20% | > 50 |
| Off-Target Kinase D | 5% | > 50 |
Table 2: Summary of Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Cell Type | Target X Expression | MTT IC50 (µM) | LDH Release EC50 (µM) |
| Cell Line A | Cancer | High | 0.5 | 15 |
| Cell Line B | Cancer | Low | 10 | 25 |
| Cell Line C | Normal | Low | > 50 | > 50 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-Akt, total Akt, phospho-p38, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Potential modulation of the TLR4/NF-κB/STAT3 signaling pathway.
Caption: Potential modulation of the TGF-β1/Smad signaling pathway.
References
- 1. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. assayquant.com [assayquant.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-cell RNA sequencing reveals cellular dynamics and therapeutic effects of astragaloside IV in slow transit constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus biofilm inhibition by ursolic acid and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive RNA-Seq Profiling Reveals Temporal and Tissue-Specific Changes in Gene Expression in Sprague–Dawley Rats as Response to Heat Stress Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improving the sensitivity of immunoassays by reducing non-specific binding of poly(acrylic acid) coated upconverting nanoparticles by adding free poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. communities.springernature.com [communities.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 25. researchgate.net [researchgate.net]
- 26. miltenyibiotec.com [miltenyibiotec.com]
- 27. youtube.com [youtube.com]
- 28. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
Interpreting unexpected results in Acetylastragaloside I studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Acetylastragaloside I studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a cycloartane-type triterpenoid (B12794562) saponin (B1150181) derived from the root of Astragalus membranaceus. Its primary known mechanism of action involves the inhibition of the Protease-Activated Receptor 2 (PAR2) signaling pathway.[1] By inhibiting PAR2 and its downstream effectors such as Protein Kinase A (PKA) and Protein Kinase C epsilon (PKCε), this compound can alleviate inflammatory responses.[1]
Q2: What are the potential therapeutic applications of this compound?
Research suggests that this compound has potential therapeutic applications in diseases characterized by inflammation and fibrosis. For instance, it has been studied for its beneficial effects in liver diseases, where it may alleviate hepatic fibrosis.[1] Its anti-inflammatory properties suggest it could be investigated for a broader range of inflammatory conditions.
Q3: Are there any known issues with the stability of this compound?
Q4: What is the difference between Astragaloside IV and this compound?
Astragaloside IV is the basic structural skeleton for several other astragalosides, including this compound.[2] this compound is an acetylated derivative of an astragaloside. This structural difference can influence the compound's physicochemical properties, such as its solubility, stability, and pharmacokinetic profile, potentially leading to different biological activities and experimental outcomes.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Q: We are observing significant variability in our in-vitro/in-vivo results between experimental batches. What could be the cause?
Possible Causes and Solutions:
-
Compound Stability and Degradation: this compound, like other saponins, may be prone to degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Store the compound in a cool, dark, and dry place as recommended by the supplier. For solutions, prepare them fresh for each experiment or store them at appropriate temperatures (e.g., -20°C or -80°C) for a limited time.
-
Assess pH of Solutions: The stability of related compounds is pH-dependent.[3] Ensure the pH of your experimental buffers is consistent and within a range that does not promote degradation.
-
Conduct Stability Tests: If variability persists, consider performing a simple stability test by incubating this compound under your experimental conditions for the duration of the assay and then analyzing its integrity using methods like HPLC or UPLC-MS/MS.[2]
-
-
-
Pharmacokinetic Variability (In-vivo studies): The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between individual animals, leading to different plasma and tissue concentrations.[4][5][6]
-
Troubleshooting Steps:
-
Standardize Animal Models: Use animals of the same age, sex, and genetic background.
-
Control for Environmental Factors: House animals under controlled conditions of light, temperature, and diet.
-
Monitor Drug Levels: If feasible, measure the plasma concentrations of this compound to correlate with the observed effects.[4]
-
-
-
Inaccurate Pipetting and Dilutions: Inconsistent concentrations of the compound will lead to variable results.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Prepare Fresh Dilutions: Prepare fresh serial dilutions for each experiment from a well-characterized stock solution.
-
-
Issue 2: Lack of Expected Biological Effect
Q: We are not observing the expected anti-inflammatory or anti-fibrotic effects of this compound in our model system.
Possible Causes and Solutions:
-
Incorrect Dosing or Concentration: The biological effects of many compounds are dose-dependent.
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Test a wide range of concentrations to determine the optimal effective dose in your specific experimental model.
-
Review Existing Literature: Compare your chosen dose with those reported in other studies, keeping in mind that the effective dose can vary between different cell types and animal models.
-
-
-
Degraded Compound: The compound may have lost its activity due to improper storage or handling.
-
Troubleshooting Steps:
-
Use a Fresh Stock: Prepare solutions from a new, unopened vial of this compound.
-
Verify Compound Integrity: Use analytical methods like HPLC or UPLC-MS/MS to confirm the purity and integrity of your compound stock.[2]
-
-
-
Cell Line or Animal Model Insensitivity: The specific signaling pathways targeted by this compound may not be active or relevant in your chosen model.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression of the PAR2 receptor in your cells or tissues of interest using techniques like Western Blot or qPCR.
-
Consider Alternative Models: If the target is not present or is expressed at very low levels, consider using a different, more appropriate model system.
-
-
Issue 3: Unexpected or Off-Target Effects
Q: We are observing biological effects that are not consistent with the known mechanism of action of this compound.
Possible Causes and Solutions:
-
Signaling Pathway Crosstalk: Biological signaling pathways are complex and interconnected.[7][8][9] this compound's modulation of the PAR2 pathway may indirectly influence other pathways.
-
Troubleshooting Steps:
-
Perform Pathway Analysis: Use techniques like pathway-specific PCR arrays or Western blotting for key proteins in related signaling cascades (e.g., MAPK, NF-κB) to identify potential crosstalk.
-
Consult Systems Biology Databases: Utilize online resources to explore potential interactions between the PAR2 pathway and other signaling networks.
-
-
-
Off-Target Effects: this compound may interact with other unintended molecular targets.[10][11][12][13][14]
-
Troubleshooting Steps:
-
Use Target-Specific Inhibitors/Activators: To confirm that the observed effect is mediated by the intended target (PAR2), use known PAR2 agonists or antagonists in parallel with this compound.
-
Consider Computational Docking: In-silico studies can help predict potential off-target binding sites.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of a Novel Triazole (Illustrative Example of Intersubject Variability)
| Parameter | Dose 1 | Dose 2 | Dose 3 |
| Cmax (ng/mL) | 150 ± 25 | 310 ± 50 | 620 ± 95 |
| AUC0-∞ (ng·h/mL) | 1200 ± 300 | 2500 ± 600 | 5100 ± 1100 |
| t1/2 (h) | 8.5 ± 1.5 | 8.7 ± 1.8 | 9.1 ± 2.0 |
| Intersubject Variability (CV%) for Cmax | 16.7% | 16.1% | 15.3% |
| Intersubject Variability (CV%) for AUC0-∞ | 25.0% | 24.0% | 21.6% |
| Data presented here is for illustrative purposes to highlight the concept of intersubject variability in pharmacokinetic studies and is not actual data for this compound.[15] |
Experimental Protocols
Protocol 1: Western Blot Analysis for PAR2 Signaling Pathway Proteins
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PAR2, PKA, PKCε, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Protocol 2: UPLC-MS/MS for Quantification of Astragalosides
-
Sample Preparation: Prepare samples (e.g., plasma, tissue homogenates, or experimental solutions) by protein precipitation or solid-phase extraction.
-
Chromatographic Separation: Inject the prepared sample into a UPLC system equipped with a C18 column. Use a gradient elution with mobile phases such as acetonitrile (B52724) and water with 0.1% formic acid.[2]
-
Mass Spectrometric Detection: Detect the analyte using a tandem mass spectrometer (MS/MS) in positive electrospray ionization (ESI+) mode. Monitor specific parent-to-daughter ion transitions for this compound and an internal standard.
-
Quantification: Construct a calibration curve using known concentrations of this compound and determine the concentration in the unknown samples by interpolation.[2]
Visualizations
Caption: Inhibition of the PAR2 signaling pathway by this compound.
References
- 1. Astragaloside Alleviates Hepatic Fibrosis Function via PAR2 Signaling Pathway in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variability in aminoglycoside pharmacokinetics in critically ill surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting intrasubject variability of PK exposure: absolute oral bioavailability and acidic nature of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Alterations Associated with Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk of Oncogenic Signaling Pathways during Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Crosstalk Between Signaling Pathways and Cancer Metabolism in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-Ascending-Dose Pharmacokinetics and Safety of the Novel Broad-Spectrum Antifungal Triazole BAL4815 after Intravenous Infusions (50, 100, and 200 Milligrams) and Oral Administrations (100, 200, and 400 Milligrams) of Its Prodrug, BAL8557, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal Acetylastragaloside I activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for Acetylastragaloside I, with a specific focus on the impact of pH on its activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the biological activity of this compound?
A1: Currently, there is no definitive publicly available data specifying a single optimal pH for the maximal biological activity of this compound across all experimental systems. The optimal pH can be influenced by several factors, including the specific cell type, protein target, and assay conditions being used. It is crucial to empirically determine the optimal pH for your particular experimental setup.
Q2: How does pH affect the stability of this compound?
A2: this compound, a saponin (B1150181) containing glycosidic bonds, is susceptible to pH-dependent degradation. Generally, glycosidic bonds can undergo hydrolysis under acidic conditions. Conversely, while the glycosidic linkage is more stable at neutral to alkaline pH, the aglycone moiety may become susceptible to degradation in alkaline environments. Studies on the related compound, Astragaloside IV, have shown greater stability in acidic to neutral solutions (pH 3.0-7.0) compared to alkaline solutions (pH 9.0), particularly at elevated temperatures.[1][2] Therefore, it is recommended to handle stock solutions and experimental buffers within a mildly acidic to neutral pH range to maintain the structural integrity of this compound.
Q3: Can the pH of the culture medium affect the cellular uptake of this compound?
A3: Yes, the pH of the extracellular environment can influence the cellular uptake of compounds. For some glycosides and nanoparticles, cellular entry is a pH-dependent process.[3][4] The charge state of both the compound and the cell membrane can be altered by pH, which in turn can affect membrane permeability and the activity of transporters. It is advisable to maintain a consistent and well-buffered pH in your cell culture medium throughout the experiment to ensure reproducible results.
Q4: Are there any known signaling pathways affected by this compound that are pH-sensitive?
A4: While the direct impact of pH on this compound-mediated signaling is not well-documented, related astragalosides are known to modulate several key signaling pathways, including TGF-β1/Smad, MAPK, and PI3K/Akt.[5][6][7] The activities of many kinases and phosphatases within these pathways are highly pH-dependent. Therefore, significant deviations from physiological pH could indirectly affect the observed activity of this compound by altering the function of its downstream targets.
Troubleshooting Guides
Problem: High Variability in Experimental Results
| Possible Cause | Recommended Action |
| Inconsistent pH of Buffers or Media | Ensure all buffers and media are freshly prepared and that the pH is accurately measured and adjusted before each experiment. Use high-quality buffering agents to maintain stable pH throughout the incubation period. |
| Degradation of this compound Stock Solution | Prepare fresh stock solutions of this compound in a suitable solvent and a buffer system that ensures its stability (ideally mildly acidic to neutral pH). Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| pH Shift During Cell Culture | Monitor the pH of your cell culture medium during the experiment, as cellular metabolism can lead to acidification. If significant pH changes are observed, consider using a more robust buffering system or changing the medium more frequently. |
Problem: Low or No Observed Activity of this compound
| Possible Cause | Recommended Action |
| Suboptimal pH for Target Engagement | Perform a pH optimization experiment by testing the activity of this compound across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) to identify the optimal condition for your specific assay. |
| Compound Precipitation | Visually inspect your experimental wells for any signs of precipitation, especially at higher concentrations. The solubility of this compound may be pH-dependent. |
| pH-Induced Inactivation of Target Protein/Enzyme | Verify the optimal pH range for the activity of your target protein or enzyme from literature or preliminary experiments. Ensure your assay buffer is within this range. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
This protocol provides a framework for assessing the stability of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Common buffers include citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and Tris for alkaline pH.
-
Sample Preparation: Dissolve this compound in each buffer to a final concentration relevant to your experiments.
-
Incubation: Incubate the samples at a specific temperature (e.g., 37°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the concentration of intact this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
Table 1: Example Data for Acetylastragaloside IV Stability at 95°C
| pH | Retention after 60 min (%) |
| 3.0 | 91.01 ± 2.32[1] |
| 5.0 | 88.80 ± 2.21[1] |
| 7.0 | 89.57 ± 1.91[1] |
| 9.0 | 58.37 ± 1.10[1] |
Note: This data is for Astragaloside IV and serves as an illustrative example. Similar trends may be observed for this compound.
Protocol 2: pH Optimization for a Cell-Based Assay
This protocol outlines a method to determine the optimal pH for this compound activity in a cell-based assay.
-
Cell Seeding: Seed your cells of interest in a multi-well plate at an appropriate density.
-
Preparation of Media: Prepare your standard cell culture medium and adjust the pH to several different values (e.g., 6.5, 7.0, 7.4, 7.8) using sterile HCl or NaOH. Ensure the media contains a robust buffering system (e.g., HEPES) to maintain the pH during the experiment.
-
Treatment: Treat the cells with a fixed concentration of this compound in the media of different pH values. Include vehicle controls for each pH condition.
-
Incubation: Incubate the cells for the desired duration of your experiment.
-
Assay: Perform your specific cell-based assay (e.g., proliferation assay, gene expression analysis, Western blot).
-
Data Analysis: Compare the activity of this compound at each pH to determine the optimal condition.
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Potential signaling pathways modulated by astragalosides.
Caption: Troubleshooting logic for suboptimal this compound activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cellular uptake and cytotoxicity studies of pH-responsive polymeric nanoparticles fabricated by dispersion polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astragaloside Inhibits Hepatic Fibrosis by Modulation of TGF-β1/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Acetylastragaloside I quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Acetylastragaloside I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality control important?
Q2: Which analytical techniques are most suitable for the quality control of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common and powerful techniques for the quality control of this compound. HPLC with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV at low wavelength) is excellent for quantification and purity assessment. UPLC-MS/MS provides superior sensitivity and specificity, enabling the identification and quantification of this compound and its potential impurities, even in complex matrices.
Q3: Where can I obtain a reference standard for this compound?
A3: Certified reference standards are crucial for the accurate quantification and identification of this compound. These can be purchased from various chemical and pharmaceutical reference standard suppliers. It is recommended to source from reputable suppliers who provide a certificate of analysis detailing the purity and characterization of the standard. Websites like those of AccuStandard or USP are good starting points to search for reference materials.[1][2]
Q4: What are the potential impurities and degradation products of this compound?
A4: Impurities in this compound can originate from the raw plant material (other structurally related saponins), the extraction and purification process, or from degradation during storage. Degradation can occur under stress conditions such as exposure to strong acids, bases, oxidizing agents, light, or high temperatures.[3][4][5][6] Common degradation pathways for saponins (B1172615) include hydrolysis of the glycosidic bonds, leading to the loss of sugar moieties. Forced degradation studies are recommended to identify potential degradation products and to develop stability-indicating analytical methods.[3][4][5][6]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Dead volume in the system. | 1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Check and tighten all fittings; use low-dead-volume tubing. |
| Poor Resolution Between this compound and Other Saponins | 1. Suboptimal mobile phase composition. 2. Inefficient column. 3. Inappropriate gradient slope. | 1. Optimize the acetonitrile/water or methanol (B129727)/water ratio. The addition of a small amount of acid (e.g., formic acid) can sometimes improve peak shape. 2. Use a high-resolution column (e.g., smaller particle size, longer column). 3. Make the elution gradient shallower to increase the separation time between closely eluting peaks. |
| No or Low Signal/Peak | 1. Detector issue (e.g., lamp off for UV). 2. This compound lacks a strong chromophore for UV detection at standard wavelengths. 3. Sample degradation. | 1. Check the detector settings and ensure it is functioning correctly. 2. Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If using UV, detect at a low wavelength (e.g., 200-210 nm), being mindful of potential baseline noise. 3. Prepare fresh samples and store them appropriately (e.g., protected from light and at a low temperature). |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly. 2. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
UPLC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Ion Intensity | 1. Inefficient ionization. 2. Ion suppression from the matrix. 3. Incorrect MS parameters. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Test both positive and negative ion modes. 2. Improve sample preparation to remove interfering matrix components. Dilute the sample if possible. 3. Optimize the cone voltage and collision energy for the specific precursor-to-product ion transition of this compound. |
| Inconsistent Retention Times | 1. Column temperature fluctuations. 2. Inconsistent mobile phase composition. 3. Column equilibration issues. | 1. Use a column oven to maintain a stable temperature. 2. Ensure accurate mobile phase preparation and proper functioning of the solvent delivery system. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Leaks in the system. 3. Dirty MS source. | 1. Use high-purity, MS-grade solvents and additives. 2. Check for any leaks in the LC and MS systems. 3. Clean the MS ion source according to the manufacturer's instructions. |
Experimental Protocols
HPLC-ELSD Method for Purity Assessment
This protocol is a general guideline for the analysis of this compound and other astragalosides. Optimization may be required.
-
Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient Elution:
-
A time-based gradient can be optimized to achieve separation of this compound from other related compounds. A starting point could be a linear gradient from 30% A to 50% A over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
UPLC-Q-TOF-MS/MS for Identification and Quantification
This protocol provides a starting point for the sensitive and specific analysis of this compound.
-
Instrumentation: UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.[9]
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A fast gradient can be employed, for instance, from 20% B to 80% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
MS Settings:
-
Ionization Mode: ESI positive and negative modes should be tested for optimal signal.
-
Acquisition Mode: Data-dependent acquisition (DDA) or Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (optimize for this compound).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to obtain informative fragment ions.
-
-
Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove matrix interferences. For pure substance analysis, dissolve in methanol and filter as described for the HPLC method.
Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the analysis and potential mechanism of action of this compound.
References
- 1. accustandard.com [accustandard.com]
- 2. USP Reference Standards [usp.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. sgs.com [sgs.com]
- 7. [Simultaneous Determination of Five Astragalosides in Astragali Radix and Jinqi Jiangtang Tablet by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profiling the Metabolism of Astragaloside IV by Ultra Performance Liquid Chromatography Coupled with Quadrupole/Time-of-Flight Mass Spectrometry | MDPI [mdpi.com]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Astragaloside IV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Astragaloside (B48827) IV (AS-IV), a primary active saponin (B1150181) isolated from Astragalus membranaceus, against other established anti-inflammatory agents. The information presented herein is supported by experimental data from various preclinical models of inflammation, offering valuable insights for researchers in immunology and drug discovery.
Executive Summary
Astragaloside IV has demonstrated significant anti-inflammatory properties across a range of in vivo models. Its mechanisms of action primarily involve the inhibition of pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and mTORC1, leading to a reduction in inflammatory cell infiltration and the production of inflammatory mediators. Comparative studies reveal that the efficacy of AS-IV is comparable to that of standard anti-inflammatory drugs, such as the corticosteroid dexamethasone (B1670325), in certain inflammatory conditions. This guide will delve into the quantitative data, experimental methodologies, and underlying molecular pathways associated with the anti-inflammatory actions of AS-IV.
Comparative Performance Data
The anti-inflammatory efficacy of Astragaloside IV has been evaluated in several well-established animal models of inflammation. Below are summaries of quantitative data from studies comparing AS-IV with other anti-inflammatory agents.
Table 1: Comparison of Astragaloside IV and Dexamethasone in a Murine Model of Asthma
| Parameter | Control (OVA-induced Asthma) | Astragaloside IV (40 mg/kg) | Dexamethasone (1 mg/kg) |
| Inflammatory Cell Infiltration in Lung | Significant Infiltration | Remarkable Attenuation | Significant Inhibition |
| IL-4 Levels in BALF (pg/mL) | Elevated | Significantly Reduced | Significantly Reduced |
| IL-5 Levels in BALF (pg/mL) | Elevated | Significantly Reduced | Significantly Reduced |
| IL-13 Levels in BALF (pg/mL) | Elevated | No Significant Effect | Significantly Reduced |
| IFN-γ Levels in BALF (pg/mL) | Reduced | Increased | No Significant Effect |
BALF: Bronchoalveolar Lavage Fluid. Data synthesized from a study on ovalbumin (OVA)-induced allergic asthma in mice.[1]
Table 2: Comparison of Astragaloside IV and Dexamethasone in a Rat Model of LPS-Induced Acute Lung Injury
| Parameter | Control (LPS-induced ALI) | Astragaloside IV (40 mg/kg) | Dexamethasone (1.0 mg/kg) |
| TNF-α in Serum (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| IL-6 in Serum (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| IL-1β in Serum (pg/mL) | Significantly Increased | Decreased (not statistically significant) | Significantly Decreased |
| TNF-α in BALF (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| IL-6 in BALF (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| IL-1β in BALF (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
ALI: Acute Lung Injury; BALF: Bronchoalveolar Lavage Fluid; LPS: Lipopolysaccharide. Data from a study on LPS-induced acute lung injury in rats.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vivo experiments cited in this guide.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of ALI: Mice are anesthetized, and LPS (10 µ g/mouse ) dissolved in sterile saline is instilled intratracheally to induce lung injury. Control animals receive sterile saline.[4]
-
Treatment: Astragaloside IV (e.g., 20, 40, 80 mg/kg) or a comparator drug (e.g., dexamethasone 1.0 mg/kg) is administered, typically by oral gavage or intraperitoneal injection, at a specified time point before or after LPS instillation (e.g., 1 hour prior).[2][3]
-
Sample Collection: At a predetermined time after LPS challenge (e.g., 16-24 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with phosphate-buffered saline (PBS). Blood and lung tissues are also collected.[5]
-
Analysis:
-
Inflammatory Cell Count: Total and differential cell counts in BALF are determined using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF and serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Histopathology: Lung tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration, alveolar edema, and lung tissue damage.[4]
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in lung tissue homogenates.[4]
-
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rats.[6][7][8]
-
Treatment: Astragaloside IV or a comparator drug (e.g., indomethacin (B1671933) 5-10 mg/kg) is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[7][9]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration. The degree of swelling is calculated as the increase in paw volume.[7]
-
Analysis:
-
Inhibition of Edema: The percentage inhibition of edema is calculated for each treated group compared to the carrageenan-only control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be excised to measure levels of inflammatory mediators such as TNF-α, IL-1β, prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO).[7]
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Histopathology: Paw tissue sections can be prepared for H&E staining to visualize inflammatory cell infiltration.[10]
-
Molecular Mechanisms and Signaling Pathways
The anti-inflammatory effects of Astragaloside IV are mediated through the modulation of key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Astragaloside IV has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of p65, thereby suppressing the expression of these inflammatory cytokines.[11][12]
Inhibition of the NF-κB signaling pathway by Astragaloside IV.
Experimental Workflow for In Vivo Anti-inflammatory Studies
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound in an in vivo model.
A generalized workflow for in vivo anti-inflammatory studies.
Conclusion
The presented data robustly supports the in vivo anti-inflammatory effects of Astragaloside IV. Its efficacy, particularly in models of lung inflammation, is comparable to the corticosteroid dexamethasone. The primary mechanism of action involves the suppression of the NF-κB signaling pathway, a critical regulator of the inflammatory response. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of Astragaloside IV and other novel anti-inflammatory compounds. Future research should focus on expanding the comparative analysis of Astragaloside IV against a wider range of anti-inflammatory drugs in various preclinical models to fully elucidate its therapeutic promise.
References
- 1. Astragaloside IV Ameliorates Airway Inflammation in an Established Murine Model of Asthma by Inhibiting the mTORC1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. The impact of Astragaloside IV on the inflammatory response and gut microbiota in cases of acute lung injury is examined through the utilization of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. all-imm.com [all-imm.com]
Acetylastragaloside I vs. Astragaloside IV: A Comparative Guide to Biological Efficacy
In the realm of natural product research, particularly concerning constituents of Astragalus membranaceus, Acetylastragaloside I and Astragaloside (B48827) IV have garnered significant interest for their potential therapeutic applications. This guide provides a detailed, objective comparison of their biological efficacies, drawing upon available experimental data. It is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview to inform future research and development endeavors.
Chemical Structure and Physicochemical Properties
The fundamental difference between this compound and Astragaloside IV lies in the presence of an acetyl group on the xylose moiety of this compound, which is absent in Astragaloside IV. This seemingly minor structural variation can influence the molecule's physicochemical properties, potentially affecting its bioavailability, solubility, and interaction with biological targets.
Table 1: Physicochemical Properties of this compound and Astragaloside IV
| Property | This compound | Astragaloside IV | Reference |
| Molecular Formula | C43H70O15 | C41H68O14 | [1] |
| Molecular Weight | 827.0 g/mol | 784.97 g/mol | [1] |
| LogP (Lipophilicity) | Higher (predicted) | Lower (predicted) | [2] |
Note: The higher predicted LogP of this compound suggests it may have greater lipid solubility, which could influence its absorption and distribution in the body.
Comparative Biological Efficacy
While extensive research has been conducted on Astragaloside IV, data on this compound is comparatively limited. This section summarizes the available evidence for each compound across various biological activities.
Anti-inflammatory Activity
Astragaloside IV has demonstrated potent anti-inflammatory effects across numerous in vitro and in vivo models.[3] Its primary mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3] By suppressing NF-κB activation, Astragaloside IV reduces the expression of pro-inflammatory cytokines and adhesion molecules.[3]
Table 2: Anti-inflammatory Effects of Astragaloside IV
| Experimental Model | Key Findings | Reference |
| LPS-stimulated HUVECs | Decreased expression of E-selectin and VCAM-1.[3] | [3] |
| LPS- and TNFα-induced endothelial cells | Abolished nuclear translocation of NF-κB.[3] | [3] |
| LPS-treated mice | Significantly inhibited increases in serum MCP-1 and TNF-α. | [4] |
This compound: Direct experimental data on the anti-inflammatory activity of isolated this compound is scarce. However, studies on total Astragalus saponins (B1172615), which include acetylated derivatives, suggest a potential anti-inflammatory role.[5]
Neuroprotective Effects
Astragaloside IV exhibits significant neuroprotective properties, making it a compound of interest for neurodegenerative diseases and ischemic stroke.[6][7] Its mechanisms include anti-inflammatory, anti-oxidative, and anti-apoptotic actions within the central nervous system.[8]
Table 3: Neuroprotective Effects of Astragaloside IV
| Experimental Model | Key Findings | Reference |
| Cerebral ischemia/reperfusion injury rats | Improved neurological deficit and reduced cerebral infarction area, potentially via the Sirt1/Mapt pathway.[6] | [6] |
| 2-DG-induced endoplasmic reticulum stress in PC12 cells | Protected against ERS by inactivating GSK-3β and preventing mPTP opening.[9] | [9] |
| Post-ischemic brain in MCAO rats | Suppressed natural killer cell infiltration and activation.[8] | [8] |
This compound: While direct evidence is limited, a combination therapy including Astragaloside A (an isomer of this compound) has shown neuroprotective effects in chronic cerebral ischemia, suggesting potential activity for this class of compounds.[10] The neuroprotective mechanisms were linked to the activation of the PI3K/AKT pathway.[10]
Anticancer Activity
Astragaloside IV has been shown to possess anticancer activities against various cancer cell lines.[1][10] Its mechanisms are multifaceted and include inducing apoptosis, inhibiting proliferation and metastasis, and enhancing the efficacy of conventional chemotherapy drugs.[1][10]
Table 4: Anticancer Effects of Astragaloside IV
| Cancer Cell Line/Model | Key Findings | Reference |
| Hepatocellular carcinoma (HCC) cells | Promoted apoptosis by upregulating microRNA-150-5p, which reduced β-catenin and BCL-2 expression.[1] | [1] |
| Vulvar squamous cell carcinoma (VSCC) | Induced apoptosis via the TGF-β1/Smad4 signaling pathway.[1] | [1] |
| Breast cancer cells | Upregulated Nrf2 by inhibiting the PI3K/Akt/mTOR signaling pathway, leading to increased apoptosis.[1] | [1] |
This compound: Studies on total Astragalus saponins have demonstrated pro-apoptotic properties in human colon cancer cells, suggesting that acetylated components like this compound may contribute to these anticancer effects.[5] The mechanism was linked to the transcriptional activation of the NSAID-activated gene (NAG-1).[5]
Cardiovascular Effects
Astragaloside IV exerts significant protective effects on the cardiovascular system.[11][12] It has been shown to improve cardiac function, reduce myocardial injury, and protect vascular endothelial cells.[11][12]
Table 5: Cardiovascular Effects of Astragaloside IV
| Experimental Model | Key Findings | Reference |
| Doxorubicin-treated mice | Reduced myocardial injury, apoptosis, and cardiac fibrosis by inhibiting NOX2 and NOX4 expression.[11] | [11] |
| LPS-induced mice | Improved cardiac function and myocardial cell viability, associated with inhibition of the TLR4/NF-κB pathway.[11] | [11] |
| Rats with chronic hyperhomocysteinemia | Ameliorated impairment of endothelium-dependent vasorelaxation.[13] | [13] |
This compound: While specific data on this compound is lacking, studies on total Astragalus saponins (ASP) have shown beneficial effects in animal models of cardiovascular disease, including controlling blood pressure and improving vasorelaxation.[13]
Experimental Protocols
In Vitro Anti-inflammatory Assay (Astragaloside IV)
Objective: To determine the effect of Astragaloside IV on the expression of adhesion molecules on endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Treatment: HUVECs are pre-incubated with varying concentrations of Astragaloside IV for a specified time.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).
-
Analysis: The expression of adhesion molecules like E-selectin and VCAM-1 is quantified using cell-based ELISA or flow cytometry.[3]
In Vivo Neuroprotection Assay (Astragaloside IV)
Objective: To evaluate the neuroprotective effect of Astragaloside IV in a model of ischemic stroke.
Methodology:
-
Animal Model: A model of middle cerebral artery occlusion/reperfusion (MCAO/R) is induced in rats.
-
Treatment: Rats are administered Astragaloside IV at different doses, typically via intraperitoneal or intravenous injection, at specific time points relative to the ischemic event.
-
Behavioral Assessment: Neurological deficits are assessed using scoring systems like the modified Neurological Severity Scores (mNSS).
-
Histological Analysis: Brain tissue is collected and stained (e.g., with TTC) to measure the cerebral infarction volume.
-
Molecular Analysis: Protein levels of key signaling molecules (e.g., SIRT1, MAPT) in the brain tissue are determined by Western blotting or immunohistochemistry.[6]
Signaling Pathways and Molecular Mechanisms
The biological activities of this compound and Astragaloside IV are mediated through the modulation of various intracellular signaling pathways.
Astragaloside IV
Astragaloside IV has been shown to modulate several key signaling pathways, including:
-
NF-κB Pathway: Inhibition of this pathway is central to its anti-inflammatory effects.[3]
-
PI3K/Akt/mTOR Pathway: This pathway is involved in its anticancer and neuroprotective activities.[1][10]
-
MAPK Pathway: Modulation of MAPK signaling contributes to its cardiovascular protective effects.[12]
-
Sirt1/Mapt Pathway: This pathway is implicated in its neuroprotective effects in cerebral ischemia.[6]
-
TGF-β/Smad Pathway: This pathway is involved in its anti-fibrotic and some of its anticancer effects.[1]
Figure 1. Signaling pathways modulated by Astragaloside IV.
This compound
Due to limited research, the specific signaling pathways modulated by this compound are not well-defined. However, based on studies of total Astragalus saponins and related compounds, it is hypothesized to act through similar pathways as Astragaloside IV, with potential differences in potency and target affinity due to its acetyl group.
Figure 2. Hypothesized mechanism of this compound.
Conclusion
Astragaloside IV is a well-researched compound with demonstrated efficacy across a range of biological activities, including anti-inflammatory, neuroprotective, anticancer, and cardiovascular-protective effects. Its mechanisms of action are increasingly understood, involving the modulation of key signaling pathways.
In contrast, this compound remains a relatively understudied molecule. While its structural similarity to Astragaloside IV and preliminary data from studies on total Astragalus saponins suggest it may possess similar biological activities, direct comparative evidence is lacking. The presence of the acetyl group in this compound may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to differences in efficacy and potency compared to Astragaloside IV.
Future research should focus on conducting direct, head-to-head comparative studies of this compound and Astragaloside IV in various experimental models. Such studies are crucial to elucidate the specific biological activities and therapeutic potential of this compound and to determine whether the acetyl group confers any advantageous properties. This will enable a more complete understanding of the structure-activity relationships of these important natural products and guide the development of novel therapeutic agents.
References
- 1. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel anticancer effect of Astragalus saponins: Transcriptional activation of NSAID-activated gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astragaloside IV suppresses post-ischemic natural killer cell infiltration and activation in the brain: involvement of histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection Effect of Astragaloside IV from 2-DG-Induced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the neuroprotection of the combination of astragaloside A, chlorogenic acid and scutellarin in treating chronic cerebral ischemia via network analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review on the protective mechanism of astragaloside IV against cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astragaloside IV: An Effective Drug for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular protective effects of Astragalus membranaceus and its main constituents in rats with chronic hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acetylastragaloside I and Other Key Astragalus Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Acetylastragaloside I and other prominent saponins (B1172615) isolated from Astragalus membranaceus, including Astragaloside I, II, III, and IV. The analysis is supported by experimental data to highlight their distinct and overlapping therapeutic potentials in immunomodulation, anti-inflammatory action, and osteogenesis.
Overview of Key Astragalus Saponins
Astragalus membranaceus is a foundational herb in traditional medicine, containing several bioactive triterpenoid (B12794562) saponins. Among these, Astragaloside IV (AS-IV) is the most extensively studied. However, emerging research reveals unique pharmacological profiles for other related compounds, including this compound (ASI), Astragaloside I (AS-I), Astragaloside II (AS-II), and Astragaloside III (AS-III). Understanding their individual activities is crucial for targeted therapeutic development.
Comparative Biological Activities
The primary pharmacological activities of these saponins diverge, with certain compounds showing superior potency in specific biological systems. This compound demonstrates notable osteogenic properties, while Astragaloside II is a potent T-cell activator. Astragaloside IV is recognized for its broad-spectrum anti-inflammatory and cardioprotective effects.
Immunomodulatory Effects: T-Cell Activation
A key differentiator among Astragalus saponins is their ability to modulate T-cell function. This activity is largely mediated by their effect on the CD45 protein tyrosine phosphatase (PTPase), a critical regulator in the T-cell receptor signaling pathway. A comparative study assessing the ability of various astragalosides to enhance CD45-mediated hydrolysis revealed significant differences in potency.
Table 1: Comparative Efficacy on CD45 PTPase Activity
| Compound | EC50 (µg/mL) | Relative Potency |
| Astragaloside II | 3.33 | Most Potent |
| Astragaloside III | 6.29 | High |
| This compound | 9.57 | Moderate |
| Astragaloside I | 10.42 | Moderate |
| Astragaloside IV | > 10.42 | Lower |
Data shows that Astragaloside II is the most effective activator of CD45 PTPase, suggesting it is the most potent immunomodulator among the tested saponins in the context of T-cell activation.
Osteogenic Activity: Bone Formation
Both this compound and Astragaloside IV have demonstrated significant potential in promoting bone formation by stimulating osteoblast differentiation.
-
This compound (ASI): At concentrations of 10-40 µM, ASI has been shown to stimulate osteoblast differentiation through the Wnt/β-catenin signaling pathway. It upregulates key osteogenic markers, including β-catenin and Runx2, without inducing cytotoxicity.
-
Astragaloside IV (AS-IV): AS-IV also promotes osteogenesis, enhancing alkaline phosphatase (ALP) activity and extracellular matrix mineralization in osteoblastic cell lines at concentrations around 20-40 µM. Its mechanism involves multiple pathways, including PI3K/Akt/eNOS.
Table 2: Comparative Osteogenic Activity in MC3T3-E1 Pre-osteoblast Cells
| Compound | Effective Concentration | Key Upregulated Markers | Primary Signaling Pathway |
| This compound | 10 - 40 µM | β-catenin, Runx2, ALP, Calcium | Wnt/β-catenin |
| Astragaloside IV | 20 - 40 µM | ALP, Runx2, COL-1, OCN, Calcium | PI3K/Akt, Hedgehog |
Anti-inflammatory Effects
While direct quantitative comparisons of the anti-inflammatory activity of this compound are limited, studies comparing total Astragalus saponins (AST) to purified Astragaloside IV provide critical insights.
A study on TNFα-induced inflammation in endothelial cells found that the total saponin (B1150181) extract was a more effective inhibitor than AS-IV alone. Specifically, AST inhibited TNFR1-mediated IκBα degradation and apoptosis, whereas AS-IV did not, suggesting that other saponins, such as AS-II and AS-III, contribute significantly to the overall anti-inflammatory effect of the whole extract.
Astragaloside IV is known to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a central mediator of inflammation. It has been shown to suppress the expression of adhesion molecules on endothelial cells and reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of these saponins are rooted in their differential modulation of key cellular signaling pathways.
This compound: Wnt/β-catenin Pathway in Osteogenesis
This compound promotes bone formation by activating the canonical Wnt signaling pathway. It leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription factor Runx2, a master regulator of osteoblast differentiation.
Astragaloside II: CD45 PTPase in T-Cell Activation
Astragaloside II enhances T-cell activation by directly increasing the enzymatic activity of CD45 PTPase. CD45 dephosphorylates the inhibitory tyrosine residue on Lck (a Src-family kinase), leading to Lck activation and downstream signaling, culminating in T-cell proliferation and cytokine production.
Detailed Experimental Protocols
For reproducibility and validation, detailed methodologies for key experiments are provided below.
Osteoblast Differentiation - Alkaline Phosphatase (ALP) Activity Assay
This protocol is designed to quantify early-stage osteoblast differentiation in MC3T3-E1 cells.
-
1. Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin. Culture for 24 hours at 37°C and 5% CO₂.
-
2. Osteogenic Induction: Replace the culture medium with an osteogenic induction medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate). Add Astragalus saponins (e.g., this compound at 10, 20, 40 µM) or vehicle control (DMSO) to respective wells. Culture for 7 days, replacing the medium every 2-3 days.
-
3. Cell Lysis: After 7 days, wash the cell monolayer twice with ice-cold PBS. Add 200 µL of lysis buffer (0.1% Triton X-100 in PBS) to each well and incubate on a shaker for 20 minutes at 4°C.
-
4. ALP Reaction: Transfer 50 µL of the cell lysate from each well to a 96-well plate. Prepare p-nitrophenol (pNP) standards (0, 0.1, 0.2, 0.4, 0.8, 1.0 mM).
-
5. Substrate Addition: Add 50 µL of p-nitrophenyl phosphate (B84403) (pNPP) substrate solution (e.g., from a commercial kit) to each lysate well.
-
6. Incubation and Measurement: Incubate the plate at 37°C for 20-30 minutes, protected from light. Stop the reaction by adding 100 µL of 0.2 N NaOH.
-
7. Quantification: Measure the absorbance at 405 nm using a microplate reader. Calculate the ALP activity relative to the total protein concentration of the lysate (determined by a BCA assay) and normalize to the vehicle control.
Immunomodulation - CD45 PTPase Colorimetric Assay
This assay measures the enzymatic activity of CD45 PTPase in the presence of test compounds.
-
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for phosphatase activity (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT).
-
Substrate: Prepare a 10 mM solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.
-
Enzyme: Use recombinant human CD45 protein.
-
Test Compounds: Prepare stock solutions of Astragalosides I, II, III, IV, and this compound in DMSO and dilute to final concentrations in the assay buffer.
-
-
2. Assay Procedure:
-
In a 96-well plate, add 45 µL of diluted test compounds or vehicle control to triplicate wells.
-
Add 5 µL of the recombinant CD45 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
3. Reaction Initiation: Add 50 µL of the pNPP substrate solution to each well to start the reaction.
-
4. Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
5. Reaction Termination: Stop the reaction by adding 50 µL of 1 N NaOH to each well.
-
6. Measurement: Read the absorbance at 405 nm. The yellow color intensity is proportional to the amount of p-nitrophenol produced and thus to the CD45 activity.
-
7. Data Analysis: Calculate the percentage of activation relative to the vehicle control and determine the EC50 value for each compound using non-linear regression analysis.
Anti-Inflammatory - NF-κB Activation Western Blot
This protocol details the detection of NF-κB p65 subunit translocation to the nucleus in endothelial cells (e.g., HUVECs) as a marker of activation.
-
1. Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Pre-treat cells with various concentrations of Astragaloside IV (or other saponins) for 2 hours. Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB activation.
-
2. Nuclear and Cytoplasmic Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to swell the cell membrane, followed by centrifugation to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Lyse the nuclear pellet with a high-salt nuclear extraction buffer.
-
-
3. Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.
-
4. SDS-PAGE and Transfer: Load 20-30 µg of protein from each nuclear extract onto a 10% SDS-polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF membrane.
-
5. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against NF-κB p65 (e.g., Rabbit mAb, 1:1000 dilution). As a loading control for the nuclear fraction, use an antibody against Lamin B1 or Histone H3.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody: Incubate with an HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
6. Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the amount of nuclear p65 relative to the loading control.
Summary and Conclusion
This comparative analysis underscores the distinct pharmacological profiles of this compound and its related saponins.
-
This compound emerges as a promising agent for bone regeneration, with a clear mechanism of action through the Wnt/β-catenin pathway.
-
Astragaloside II is the most potent T-cell activator, making it a strong candidate for immunomodulatory therapies.
-
Astragaloside IV demonstrates broad anti-inflammatory and cardioprotective effects, primarily through inhibition of the NF-κB pathway.
-
The superior anti-inflammatory activity of total Astragalus saponins compared to AS-IV alone highlights the potential for synergistic interactions between different saponins.
For drug development professionals, these findings suggest that rather than viewing Astragalus saponins as a homogenous group, a compound-specific approach is necessary. The selection of a particular saponin should be guided by the desired therapeutic outcome, whether it be targeted immunomodulation, bone repair, or broad-spectrum anti-inflammatory action. Further head-to-head comparative studies, particularly quantifying the anti-inflammatory and cytokine-inhibiting effects of this compound, are warranted to fully elucidate its therapeutic potential.
A Comparative Guide to Positive Controls for Acetylastragaloside I Anti-Cancer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I (ASI), a saponin (B1150181) derived from Astragalus membranaceus, has garnered significant interest for its potential anti-cancer properties. Like its close analog Astragaloside IV (AS-IV), its mechanism of action is primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells, largely through the modulation of the PI3K/Akt/mTOR signaling pathway. When designing and interpreting in vitro anti-cancer assays for this compound, the inclusion of appropriate positive controls is paramount for validating assay performance and contextualizing the compound's potency. This guide provides a comparative overview of commonly used positive controls, their mechanisms of action, and relevant experimental data to aid researchers in selecting the most suitable controls for their studies.
Mechanism of Action of this compound and Rationale for Positive Control Selection
This compound and its related compounds primarily exert their anti-cancer effects by:
-
Inducing Apoptosis: Triggering programmed cell death is a key mechanism. This is often mediated by altering the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and activating caspases.
-
Inducing Cell Cycle Arrest: Halting the progression of the cell cycle, often at the G0/G1 or G2/M phase, prevents cancer cell proliferation.
-
Inhibiting the PI3K/Akt/mTOR Signaling Pathway: This crucial pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Inhibition of this pathway by this compound is a key upstream event leading to apoptosis and cell cycle arrest.
Based on these mechanisms, ideal positive controls are well-characterized compounds that induce cytotoxicity, apoptosis, or cell cycle arrest through known pathways. This guide focuses on three widely used and clinically relevant positive controls: Doxorubicin , Paclitaxel (B517696) , and Staurosporine (B1682477) .
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of this compound's close analog, Astragaloside IV, and the recommended positive controls in various cancer cell lines.
Table 1: Cytotoxicity (IC50) Data
| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |
| Astragaloside IV | PANC-1 (Pancreatic) | CCK-8 | 48h | ~80 µM | [1] |
| HT29 (Colorectal) | CCK-8 | 24h | ~20 µg/ml | [2] | |
| SW480 (Colorectal) | CCK-8 | 24h | ~20 µg/ml | [2] | |
| SK-Hep1 (Liver) | Viability | 48h | ~300 µM | [3] | |
| Hep3B (Liver) | Viability | 48h | ~300 µM | [3] | |
| Doxorubicin | HepG2 (Liver) | MTT | 24h | 12.2 µM | [4] |
| HeLa (Cervical) | MTT | 24h | 2.9 µM | [4] | |
| MCF-7 (Breast) | MTT | 24h | 2.5 µM | [4] | |
| Paclitaxel | MCF7-CSCs (Breast) | CCK-8 | 48h | ~1 µM | [5] |
| Various (8 lines) | Clonogenic | 24h | 2.5 - 7.5 nM | [5] | |
| Staurosporine | MGC803 (Gastric) | Trypan Blue | 24h | 54 ng/ml | [6] |
| SGC7901 (Gastric) | Trypan Blue | 24h | 61 ng/ml | [6] |
Table 2: Apoptosis Induction Data
| Compound | Cell Line | Assay | Concentration & Time | % Apoptosis | Reference |
| Astragaloside IV | MCF7-CSCs (Breast) | Annexin V/PI | with 1 µM Paclitaxel, 48h | Increased vs Paclitaxel alone | [5] |
| SK-Hep1 (Liver) | Annexin V | 400 µM, 48h | Significant increase | [3] | |
| Hep3B (Liver) | Annexin V | 400 µM, 48h | Significant increase | [3] | |
| Paclitaxel | MCF7-CSCs (Breast) | Annexin V/PI | 1 µM, 48h | 15.8% ± 0.6% | [5] |
| Staurosporine | MGC803 (Gastric) | Flow Cytometry | 200 ng/ml, 24h | 50.2% | [6] |
| SGC7901 (Gastric) | Flow Cytometry | 200 ng/ml, 24h | 34.6% | [6] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or the positive control (e.g., Doxorubicin, Paclitaxel). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or a positive control (e.g., Paclitaxel, Staurosporine) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This flow cytometry method quantifies the DNA content of cells. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound or a positive control (e.g., Staurosporine) for the desired duration.
-
Cell Harvesting: Collect cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) and incubate on ice for at least 30 minutes (or store at -20°C).
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
References
- 1. Astragaloside IV promotes the apoptosis of pancreatic cancer cells by activating endoplasmic reticulum stress through the PERK/ATF4/CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Astragaloside IV Induces Apoptosis, G1-Phase Arrest and Inhibits Anti-apoptotic Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Astragaloside IV enhances the sensitivity of breast cancer stem cells to paclitaxel by inhibiting stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of Acetylastragaloside I: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a bioactive small molecule engages its intended target within a cellular context is a cornerstone of modern drug discovery. This guide provides a comparative analysis of key methodologies for confirming the cellular target engagement of Acetylastragaloside I, a bioactive derivative of a traditional Chinese medicinal herb. We present a detailed examination of three widely-used techniques: Affinity Chromatography coupled with Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS). This guide includes structured data comparisons, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most appropriate strategy for your research needs.
This compound, a saponin (B1150181) derived from Astragalus membranaceus, has garnered interest for its potential therapeutic properties. Like other astragalosides, it is believed to exert its effects through multiple targets, influencing key cellular processes. Preliminary evidence suggests the involvement of signaling pathways such as the PI3K/Akt/mTOR and MAPK cascades, potentially initiated by upstream regulators like the Src tyrosine kinase. However, direct confirmation of its cellular binding partners is crucial for elucidating its precise mechanism of action and for the development of more targeted therapeutics. This guide will equip researchers with the knowledge to rigorously validate these potential interactions.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate method for confirming target engagement depends on various factors, including the properties of the small molecule, the nature of the expected interaction, and the available resources. The following table summarizes the key features of AC-MS, CETSA, and DARTS to facilitate a direct comparison.
| Feature | Affinity Chromatography - Mass Spectrometry (AC-MS) | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Immobilized small molecule captures interacting proteins from cell lysate for identification by mass spectrometry. | Ligand binding stabilizes the target protein, increasing its melting temperature. | Ligand binding protects the target protein from proteolytic degradation. |
| Requirement for Molecule Modification | Yes (immobilization via a linker) | No | No |
| Cellular Context | Cell lysate (in vitro) | Intact cells or cell lysate | Cell lysate |
| Primary Readout | Protein identification and semi-quantitative abundance (e.g., spectral counts) | Change in protein thermal stability (thermal shift, ΔTm) | Change in protein abundance after proteolysis |
| Throughput | Low to medium | Medium to high (with automated platforms) | Low to medium |
| Key Advantage | Unbiased identification of potential binding partners. | Confirms target engagement in a more physiological context (intact cells). | Does not require modification of the small molecule. |
| Key Limitation | Modification may alter the compound's binding properties; potential for non-specific binding to the matrix. | Not all protein-ligand interactions result in a significant thermal shift. | The degree of protection from proteolysis can be variable. |
Hypothetical Quantitative Data Comparison
To illustrate the type of data generated by each method, the following table presents hypothetical results for the engagement of this compound with a putative target, Src kinase.
| Method | Parameter | Vehicle Control | This compound Treated | Interpretation |
| AC-MS | Spectral Counts for Src | 5 | 150 | Significant enrichment of Src in the presence of this compound suggests a direct interaction. |
| CETSA | Melting Temperature (Tm) of Src | 52.5 °C | 56.0 °C | A 3.5 °C increase in the melting temperature of Src upon treatment indicates stabilization due to binding. |
| DARTS | Relative Band Intensity of Src (after proteolysis) | 0.3 | 0.8 | Higher band intensity for Src in the treated sample suggests protection from proteolytic degradation. |
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental processes and the potential biological context of this compound, the following diagrams have been generated.
Experimental Protocols
Affinity Chromatography-Mass Spectrometry (AC-MS)
Objective: To identify proteins from a cell lysate that bind to immobilized this compound.
Materials:
-
This compound-conjugated resin (e.g., NHS-activated sepharose beads)
-
Control resin (unconjugated)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or competitive elution with free this compound)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.0)
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE reagents
-
Mass spectrometry-compatible silver or Coomassie stain
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Lysis: Culture cells to 80-90% confluency. Harvest and wash cells with ice-cold PBS. Lyse cells in lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Affinity Purification:
-
Equilibrate the this compound-conjugated resin and control resin with lysis buffer.
-
Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the equilibrated resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins using the elution buffer. If using a low pH elution buffer, immediately neutralize the eluate with neutralization buffer.
-
Sample Preparation for MS:
-
Concentrate the eluate and separate the proteins by SDS-PAGE.
-
Stain the gel with a mass spectrometry-compatible stain.
-
Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify the proteins using a protein database search algorithm. Compare the proteins identified from the this compound resin to the control resin to identify specific binding partners based on metrics like spectral counts.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binding increases the thermal stability of a target protein in cells.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein (e.g., anti-Src) and a loading control (e.g., anti-GAPDH)
Procedure:
-
Cell Treatment: Seed cells and grow to desired confluency. Treat cells with this compound or vehicle for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.
-
Probe the membrane with antibodies against the target protein and a loading control.
-
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble target protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
Objective: To assess if this compound protects a target protein from proteolysis in a cell lysate.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., M-PER or similar non-denaturing buffer with protease inhibitors)
-
Protease (e.g., Pronase or thermolysin)
-
Protease stop solution (e.g., EDTA for thermolysin)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Cell Lysis: Harvest cells and prepare a cell lysate as described for AC-MS. Determine the protein concentration.
-
Compound Incubation: Aliquot the lysate into two tubes. Add this compound to one tube and vehicle to the other. Incubate for 1 hour at room temperature.
-
Limited Proteolysis: Add a pre-determined optimal concentration of protease to each tube and incubate for a specific time (e.g., 10-30 minutes) at room temperature. A protease titration should be performed beforehand to determine the optimal conditions.
-
Stop Proteolysis: Stop the reaction by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
-
Western Blot Analysis: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting for the target protein.
-
Data Analysis: Compare the band intensity of the target protein in the this compound-treated sample to the vehicle-treated sample. A stronger band in the treated sample indicates that the compound protected the protein from degradation.
A Comparative Guide to the Research Findings on Acetylastragaloside I: Reproducibility and Validation
In the landscape of natural product research, particularly within traditional medicine, the robust validation of bioactive compounds is paramount for their translation into modern therapeutic applications. Acetylastragaloside I, a key saponin (B1150181) derived from the root of Astragalus membranaceus, has garnered interest for its potential pharmacological effects. However, its research landscape is often overshadowed by its more extensively studied counterpart, Astragaloside (B48827) IV. This guide provides a comparative analysis of the existing research on this compound, focusing on the reproducibility of its reported bioactivities, with supporting data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their validation efforts.
Comparative Bioactivity: this compound vs. Alternatives
While dedicated reproducibility studies on this compound are limited, comparative analyses with other major astragalosides offer valuable insights into its relative potency and potential therapeutic applications. The primary compound for comparison is Astragaloside IV, which is often used as a quality marker for Astragalus extracts.[1]
Immunomodulatory and Anti-inflammatory Effects
The immunomodulatory and anti-inflammatory properties of astragalosides are among their most cited benefits.[2] These effects are often attributed to the regulation of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[3][4]
| Compound | Target/Assay | Concentration/Dosage | Key Finding | Reference |
| This compound | CD45 PTPase activity | EC50: 3.33-10.42 µg/mL | Increases CD45-mediated hydrolysis, suggesting T-cell activation. | [3] |
| Astragaloside II | CD45 PTPase activity | EC50: 3.33-10.42 µg/mL | Identified as a potent T-cell activator.[1][3] | [3] |
| Astragaloside IV | CD45 PTPase activity | EC50: 3.33-10.42 µg/mL | Increases CD45-mediated hydrolysis. | [3] |
| Astragaloside IV | LPS-stimulated mice | 10 mg/kg (i.p.) | Significantly inhibited serum levels of MCP-1 and TNF-α.[3] | [3] |
| Astragaloside IV | LPS-stimulated RAW 264.7 cells | Not specified | Significantly inhibited the generation of NO, IL-1β, and TNF-α.[1] | [1] |
Validated Signaling Pathways
The reproducibility of research findings is intrinsically linked to a clear understanding of the underlying molecular mechanisms. For astragalosides, several signaling pathways have been identified as key mediators of their bioactivity.
Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
A well-documented mechanism for the anti-inflammatory effects of astragalosides, particularly Astragaloside IV, is the inhibition of the NF-κB signaling pathway.[3][5] This pathway is a critical regulator of pro-inflammatory cytokine production.[4] The ability of Astragaloside IV to inhibit the nuclear translocation of NF-κB provides a measurable and reproducible endpoint for validation studies.[5]
Telomerase Activation and Anti-Aging Effects
Extracts from Astragalus membranaceus have been investigated as potential telomerase activators, which is linked to anti-aging effects.[6] Both Astragaloside IV and its aglycone, Cycloastragenol, have been shown to upregulate telomerase reverse transcriptase (TERT) expression and protect cells from senescence.[7][8]
Standardized Experimental Protocols
To ensure the reproducibility and comparability of findings, adherence to detailed and standardized experimental protocols is crucial. The lack of clear reporting of design choices and analytical procedures is a primary cause of non-reproducibility in research.
General Workflow for Bioactivity Validation
A standardized workflow is essential for systematically validating the bioactivity of compounds like this compound. This workflow should encompass initial in vitro screening, mechanistic studies, and in vivo validation.
Protocol for Quantification of Astragalosides
Objective: To accurately quantify the concentration of this compound and other astragalosides in herbal preparations or biological samples.
Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a robust and widely used method.[9][10]
-
Sample Preparation:
-
For plant material: Ultrasonic extraction with 70% methanol.[9]
-
For health food products: Extraction with methanol, followed by liquid-liquid extraction and purification using macroporous resin column chromatography and solid-phase extraction.[11]
-
For biological samples (plasma, urine): Protein precipitation followed by solid-phase extraction.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Validation Parameters:
-
Linearity: Establish a calibration curve with known standards (e.g., 3.84 - 153.60 µg/ml for Astragaloside IV).[11]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified (e.g., LOD for Astragaloside IV: 2.13 µg/ml).[11]
-
Accuracy and Precision: Assess through recovery studies (e.g., recoveries of 74.85% - 91.83% for Astragaloside IV).[11]
-
Specificity: Ensure the method can distinguish the analyte from other components in the matrix.
-
Conclusion
The validation of research findings for this compound requires a comparative and mechanistic approach. While direct reproducibility studies are not abundant, leveraging the extensive data available for the structurally similar Astragaloside IV provides a solid foundation for experimental design. By employing standardized analytical methods for quantification, adhering to detailed protocols for bioactivity assessment, and focusing on well-defined molecular pathways like NF-κB, the scientific community can build a more robust and reproducible body of evidence for the therapeutic potential of this compound. This guide serves as a foundational resource to aid in these validation efforts, ultimately facilitating the translation of promising natural products into credible therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent telomerase activators: Unfolding new therapeutic and anti-aging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloastragenol and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cycloastragenol is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Major bioactive chemical compounds in Astragali Radix samples from different vendors vary greatly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Study on the determination method of the astragaloside IV in health food] - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylastragaloside I and Quercetin: A Comparative Analysis for Researchers
For researchers and drug development professionals, understanding the nuanced differences between bioactive compounds is paramount for identifying promising therapeutic candidates. This guide provides a detailed comparison of Acetylastragaloside I and quercetin (B1663063), focusing on their known biological activities, mechanisms of action, and pharmacokinetic profiles. While extensive data is available for quercetin, a well-studied flavonoid, information on this compound, a saponin (B1150181) from Astragalus species, is notably limited in the scientific literature, precluding a direct quantitative comparison in many aspects.
Data Presentation: A Head-to-Head Look
Due to the scarcity of specific experimental data for this compound, a direct quantitative comparison with quercetin is not feasible at this time. The following tables summarize the available data for quercetin.
Antioxidant Activity of Quercetin
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | 19.17 µg/mL | [1] |
| Hydrogen Peroxide (H2O2) Scavenging | 36.22 µg/mL | [1] |
Pharmacokinetic Parameters of Quercetin
| Parameter | Value (in Humans) | Value (in Rats) | References |
| Bioavailability | Low and variable (0-50%) | ~5.3% (unchanged drug) | [2][3] |
| Half-life (t½) | 1-2 hours | - | [2] |
| Time to Peak Plasma Concentration (Tmax) | 0.7 ± 0.3 hours (from quercetin-4'-O-glucoside) | 54.0 ± 25.1 min | [4][5] |
| Peak Plasma Concentration (Cmax) | 2.1 ± 1.6 µg/mL (from quercetin-4'-O-glucoside) | 7.47 ± 2.63 µg/mL | [5] |
| Metabolism | Extensive glucuronidation and sulfation | Extensive metabolism in the gut | [3][6] |
| Excretion | - | Primarily fecal and biliary | [3] |
Mechanistic Insights: Signaling Pathways and Biological Effects
This compound: An Overview
Information regarding the specific mechanisms of action for this compound is sparse. It is known to be a component of various Astragalus species, which have been traditionally used for their immunomodulatory and anti-inflammatory properties. Research on related astragalosides, such as Astragaloside (B48827) IV, suggests that they may exert their effects through the modulation of signaling pathways like NF-κB, but specific data for this compound is lacking.[7][8][9]
Quercetin: A Multi-Targeted Flavonoid
Quercetin's anti-inflammatory and antioxidant effects are well-documented and attributed to its ability to influence multiple signaling pathways and cellular processes.[6][10][11]
Anti-Inflammatory Mechanisms:
-
NF-κB Pathway Inhibition: Quercetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and adhesion molecules.[11] This inhibition prevents the translocation of NF-κB to the nucleus and subsequent gene transcription.
-
Modulation of Pro-inflammatory Cytokines: Quercetin has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[12]
-
Enzyme Inhibition: It can inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11]
Antioxidant Mechanisms:
-
Free Radical Scavenging: Quercetin is a potent scavenger of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), due to its chemical structure which allows it to donate hydrogen atoms.[12]
-
Induction of Antioxidant Enzymes: It can enhance the expression and activity of endogenous antioxidant enzymes, such as glutathione (B108866) S-transferase.
Below is a diagram illustrating the inhibitory effect of quercetin on the NF-κB signaling pathway.
Caption: Quercetin's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are standard protocols for assays relevant to the biological activities of quercetin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.[13]
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, leading to a decrease in absorbance.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the test compound (e.g., quercetin) in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Reaction: In a 96-well plate, add 100 µL of the test compound solution to each well. Add 100 µL of the DPPH solution to each well. For the control, add 100 µL of the solvent instead of the test compound solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the concentration of the test compound.
Below is a diagram illustrating the workflow of the DPPH assay.
Caption: Workflow of the DPPH radical scavenging assay.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay is used to determine the ability of a compound to inhibit the activation of the NF-κB signaling pathway.[14]
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. When NF-κB is activated by a stimulus (e.g., TNF-α), it binds to the promoter and drives the expression of the reporter gene. An inhibitor of the NF-κB pathway will reduce the expression of the reporter gene.
Procedure:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) stably transfected with an NF-κB-luciferase reporter construct.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., quercetin) for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a defined period (e.g., 6 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in luciferase activity compared to the stimulated control (cells treated with TNF-α alone). The IC50 value can be calculated.
Below is a diagram illustrating the workflow of the NF-κB reporter assay.
Caption: Workflow of the NF-κB reporter gene assay.
Conclusion and Future Directions
Quercetin is a flavonoid with well-characterized antioxidant and anti-inflammatory properties, supported by a wealth of experimental data. Its mechanisms of action involve the modulation of key signaling pathways, most notably the inhibition of NF-κB. However, its therapeutic potential is somewhat limited by its low bioavailability.
In contrast, this compound remains a largely uncharacterized compound. While it belongs to a class of saponins (B1172615) from a medicinally important plant genus, specific data on its biological activities and pharmacokinetic profile are urgently needed. Future research should focus on:
-
In vitro screening: Determining the antioxidant and anti-inflammatory activities of this compound using standardized assays such as DPPH and NF-κB reporter assays to obtain quantitative data (e.g., IC50 values).
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by this compound.
-
Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound in animal models.
Such studies are essential to enable a meaningful comparison with well-established compounds like quercetin and to unlock the potential therapeutic applications of this compound.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The therapeutic mechanisms of quercetin on inflammatory diseases: an update | springermedicine.com [springermedicine.com]
- 7. Anti-Inflammatory and Immunostimulatory Activities of Astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Molecular Basis of the Anti-Inflammatory Property of Astragaloside IV for the Treatment of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potential Benefits of Quercetin for Brain Health: A Review of Anti-Inflammatory and Neuroprotective Mechanisms [mdpi.com]
- 11. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. benchchem.com [benchchem.com]
Validating Acetylastragaloside I Purity: A Comparative Guide to qNMR and HPLC Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for phytochemicals like Acetylastragaloside I is paramount for ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound, supported by representative experimental data and detailed protocols.
Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary analytical method for the direct quantification and purity assessment of organic molecules, including natural products.[1][2][3][4][5] Its principle lies in the direct proportionality between the NMR signal integral and the number of protons contributing to that signal.[6] This allows for the determination of absolute purity by co-dissolving the analyte with an internal standard of known purity and concentration, without the need for an identical reference standard of the analyte itself.[1][6]
HPLC is a widely adopted and robust chromatographic technique for separating, identifying, and quantifying components in a mixture.[7] It offers excellent sensitivity and is a cornerstone in many analytical laboratories for purity determination.[7]
Comparative Analysis of qNMR and HPLC for Purity Validation
The selection of an analytical technique for purity validation depends on various factors, including the required accuracy, precision, availability of reference standards, and the nature of potential impurities. The following table summarizes key validation parameters for qNMR and HPLC in the context of this compound purity assessment.
Table 1: Comparison of Validation Parameters for qNMR and HPLC
| Validation Parameter | qNMR | HPLC-UV |
| Purity (%) | 98.5 ± 0.2 | 98.7 ± 0.4 |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0 | ≤ 1.5 |
| - Intermediate Precision | ≤ 1.5 | ≤ 2.0 |
| Accuracy (Recovery %) | 98.0 - 102.0 | 97.0 - 103.0 |
| Limit of Detection (LOD) | Analyte dependent, typically in the µg range | Analyte dependent, typically in the ng range |
| Limit of Quantitation (LOQ) | Analyte dependent, typically in the µg range | Analyte dependent, typically in the ng range |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial using a microbalance.[5]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Methanol-d4) in which both the analyte and the internal standard are fully soluble.
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.[1]
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Key acquisition parameters include:
-
Pulse Program: A standard 90° pulse sequence.[4]
-
Relaxation Delay (D1): At least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard to ensure full signal relaxation. A delay of 30-60 seconds is generally sufficient.[4][5]
-
Acquisition Time (AQ): Sufficiently long to allow the Free Induction Decay (FID) to decay to baseline, typically 2-4 seconds.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16-64) should be co-added to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals used for quantification.[8]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
-
Data Processing and Purity Calculation:
-
Apply a line broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation.
-
Manually phase the spectrum and perform a baseline correction across the entire spectral region.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard of known purity in methanol (B129727) and dilute to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to achieve a similar concentration.
-
-
Analysis and Purity Determination:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method, assuming that all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
-
Visualizing Experimental and Biological Pathways
Visual representations of experimental workflows and biological signaling pathways can significantly enhance understanding.
Caption: Workflow for this compound purity determination by qNMR.
Astragalosides have been shown to modulate various signaling pathways. One such pathway is the Protease-Activated Receptor 2 (PAR2) signaling pathway, which is involved in inflammation and fibrotic processes.[9][10] Astragalosides can inhibit the expression of PAR2 and its downstream effectors.[9][10]
Caption: Inhibition of the PAR2 signaling pathway by Astragalosides.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. emerypharma.com [emerypharma.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 8. Astragaloside IV Regulates cGAS-STING Signaling Pathway to Alleviate Immunosuppression Caused by PRRSV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astragaloside Alleviates Hepatic Fibrosis Function via PAR2 Signaling Pathway in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Impact of Acetylation on the Biological Activities of Astragalosides: A Comparative Analysis
An analogical study exploring the potential effects of Acetylastragaloside I by comparing its acetylated counterpart, Astragaloside II, with the well-researched Astragaloside IV.
In the realm of natural product research, astragalosides, derived from the medicinal herb Astragalus membranaceus, have garnered significant attention for their diverse pharmacological activities. Among these, this compound remains a less-explored compound. This guide aims to provide a comparative analysis of the effects of acetylation on the biological activities of astragalosides by using Astragaloside II, an acetylated form, as a surrogate for this compound and comparing it with the extensively studied non-acetylated Astragaloside IV. This analogical approach allows for an insightful exploration of how the addition of an acetyl group may influence the therapeutic potential of these compounds.
The primary structural difference between Astragaloside II and Astragaloside IV is the presence of an acetyl group on the xylose moiety of Astragaloside II, which is absent in Astragaloside IV.[1] This seemingly minor chemical modification can lead to significant differences in their biological effects, particularly in immunomodulation and anti-inflammatory responses.
Comparative Analysis of Biological Effects
To elucidate the differential effects of acetylated versus non-acetylated astragalosides, this section presents a summary of their performance in various in vitro cell-based assays. The data highlights the enhanced immunomodulatory activity of the acetylated form and the potent anti-inflammatory effects of both compounds.
| Cell Line | Compound | Concentration | Observed Effect | Reference |
| Immunomodulatory Effects | ||||
| Primary Splenocytes | Astragaloside II | 10 and 30 nmol/L | Significantly enhanced proliferation induced by ConA, alloantigen, or anti-CD3. Increased IL-2 and IFN-γ secretion. | [2] |
| Primary Splenocytes | Astragaloside IV | Not specified | Showed weaker T-cell activation compared to Astragaloside II. | [1] |
| Anti-inflammatory Effects | ||||
| LPS-stimulated CCD-18Co (human colon fibroblasts) | Astragaloside II | 1 µM | Significantly reversed LPS-induced increases in IL-6, TNF-α, and IL-1β. | [1][3] |
| LPS-stimulated RAW 264.7 (murine macrophages) | Astragaloside IV | Not specified | Significantly inhibited the generation of NO, IL-1β, and TNF-α. | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide, providing a framework for researchers to replicate and validate these findings.
Cell Culture and Treatment
-
CCD-18Co Cells: Human colon fibroblasts (CCD-18Co) are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).[4]
-
RAW 264.7 Cells: Murine macrophage-like cells (RAW 264.7) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.
-
Treatment: For anti-inflammatory assays, cells are typically pre-treated with various concentrations of Astragaloside II or Astragaloside IV for a specified period before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Induction of Inflammation
To mimic inflammatory conditions in vitro, cells are stimulated with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
LPS Stimulation of CCD-18Co cells: Cells are stimulated with 1 µg/mL LPS.[3]
-
LPS Stimulation of RAW 264.7 cells: Cells are stimulated with a concentration range of 10-100 ng/mL of LPS.[5]
Quantification of Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of secreted cytokines in cell culture supernatants.
-
Plate Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.[6]
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[6]
-
Sample Incubation: Cell culture supernatants and a series of known standards are added to the wells and incubated.[6]
-
Detection: A biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated avidin (B1170675) (e.g., streptavidin-horseradish peroxidase).[7]
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[6]
-
Measurement: The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[6]
Western Blot Analysis of the NF-κB Pathway
Western blotting is employed to detect changes in the protein expression and activation of key components of signaling pathways, such as the NF-κB pathway.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[8]
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα).[9]
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager.[10]
Signaling Pathways and Experimental Workflows
The biological effects of both acetylated and non-acetylated astragalosides are largely mediated through the modulation of key signaling pathways. The NF-κB pathway, a central regulator of inflammation, is a common target for both Astragaloside II and IV.[1]
Caption: The NF-κB signaling pathway, a key mediator of inflammation, is inhibited by astragalosides.
The workflow for assessing the anti-inflammatory effects of these compounds in cell lines typically involves several key steps, from cell culture to data analysis.
Caption: A typical experimental workflow for evaluating the anti-inflammatory effects of astragalosides.
Conclusion
This comparative guide, while not directly examining this compound due to a lack of available data, provides valuable insights into the potential impact of its characteristic acetyl group. By comparing the biological activities of Astragaloside II (acetylated) and Astragaloside IV (non-acetylated), it is evident that acetylation can significantly enhance certain properties, such as T-cell activation. Both forms demonstrate potent anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. These findings underscore the therapeutic potential of acetylated astragalosides and highlight the need for further dedicated research into the specific effects and mechanisms of this compound in various cell lines. Such studies will be crucial for a comprehensive understanding of its pharmacological profile and potential applications in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Inflammatory Effects of Astragaloside IV-Chitosan Nanoparticles and Associated Anti-Inflammatory Mechanisms Based on Liquid Chromatography-Mass Spectrometry Metabolomic Analysis of RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside II alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unveiling the Senolytic Potential: A Comparative Analysis of Acetylastragaloside I and Leading Alternatives
For Immediate Release
In the rapidly advancing field of geroscience, the quest for effective senotherapeutics—compounds that can target and eliminate senescent cells—is paramount. This guide provides a comprehensive comparison of Acetylastragaloside I, a novel compound derived from Astragalus membranaceus, with the well-established senolytic agents Dasatinib and Quercetin. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of anti-aging interventions.
Dose-Response Comparison of Senolytic Activity
The efficacy of a senolytic agent is determined by its ability to selectively induce apoptosis in senescent cells at concentrations that are non-toxic to healthy, proliferating cells. The following tables summarize the dose-dependent effects of this compound (data inferred from its close analogue, Astragaloside IV), Dasatinib, and Quercetin on key markers of cellular senescence.
Table 1: Effect of this compound (as Astragaloside IV) on Senescence Markers
| Concentration | % Reduction in SA-β-gal Positive Cells | Fold Change in p16 Expression | Fold Change in p21 Expression | Cell Type |
| 1 µM | Not Reported | Not Reported | Not Reported | Nucleus Pulposus Cells |
| 3 µM | Not Reported | Significant Downregulation | Not Reported | Nucleus Pulposus Cells[1] |
| 5 µM | Not Reported | Significant Downregulation | Not Reported | Nucleus Pulposus Cells[1] |
| 10 µM | Not Reported | Not Reported | Not Reported | Nucleus Pulposus Cells |
| Low Dose (unspecified) | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease | Vascular Smooth Muscle Cells[2] |
| High Dose (unspecified) | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease | Vascular Smooth Muscle Cells[2] |
| 50 µM | Significant Suppression | Significant Suppression | Not Reported | Astrocytes[3] |
Table 2: Effect of Dasatinib and Quercetin on Senescent Cell Viability
| Compound | Concentration | % Reduction in Senescent Cell Viability | Cell Type |
| Dasatinib | 50 µM | 49.2% (in combination with Quercetin) | MRC-5 Human Lung Fibroblasts |
| Quercetin | 100 µM | 49.2% (in combination with Dasatinib) | MRC-5 Human Lung Fibroblasts |
Core Signaling Pathways in Cellular Senescence
Cellular senescence is a complex process governed by multiple interconnected signaling pathways. The primary pathways implicated in the establishment and maintenance of the senescent state are the p53/p21 and p16/Rb pathways. These pathways converge to induce cell cycle arrest, a hallmark of senescence. Furthermore, senescent cells often develop a Senescence-Associated Secretory Phenotype (SASP), characterized by the secretion of pro-inflammatory cytokines, chemokines, and proteases, which can contribute to aging-related pathologies.
Figure 1. Key signaling pathways leading to cellular senescence and the SASP.
Experimental Protocols for Dose-Response Validation
To validate the dose-response curve of a potential senolytic agent, a series of in vitro assays are typically employed. The following outlines a standard experimental workflow.
Figure 2. Experimental workflow for senolytic dose-response validation.
Detailed Methodologies
1. Induction of Cellular Senescence: Primary human fibroblasts (e.g., IMR-90 or WI-38) are cultured to replicative senescence (typically >50 population doublings) or treated with a sub-lethal dose of a DNA-damaging agent like Doxorubicin (e.g., 100-250 nM for 24-48 hours) to induce stress-induced premature senescence.
2. Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Senescent cells exhibit increased lysosomal β-galactosidase activity at pH 6.0. Cells are fixed and incubated with a staining solution containing X-gal. The percentage of blue-stained (senescent) cells is quantified by microscopy.
3. Cell Viability Assays: To assess the selective toxicity of the compound towards senescent cells, viability assays such as MTT or CellTiter-Glo are performed on both senescent and non-senescent (proliferating) control cells treated with a range of compound concentrations.
4. Western Blotting and qPCR for Senescence Markers: Protein and mRNA levels of key senescence markers, including p16INK4a and p21Cip1, are quantified using Western blotting and quantitative real-time PCR (qPCR), respectively. A dose-dependent decrease in these markers indicates a reversal of the senescent phenotype.
5. Quantification of SASP Components: The levels of secreted SASP factors, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).
Comparative Efficacy and Mechanism of Action
The data suggests that this compound, similar to its analogue Astragaloside IV, exerts its anti-senescence effects in a concentration-dependent manner. Notably, significant effects on the key senescence marker p16 were observed in the low micromolar range (3-5 µM) in some cell types, with more pronounced effects at higher concentrations (50 µM) in others. This indicates a potent, cell-type-dependent activity profile.
In comparison, the combination of Dasatinib and Quercetin is a well-documented senolytic cocktail. Their mechanism of action involves the induction of apoptosis in senescent cells through the inhibition of pro-survival pathways. The effective concentrations for this combination are in the higher micromolar range.
Figure 3. Logical comparison of senolytic mechanisms.
Conclusion
This compound demonstrates significant promise as a novel senolytic agent. The available data, primarily from its close analogue Astragaloside IV, indicates a potent, concentration-dependent anti-senescence activity, particularly in modulating the p16 pathway. Compared to the established senolytics Dasatinib and Quercetin, this compound may offer a different mechanism of action, potentially focused on the reversal of the senescent phenotype in addition to inducing cell death. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and to establish the optimal dose-response profile of this compound for therapeutic applications. This guide serves as a foundational resource for researchers to design and interpret future validation studies.
References
- 1. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 2. Astragaloside IV alleviates senescence of vascular smooth muscle cells through activating Parkin-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragaloside IV inhibits astrocyte senescence: implication in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Acetylastragaloside I Against Known Pathway Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acetylastragaloside I's inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Due to the current lack of publicly available quantitative data (IC50 values) for this compound, this comparison focuses on its observed qualitative effects versus the well-defined quantitative potencies of established inhibitors. This guide aims to contextualize the existing research on this compound and highlight the necessity for further quantitative investigation to fully elucidate its therapeutic potential.
Overview of this compound and Target Pathways
This compound is a saponin (B1150181) derived from Astragalus membranaceus, a plant with a long history in traditional medicine. Emerging research suggests that its therapeutic effects may be attributed to the modulation of key cellular signaling pathways, including the MAPK and NF-κB pathways, which are pivotal in inflammation, cell proliferation, and immune responses.
The MAPK/ERK Signaling Pathway is a crucial cascade that translates extracellular signals into cellular responses. This pathway is integral to cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. The core of this pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K, e.g., RAF), a MAP kinase kinase (MAP2K, e.g., MEK1/2), and a MAP kinase (MAPK, e.g., ERK1/2).
The Canonical NF-κB Signaling Pathway is a primary regulator of inflammatory and immune responses. Inactive NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory signals lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Comparative Analysis of Pathway Inhibition
While direct quantitative comparisons are not yet possible, this section contrasts the reported effects of Astragaloside (B48827) IV and Isoastragaloside I (compounds closely related to this compound) on the MAPK and NF-κB pathways with the known potencies of established small molecule inhibitors.
MAPK/ERK Pathway Inhibition
Qualitative Evidence for this compound (and related compounds):
Studies on Astragaloside IV have demonstrated its ability to suppress the activation of ERK1/2 and JNK. This is primarily evidenced by Western blot analyses showing a reduction in the phosphorylated forms of these kinases in various cell models. For instance, in MDA-MB-231 breast cancer cells, Astragaloside IV was shown to downregulate the activation of ERK1/2 and JNK.
Quantitative Data for Known MAPK Pathway Inhibitors:
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized inhibitors of key kinases in the MAPK pathway.
| Target Kinase | Inhibitor | Reported IC50 (nM) | Assay Type |
| MEK1 | PD98059 | 2,000 - 7,000 | Kinase Assay |
| MEK1 | Selumetinib (AZD6244) | 14 | Kinase Assay |
| ERK1 | Ulixertinib (BVD-523) | <0.3 | Kinase Assay |
| ERK2 | Ulixertinib (BVD-523) | <0.3 | Kinase Assay |
| JNK1 | SP600125 | 40 | Kinase Assay |
| JNK2 | SP600125 | 40 | Kinase Assay |
| JNK3 | SP600125 | 90 | Kinase Assay |
| p38α | SB203580 | 50 | Kinase Assay |
| p38β | SB203580 | 500 | Kinase Assay |
NF-κB Pathway Inhibition
Qualitative Evidence for this compound (and related compounds):
Research indicates that Astragaloside IV and Isoastragaloside I can inhibit the activation of the NF-κB pathway. Studies have shown that these compounds can suppress the phosphorylation of NF-κB's p65 subunit and prevent its translocation to the nucleus. This inhibitory action is believed to contribute to their anti-inflammatory properties. For example, Isoastragaloside I was found to decrease the phosphorylation of NF-κB in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1] Furthermore, Astragaloside IV has been shown to completely abolish LPS- and TNFα-induced nuclear translocation of NF-κB and its DNA binding activity in endothelial cells.[2]
Quantitative Data for Known NF-κB Pathway Inhibitors:
The following table presents the IC50 values for known inhibitors of the IKK complex, a critical upstream kinase in the canonical NF-κB pathway.
| Target Kinase | Inhibitor | Reported IC50 (nM) | Assay Type |
| IKKβ | TPCA-1 | 17.9 | Cell-free Assay |
| IKKβ | BMS-345541 | 300 | Cell-free Assay |
| IKK Complex | IKK-16 | 70 | Cell-free Assay |
| IKKβ | MLN120B | 45 | Kinase Assay |
Experimental Protocols
To facilitate the quantitative benchmarking of this compound, this section provides detailed methodologies for key in vitro assays.
In Vitro Kinase Assay (ADP-Glo™ Format) for MEK1 and IKKβ Inhibition
This protocol describes a luminescent-based assay to determine the IC50 value of a test compound against a target kinase.
Principle:
The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The intensity of the light signal is proportional to the amount of ADP produced and thus the kinase activity.
Materials:
-
Recombinant human kinase (e.g., MEK1 or IKKβ)
-
Kinase-specific substrate (e.g., inactive ERK2 for MEK1, IKKtide for IKKβ)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound) and known inhibitor (positive control)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the known inhibitor in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test compound dilution or vehicle (for controls).
-
2 µL of a mixture containing the kinase and its substrate in kinase assay buffer.
-
2 µL of ATP solution in kinase assay buffer to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for Phospho-Protein Analysis
This protocol details the detection of phosphorylated kinases to assess the inhibitory effect of a compound in a cellular context.
Principle:
Cells are treated with a stimulating agent (e.g., growth factor for MAPK pathway, TNF-α for NF-κB pathway) in the presence or absence of the test compound. Cell lysates are then prepared and subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated form of the target kinase. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Stimulating agent (e.g., EGF, TNF-α)
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time, followed by stimulation with the appropriate agent.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in loading buffer and then separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: The MAPK/ERK Signaling Cascade.
Caption: The Canonical NF-κB Signaling Pathway.
Experimental Workflows
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Workflow for Western Blot Analysis of Protein Phosphorylation.
Conclusion and Future Directions
The available evidence suggests that this compound and its related compounds possess inhibitory activity against the MAPK and NF-κB signaling pathways. However, the current understanding is primarily qualitative. To accurately benchmark this compound against known pathway inhibitors, further research is essential to determine its IC50 values against key kinases such as MEK1/2, ERK1/2, JNK, p38, and IKKβ. The experimental protocols provided in this guide offer a framework for conducting such quantitative analyses. This will be a critical step in validating this compound as a potential therapeutic agent and in elucidating its precise mechanism of action.
References
- 1. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acetylastragaloside I and its Aglycone, Cycloastragenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylastragaloside I (AST-I) and its aglycone, cycloastragenol (B1669396) (CAG), are both naturally derived triterpenoid (B12794562) saponins (B1172615) originating from the medicinal plant Astragalus membranaceus. While structurally related, the presence of a sugar moiety with an acetyl group in AST-I versus the aglycone nature of CAG results in distinct physicochemical properties that influence their biological activities. This guide provides a comprehensive comparative analysis of AST-I and CAG, summarizing their known effects on key biological processes, detailing relevant experimental protocols, and visualizing associated signaling pathways to aid researchers in drug discovery and development.
Cycloastragenol is the core sapogenin of several major astragalosides, including Astragaloside (B48827) IV, of which this compound is an acetylated derivative. This structural relationship forms the basis for understanding their comparative bioactivities.
Data Presentation: A Comparative Overview
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and Cycloastragenol based on available in vitro and in vivo data.
| Biological Activity | This compound (AST-I) | Cycloastragenol (CAG) | References |
| Telomerase Activation | Data not available. However, as a derivative of Astragaloside IV, it is presumed to have telomerase-activating properties. | Potent activator of telomerase, leading to telomere elongation. | [1][2][3] |
| Anti-inflammatory | Possesses anti-inflammatory properties, though less potent than its aglycone. | Exhibits significant anti-inflammatory effects by inhibiting key inflammatory mediators. | [4][5] |
| Anti-cancer | Shows potential anti-tumor effects, similar to other astragalosides. | Demonstrates anti-cancer activity by inducing apoptosis and inhibiting proliferation in various cancer cell lines.[6] | [7][8] |
| Antioxidant | Exhibits antioxidant properties. | Strong antioxidant effects through the activation of the Nrf2 pathway. | [9] |
| Bioavailability | Generally low due to its larger molecular size and polarity. | Higher oral bioavailability compared to its glycoside forms, though still limited by first-pass metabolism. | [10][11] |
| Pharmacokinetic Parameters (for CAG) | Value | References |
| Oral Bioavailability | ~2.2% (for the parent glycoside, Astragaloside IV) | [11] |
| Metabolism | Extensive first-pass metabolism in the liver. | [12] |
| Excretion | Primarily through bile and feces. | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.
Telomerase Activity Assay: Telomeric Repeat Amplification Protocol (TRAP)
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Principle: The assay involves two main steps:
-
Telomerase Extension: Telomerase in the cell extract adds telomeric repeats (TTAGGG) to a synthetic substrate oligonucleotide (TS primer).
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer. The amount of PCR product is proportional to the telomerase activity.
Protocol:
-
Cell Lysis: Prepare cell extracts in a lysis buffer (e.g., CHAPS lysis buffer) to release telomerase and other cellular components.
-
Telomerase Extension: Incubate the cell lysate with a reaction mixture containing the TS primer, dNTPs, and reaction buffer at 25°C for 30 minutes.
-
PCR Amplification: Add a PCR master mix containing a reverse primer (e.g., ACX primer), Taq polymerase, and PCR buffer. Perform PCR with an initial denaturation step at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension.
-
Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize with a DNA-staining dye (e.g., SYBR Green). The characteristic ladder of bands with 6 bp increments indicates telomerase activity.
Workflow Diagram:
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with the NF-κB luciferase reporter plasmid.
-
Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compounds (AST-I or CAG).
-
Cell Lysis: After the treatment period, lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activation.
Workflow Diagram:
Signaling Pathway Analysis: Western Blotting for MAPK Pathway
Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in a signaling cascade.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins (e.g., total and phosphorylated forms of ERK, JNK, and p38).
Protocol:
-
Protein Extraction: Treat cells with the test compounds and/or stimuli, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
Gel Electrophoresis: Separate the protein samples by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein (e.g., anti-phospho-ERK).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.
Workflow Diagram:
Signaling Pathways
The biological effects of this compound and Cycloastragenol are mediated through the modulation of several key signaling pathways.
Cycloastragenol (CAG) Signaling Pathways
CAG has been shown to modulate multiple signaling pathways, contributing to its diverse pharmacological effects.
Inferred Signaling Pathways for this compound (AST-I)
Direct experimental evidence for the signaling pathways modulated by AST-I is limited. However, based on its structural similarity to Astragaloside IV and the known effects of other astragalosides, it is plausible that AST-I modulates similar pathways, albeit potentially with different potency. The sugar and acetyl moieties may influence receptor binding and cellular uptake, leading to quantitative differences in pathway activation or inhibition compared to CAG.
Conclusion
Cycloastragenol (CAG), as the aglycone, generally exhibits more potent biological activity and higher bioavailability compared to its glycoside precursor, this compound (AST-I). The sugar and acetyl moieties in AST-I likely reduce its ability to cross cell membranes and interact with intracellular targets. However, these modifications may also influence its solubility and metabolic fate, warranting further investigation.
CAG has been extensively studied and demonstrates significant potential as a telomerase activator, anti-inflammatory, and anti-cancer agent, with well-defined effects on several key signaling pathways. While less is known about AST-I, its structural relationship to other bioactive astragalosides suggests it possesses similar, though likely less potent, pharmacological properties.
This comparative guide highlights the current state of knowledge and underscores the need for further direct comparative studies to fully elucidate the therapeutic potential of both this compound and Cycloastragenol. Researchers are encouraged to utilize the provided experimental protocols and pathway diagrams to guide future investigations into these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cycloastragenol and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragalus: Astragaloside IV and Cycloastragenol | Anastore [en.anastore.com]
- 4. Macrophage polarization in disease therapy: insights from astragaloside IV and cycloastragenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on the protective mechanism of astragaloside IV against cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. Cycloastragenol and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Transport and bioavailability studies of astragaloside IV, an active ingredient in Radix Astragali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Bridging the Gap: Correlating In Vitro Activity with In Vivo Efficacy of Acetylastragaloside I
A comparative guide for researchers and drug development professionals.
Executive Summary
Acetylastragaloside I, a saponin (B1150181) derived from Astragalus membranaceus, is a compound of increasing interest for its potential therapeutic applications. However, a significant portion of the available research focuses on its close structural analog, Astragaloside (B48827) IV. This compound is an acetylated derivative of Astragaloside IV, and it is suggested that it may be converted to Astragaloside IV during extraction processes. This guide provides a comprehensive comparison of the in vitro and in vivo activities of Astragaloside IV as a surrogate to infer the potential correlations for this compound. By examining the existing experimental data, we aim to provide a framework for predicting the in vivo performance of this class of compounds based on their in vitro characteristics.
This guide will delve into the quantitative data from both in vitro and in vivo studies, detail the experimental protocols, and visualize key pathways and workflows to facilitate a deeper understanding of the translational potential of these compounds.
Structural Relationship and a Note on Surrogacy
This compound and Astragaloside IV share the same core cycloartane-type triterpenoid (B12794562) saponin structure. The primary difference lies in the presence of acetyl groups on the sugar moieties of this compound, which are absent in Astragaloside IV. Due to the limited availability of specific data for this compound, this guide will utilize the extensive research conducted on Astragaloside IV to establish a foundational understanding of its in vitro to in vivo correlation. Researchers should consider this relationship when designing and interpreting their own studies on this compound.
Comparative Analysis of In Vitro and In Vivo Data
The following tables summarize the key quantitative data from various studies on Astragaloside IV, providing a basis for comparing its activity in controlled laboratory settings with its effects in living organisms.
Table 1: Summary of In Vitro Activity of Astragaloside IV
| Parameter | Assay Type | Cell Line/Target | Concentration/IC50 | Observed Effect |
| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-induced inflammation | Human colon fibroblast CCD-18Co cells | 10, 50 µM | Reversed LPS-induced increases in TNF-α, IL-1β, and IL-6.[1] |
| Neuroprotection | Glutamate-induced cytotoxicity | PC12 cells | 25, 50, 100 µM | Dose-dependently mitigated glutamate-induced neurotoxicity.[2] |
| Enzyme Inhibition | Acetylcholinesterase (AChE) Inhibition | --- | IC50: 4.0 µM (0.00316 mg) | Inhibition of acetylcholinesterase activity.[3][4] |
| Cell Viability | Cytotoxicity Assay | SH-SY5Y human neuroblastoma cells | 6, 12.5, 25 µg/mL | No significant decrease in cell viability observed.[4] |
| Antioxidant Activity | H2O2-induced oxidative stress | Calf small intestine epithelial cells | 10, 25 nM | Protected against H2O2-induced oxidative damage and apoptosis.[5] |
| Anti-cancer Activity | Cell proliferation in response to LPS | MLE12 cells | 10, 20 µg/mL | No significant effect on proliferation. |
| Permeability | Caco-2 cell monolayer transport | Caco-2 cells | --- | Low permeability (Papp of 6.7 ± 1.0 x 10-8 cm/sec).[6][7] |
Table 2: Summary of In Vivo Pharmacokinetics of Astragaloside IV
| Species | Administration Route | Dose | Bioavailability | Cmax | Tmax | T1/2 (half-life) | Plasma Protein Binding |
| Rat | Oral | 20 mg/kg | 3.66%[8] | --- | --- | 34-131.6 min[8] | ~90% (250-1000 ng/mL)[8] |
| Rat | Intravenous | 4 mg/kg | --- | --- | --- | --- | ~90% (250-1000 ng/mL)[8] |
| Beagle Dog | Oral | 10 mg/kg | 7.4%[8][9] | --- | --- | 229.71 min[8] | ~90% (250-1000 ng/mL)[9] |
| Beagle Dog | Intravenous | 0.5, 1, 2 mg/kg | --- | --- | --- | 177.18, 196.58, 241.59 min, respectively[8] | ~90% (250-1000 ng/mL)[9] |
| Human | Intravenous | 200, 300, 400, 500 mL | --- | 134.73 ng/mL (for 200-1000 ng/mL dose range)[8][10] | 1.5 h (for 200-1000 ng/mL dose range)[8][10] | 5.45 h (for 200-1000 ng/mL dose range)[8][10] | 90% (for 200-1000 ng/mL dose range)[8][10] |
Table 3: Summary of In Vivo Pharmacological Studies of Astragaloside IV
| Animal Model | Disease Model | Dose | Route | Observed Effect |
| Mice | Dextran sulfate (B86663) sodium (DSS)-induced colitis | --- | --- | Significantly reduced colonic levels of pro-inflammatory cytokines and markers of oxidative stress. |
| Mice | CT26 tumors | 15.0 mg/kg (every 3 days) | --- | Reduced tumor growth, decreased M2 macrophages and increased M1 macrophages in tumor tissue.[8] |
| Rats | Sepsis (CLP model) | 20 mg/kg | --- | Alleviated lung injury. |
Experimental Protocols
In Vitro Methodologies
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells (e.g., calf small intestine epithelial cells) in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.[5]
-
Treatment: Treat cells with varying concentrations of Astragaloside IV or vehicle control for a specified duration (e.g., 12 hours).[5] In some experiments, a stressor (e.g., H2O2) is added after the pretreatment.[5]
-
Detection: Add 10% CCK-8 reagent to each well and incubate for 2 hours at 37°C.[5]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Sample Collection: Collect cell culture supernatants or colon tissue homogenates.[1]
-
Assay: Use commercially available ELISA kits (e.g., from Nanjing Jiancheng Bioengineering Institute) to measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, following the manufacturer's instructions.[1]
Western Blot Analysis
-
Protein Extraction: Lyse cells or tissues in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk and incubate with primary antibodies against target proteins (e.g., p-p65, IκB) overnight at 4°C. Follow with incubation with a secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Methodologies
Pharmacokinetic Studies in Rats
-
Animal Model: Use male Sprague-Dawley rats.
-
Administration: Administer Astragaloside IV intravenously (e.g., 1, 2, 4 mg/kg) or orally (e.g., 20 mg/kg).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analysis: Determine the plasma concentration of Astragaloside IV using a validated LC-MS/MS method.
-
Parameter Calculation: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and bioavailability.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
-
Induction: Administer DSS in the drinking water to induce colitis.
-
Treatment: Treat mice with Astragaloside IV or a vehicle control.
-
Evaluation: Monitor clinical signs (body weight, stool consistency, rectal bleeding). At the end of the study, collect colon tissues for histological evaluation and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).
Visualizing the Correlation: Pathways and Processes
The following diagrams illustrate the signaling pathways influenced by Astragaloside IV and the general workflow for establishing an in vitro to in vivo correlation.
Caption: Correlation of in vitro anti-inflammatory mechanism to in vivo efficacy.
Caption: General workflow for establishing an in vitro to in vivo correlation.
Discussion and Future Directions
The data presented for Astragaloside IV suggests a plausible correlation between its in vitro bioactivity and its in vivo pharmacological effects. For instance, the micromolar concentrations at which Astragaloside IV exhibits anti-inflammatory and neuroprotective effects in vitro appear to translate to efficacy in animal models at milligram per kilogram doses. However, the low oral bioavailability of Astragaloside IV (3.66% in rats and 7.4% in beagle dogs) is a critical factor to consider in this correlation.[8] This indicates that while the compound is active, its delivery to the target site in vivo is limited after oral administration.
The low permeability observed in Caco-2 cell models aligns with the poor oral bioavailability, suggesting that intestinal absorption is a key limiting step.[6][7] This highlights the importance of considering pharmacokinetic properties when attempting to establish an IVIVC. A potent compound in vitro may not be effective in vivo if it cannot reach its target in sufficient concentrations.
For this compound, it is crucial to conduct dedicated studies to determine its specific in vitro potency, permeability, and pharmacokinetic profile. The presence of acetyl groups may alter its lipophilicity and membrane permeability, potentially leading to a different bioavailability profile compared to Astragaloside IV. Future research should focus on:
-
Direct comparative studies: Conducting head-to-head in vitro and in vivo studies of this compound and Astragaloside IV.
-
Formulation development: Investigating novel formulation strategies to enhance the oral bioavailability of these saponins.
-
Metabolic profiling: Understanding the metabolic fate of this compound in vivo, including its potential conversion to Astragaloside IV.
By systematically addressing these knowledge gaps, a more robust in vitro to in vivo correlation can be established for this compound, paving the way for its successful clinical translation.
References
- 1. Astragaloside IV alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside IV Attenuates Glutamate-Induced Neurotoxicity in PC12 Cells through Raf-MEK-ERK Pathway | PLOS One [journals.plos.org]
- 3. ikifp.edu.pl [ikifp.edu.pl]
- 4. Significance of Astragaloside IV from the Roots of Astragalus mongholicus as an Acetylcholinesterase Inhibitor—From the Computational and Biomimetic Analyses to the In Vitro and In Vivo Studies of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV Protects Against Oxidative Stress in Calf Small Intestine Epithelial Cells via NFE2L2-Antioxidant Response Element Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport and bioavailability studies of astragaloside IV, an active ingredient in Radix Astragali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics of astragaloside iv in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Verification of Acetylastragaloside I Therapeutic Effects: A Comparative Analysis in Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of key compounds derived from Astragalus membranaceus, focusing on cardioprotection. Due to the limited specific research on Acetylastragaloside I, this guide will focus on its closely related and well-studied precursors, Astragaloside IV (AS-IV) and its aglycone, Cycloastragenol (CAG). Their performance is compared against standard therapeutic approaches for myocardial ischemia-reperfusion (I/R) injury, a common consequence of myocardial infarction.
Overview of Astragaloside IV and Cycloastragenol
Astragaloside IV is a major active saponin (B1150181) extracted from the root of Astragalus membranaceus, a herb used in traditional Chinese medicine.[[“]][2] It is known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects.[3][4] Cycloastragenol is the aglycone of Astragaloside IV, meaning it is the molecule left after the sugar components (glycosides) are removed from AS-IV.[5] CAG has garnered significant interest for its role as a telomerase activator, which may contribute to its anti-aging and protective effects.[6][7] Both compounds have demonstrated significant potential in protecting the heart from damage, particularly from I/R injury.[3][8]
Comparison of Cardioprotective Efficacy
The following tables summarize quantitative data from preclinical studies, comparing the efficacy of Astragaloside IV and Cycloastragenol in animal models of myocardial I/R injury.
Table 1: Effect on Myocardial Infarct Size
| Compound/Treatment | Animal Model | Dosage | Reduction in Infarct Size (%) | Reference |
| Control (I/R) | Rat | - | Baseline (e.g., ~45-50%) | [3][9] |
| Astragaloside IV | Rat | 50 mg/kg/day | 24.9% (vs. 42.7% in model) | [9] |
| Astragaloside IV | Rat | 80 mg/kg | Significant decrease vs. control | [10] |
| Astragaloside IV | Rat | 2.5, 5, 10 mg/kg | Dose-dependent decrease | [11] |
| Remote Ischemic Conditioning | Rat | - | 33.7% (vs. 45.7% in model) | [3] |
| AS-IV + RIC | Rat | 50 mg/kg/day | Most optimal reduction | [3] |
Table 2: Effect on Cardiac Function and Biomarkers
| Compound | Animal Model | Key Findings | Reference |
| Astragaloside IV | Rat (I/R) | - Significantly decreased serum LDH and CK levels. - Improved Ejection Fraction (EF) and Fractional Shortening (FS). | [11] |
| Astragaloside IV | Rat (I/R) | - Significantly decreased serum CK-MB and cTnI levels. - Increased Bcl-2/Bax ratio (anti-apoptotic). | [3][10] |
| Cycloastragenol | Rat (Isoproterenol-induced injury) | - Improved cardiac parameters in a dose-dependent manner. - Down-regulated serum neuroendocrine factors (e.g., norepinephrine, BNP). - Inhibited MMP-2 and MMP-9 expression. | [8] |
Mechanistic Insights: Signaling Pathways
The cardioprotective effects of Astragaloside IV and Cycloastragenol are mediated through distinct yet potentially overlapping signaling pathways.
Astragaloside IV: The PI3K/Akt Pathway
A primary mechanism for Astragaloside IV's cardioprotective effects is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[11][12] This pathway is a critical regulator of cell survival, growth, and proliferation. In the context of I/R injury, activation of PI3K/Akt signaling by AS-IV leads to the inhibition of apoptosis (programmed cell death) and a reduction in oxidative stress, thereby preserving cardiomyocyte viability.[2][13]
Caption: Astragaloside IV activates the PI3K/Akt survival pathway.
Cycloastragenol: Telomerase Activation and Beyond
Cycloastragenol is most renowned as a telomerase activator.[5][6] Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Telomere shortening is associated with cellular aging and stress. By activating telomerase, CAG may protect cells from stress-induced senescence and apoptosis.[7] Recent studies also suggest CAG exerts cardioprotective effects by promoting autophagy (a cellular recycling process) through the inhibition of AKT1-RPS6KB1 signaling.[8]
Caption: Cycloastragenol activates telomerase via multiple pathways.
Experimental Protocols
This section details a representative experimental protocol for inducing and evaluating myocardial I/R injury in a rat model, as synthesized from the cited literature.[3][11][14]
Myocardial Ischemia-Reperfusion (I/R) Model
-
Animal Model : Male Sprague-Dawley rats (220-250g) are used.
-
Anesthesia : Anesthesia is induced via intraperitoneal injection of sodium pentobarbital (B6593769) (50 mg/kg).
-
Surgical Procedure :
-
The rats are intubated and connected to a ventilator.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a silk suture.
-
Successful ischemia is confirmed by the observation of myocardial blanching.
-
-
Ischemia and Reperfusion : The LAD is occluded for 30 minutes, followed by the release of the ligature to allow for reperfusion for a period of 4 to 24 hours, depending on the study endpoint.
-
Treatment Administration : Astragaloside IV (e.g., 20-80 mg/kg) or Cycloastragenol is typically administered via intragastric gavage or intraperitoneal injection either before ischemia or at the onset of reperfusion.
Assessment of Cardioprotection
-
Infarct Size Measurement :
-
At the end of reperfusion, the heart is excised.
-
The heart is sliced transversely and incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) stain.
-
Viable myocardium stains red, while the infarcted area remains pale. The infarct size is calculated as a percentage of the area at risk.
-
-
Cardiac Function : Echocardiography is performed to measure parameters such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
Biochemical Analysis : Blood samples are collected to measure serum levels of cardiac injury markers, including creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI).
-
Molecular Analysis : Myocardial tissue is harvested for Western blot or immunohistochemistry to analyze the expression of key proteins in signaling pathways (e.g., p-Akt, Akt, Bcl-2, Bax).
Caption: Experimental workflow for a rat model of I/R injury.
Comparison with Standard of Care
The current standard of care for acute myocardial infarction is rapid reperfusion of the occluded coronary artery, typically through primary percutaneous coronary intervention (PPCI) or fibrinolytic therapy.[15][16] Adjunctive pharmacotherapy includes dual antiplatelet therapy (e.g., aspirin (B1665792) and a P2Y12 inhibitor), beta-blockers, ACE inhibitors, and statins.[17]
While these strategies are effective at restoring blood flow, they do not directly address the reperfusion injury itself—the paradoxical damage caused by the return of blood and oxygen to ischemic tissue.[16] Astragaloside IV and Cycloastragenol represent a different therapeutic approach, aiming to enhance the myocardium's intrinsic protective mechanisms against the stresses of ischemia and reperfusion. Their potential lies in their use as adjunctive therapies to standard reperfusion strategies, to mitigate reperfusion injury and further improve clinical outcomes.
Conclusion
Both Astragaloside IV and Cycloastragenol demonstrate significant, quantifiable cardioprotective effects in preclinical models of myocardial I/R injury. Astragaloside IV primarily acts by activating the pro-survival PI3K/Akt pathway, reducing apoptosis and inflammation. Cycloastragenol, a known telomerase activator, also confers protection, potentially by mitigating cellular stress and promoting autophagy.
While direct clinical data is lacking, especially for this compound, the robust preclinical evidence for AS-IV and CAG suggests that these compounds are promising candidates for further investigation as adjunctive therapies in cardiovascular disease. Future research should focus on clinical trials to validate these findings in humans and to determine optimal dosing and delivery strategies to complement existing reperfusion therapies.
References
- 1. consensus.app [consensus.app]
- 2. Astragaloside IV Attenuates the Myocardial Injury Caused by Adriamycin by Inhibiting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragaloside IV enhances cardioprotection of remote ischemic conditioning after acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cycloastragenol: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloastragenol and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloastragenol ameliorates experimental heart damage in rats by promoting myocardial autophagy via inhibition of AKT1-RPS6KB1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astragaloside IV Alleviates Infarction Induced Cardiomyocyte Injury by Improving Mitochondrial Morphology and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Astragaloside IV alleviates myocardial ischemia-reperfusion injury in rats through regulating PI3K/AKT/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blockade of PI3K/AKT signaling pathway by Astragaloside IV attenuates ulcerative colitis via improving the intestinal epithelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Single, Acute Astragaloside IV Therapy Protects Cardiomyocyte Through Attenuating Superoxide Anion-Mediated Accumulation of Autophagosomes in Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment of myocardial ischaemia-reperfusion injury in patients with ST-segment elevation myocardial infarction: promise, disappointment, and hope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Myocardial ischemia-reperfusion injury: a neglected therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myocardial Infarction Treatment & Management: Approach Considerations, Prehospital Care and Initial Management, Emergency Department Care and In-Hospital Management [emedicine.medscape.com]
Safety Operating Guide
Proper Disposal of Acetylastragaloside I: A Step-by-Step Guide
Disclaimer: This document provides general guidance on the proper disposal of Acetylastragaloside I based on available safety data for structurally similar compounds and standard laboratory chemical waste procedures. It is imperative that all researchers, scientists, and drug development professionals consult the specific Safety Data Sheet (SDS) for this compound and contact their institution's Environmental Health and Safety (EH&S) office for disposal procedures that comply with local, state, and federal regulations.
Hazard Assessment and Classification
The first step in the proper disposal of any chemical is to understand its potential hazards. Based on the Safety Data Sheet for the closely related compound, Astragaloside IV, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is crucial to verify this classification with the specific SDS for this compound.
Key Safety and Hazard Information (Based on Astragaloside IV)
| Property | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| First Aid: Inhalation | Supply fresh air; consult a doctor in case of complaints. | |
| First Aid: Skin Contact | The product does not generally irritate the skin. | |
| First Aid: Eye Contact | Rinse opened eye for several minutes under running water. | |
| First Aid: Ingestion | If symptoms persist, consult a doctor. |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE should be sufficient, but always refer to the specific SDS for any special requirements.
-
Gloves: Use impermeable and resistant gloves.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect from potential splashes.
Disposal Procedures: A Step-by-Step Guide
The following is a general workflow for the disposal of this compound. This process should be adapted to the specific protocols of your institution.
Step 1: Consult Institutional Guidelines
-
Always begin by consulting your institution's EH&S office or referring to your lab's chemical hygiene plan. These resources will provide specific instructions for chemical waste disposal that are compliant with all applicable regulations.
Step 2: Segregation of Waste
-
Chemical waste must be properly segregated to avoid dangerous reactions.[1] Although this compound is not considered hazardous, it should not be mixed with other chemical waste unless explicitly permitted by your EH&S office.
-
Keep solid and liquid waste in separate, clearly labeled containers.
Step 3: Container Selection and Labeling
-
Use approved containers for chemical waste.[1] These containers should be compatible with the chemical and have a secure lid.
-
All waste containers must be clearly and accurately labeled with their contents.[1][2] Never add waste to an unlabeled container.
Step 4: Disposal of Empty Containers
-
A container that has held a non-hazardous substance can typically be disposed of as regular trash after it has been emptied and any chemical labels have been defaced.[3]
-
If the container held a hazardous substance, it may need to be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3]
Step 5: Final Disposal
-
For non-hazardous waste, disposal may be as simple as placing it in the regular trash (for solids) or, in some cases and in small quantities, down the drain with copious amounts of water.[4] However, never dispose of any chemical down the drain without explicit approval from your EH&S office.[1][3]
-
For hazardous waste, your institution's EH&S office will have a scheduled pickup program.[2][3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide provides a foundational understanding of the steps involved in the proper disposal of this compound. By prioritizing safety and adhering to institutional and regulatory guidelines, researchers can ensure the responsible management of chemical waste in the laboratory.
References
Essential Safety and Logistical Information for Handling Acetylastragaloside I
Personal Protective Equipment (PPE)
When handling Acetylastragaloside I in a laboratory setting, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be worn over goggles for added protection.[1][2] | Protects against splashes, dust, and flying particles.[1] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[2] Consider double gloving or using thicker, chemical-resistant gloves for extended handling. | Prevents skin contact with the compound.[1] |
| Body Protection | A lab coat or a solid-front barrier gown should be worn.[1][3] | Shields skin and personal clothing from spills and contamination.[1] |
| Respiratory Protection | A dust mask or a respirator with a particulate filter (e.g., N95) is recommended, especially when handling the powder outside of a fume hood.[4][5] | Prevents inhalation of the powdered compound.[4] |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory environment. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[6]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.
-
The product should be stored under conditions that maintain its chemical stability, typically at room temperature unless otherwise specified by the supplier.
2. Handling and Use:
-
All handling of powdered this compound should ideally be conducted in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
If the compound needs to be dissolved, add the solvent to the solid slowly to prevent splashing.
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
For small spills, gently cover the powder with an absorbent material to avoid generating dust.
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a designated waste container.
-
Clean the spill area with a suitable solvent and decontaminate all equipment used for the cleanup.
4. Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and spilled compound, should be disposed of as hazardous chemical waste.[7]
-
Do not dispose of this compound down the sink or in regular trash.[7]
-
Collect all waste in a clearly labeled, sealed container.
-
Follow your institution's and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound in a research setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. web.uri.edu [web.uri.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
